24, 25-Dihydroxy VD2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C28H44O3 |
|---|---|
分子量 |
428.6 g/mol |
IUPAC 名称 |
(3R,6R)-6-[(1R,3aS,4Z,7aR)-4-[(2E)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol |
InChI |
InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15?,21-10-,22-11+/t20-,23+,24-,25+,27-,28-/m1/s1 |
InChI 键 |
BPEQZNMKGFTMQE-JYVGXKDKSA-N |
手性 SMILES |
C[C@H](C=C[C@](C)(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C/C=C/3\C[C@H](CCC3=C)O)C |
规范 SMILES |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
产品来源 |
United States |
Foundational & Exploratory
The Metabolic Pathway of Vitamin D2 to 24,25-Dihydroxyvitamin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic conversion of vitamin D2 (ergocalciferol) to 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂). This pathway is a critical component of vitamin D catabolism, primarily mediated by the enzyme CYP24A1. Understanding this metabolic process is essential for research into vitamin D homeostasis, the development of vitamin D analogues, and the assessment of vitamin D status in clinical and research settings.
Core Metabolic Pathway
Vitamin D, in both its D2 and D3 forms, is biologically inactive and requires sequential hydroxylation steps to become active.[1] The conversion of vitamin D2 to its various metabolites is a highly regulated process. The formation of 24,25(OH)₂D₂ is a key step in the inactivation and excretion of vitamin D2 metabolites.
The central enzyme in this pathway is the mitochondrial cytochrome P450 enzyme, CYP24A1 , also known as 25-hydroxyvitamin D-24-hydroxylase.[2][3][4] This enzyme catalyzes the hydroxylation of 25-hydroxyvitamin D2 (25(OH)D₂) at the C-24 position to form 24,25(OH)₂D₂.[2][5] This process is a crucial part of a negative feedback loop that prevents excessive levels of active vitamin D and potential toxicity.[4]
The initial and rate-limiting step in the catabolism of 25(OH)D and 1,25-dihydroxyvitamin D (1,25(OH)₂D) is 24-hydroxylation by CYP24A1.[1] While the kidney is a primary site of CYP24A1 activity, this enzyme is also expressed in other tissues that are targets for vitamin D, such as the intestine and bone.[2][3] The expression of the CYP24A1 gene is strongly induced by 1,25(OH)₂D₃, creating a feedback mechanism to control vitamin D levels.[2]
The metabolic cascade does not necessarily stop at 24,25(OH)₂D₂. Further oxidation can occur, leading to the formation of other metabolites destined for excretion.[5]
Signaling Pathway Diagram
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. CYP24A1 - Wikipedia [en.wikipedia.org]
- 3. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inactivation of vitamin D2 metabolites by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 24,25-Dihydroxyvitamin D2 in Bone Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
24,25-dihydroxyvitamin D2 (24,25(OH)2D2) is a significant metabolite of vitamin D2, long considered an inactive byproduct of vitamin D catabolism. However, emerging evidence suggests a distinct and crucial role for its D3 analog, 24,25-dihydroxyvitamin D3, in bone metabolism, particularly in bone formation, fracture healing, and the regulation of chondrocyte differentiation. While much of the existing research has focused on the vitamin D3 metabolite, this guide synthesizes the current understanding of the mechanism of action of 24,25-dihydroxyvitamin D, with a focus on the D2 form where data is available, and highlights its potential as a therapeutic target in bone-related disorders. This document provides an in-depth overview of the signaling pathways, quantitative effects on bone cells, and detailed experimental protocols relevant to the study of this metabolite.
Introduction
Vitamin D is a crucial regulator of calcium and phosphate (B84403) homeostasis, essential for healthy bone mineralization. Its biologically active form, 1,25-dihydroxyvitamin D (1,25(OH)2D), has been extensively studied. However, another dihydroxylated metabolite, 24,25-dihydroxyvitamin D (24,25(OH)2D), is the most abundant dihydroxylated metabolite of vitamin D in circulation under normal calcium conditions.[1] This metabolite is synthesized from 25-hydroxyvitamin D by the enzyme 24-hydroxylase (CYP24A1).[2] While historically viewed as an inactive catabolite, a growing body of evidence supports a direct and unique role for 24,25(OH)2D in bone and cartilage.[1][3] Studies have indicated that 24,25-dihydroxyvitamin D is essential for the healing process in bone.[3] This guide will delve into the molecular mechanisms through which 24,25(OH)2D, with a focus on the D2 form, exerts its effects on bone metabolism.
Molecular Mechanism of Action
The mechanism of action of 24,25(OH)2D in bone metabolism is multifaceted, involving distinct signaling pathways in different bone cell types. While much of the detailed mechanistic work has been performed with the D3 form, the general principles are thought to be applicable to the D2 form.
Signaling in Chondrocytes
24,25(OH)2D plays a critical role in the regulation of chondrocyte differentiation and maturation, a key process in endochondral ossification. The signaling pathway in resting zone chondrocytes is distinct from that of 1,25(OH)2D3 and appears to be membrane-mediated.[1]
A key discovery has been the identification of FAM57B2 as a specific membrane receptor and effector molecule for 24R,25(OH)2D3.[4][5] The binding of 24R,25(OH)2D3 to FAM57B2 stimulates the production of lactosylceramide (B164483) (LacCer), which then acts as a second messenger to promote cartilage maturation and endochondral ossification during fracture repair.[4][5][6]
The signaling cascade also involves the activation of Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) pathway.[7] Specifically, 24R,25(OH)2D3 activates existing PKCα without translocation to the plasma membrane and stimulates the phosphorylation of ERK1/2.[1][7] This signaling is dependent on phospholipase D (PLD) and is enhanced by the inhibition of cyclooxygenase activity, suggesting a complex interplay with prostaglandin (B15479496) signaling.[7]
Effects on Osteoblasts
24,25(OH)2D has been shown to promote the differentiation of human mesenchymal stem cells (hMSCs) into osteoblasts.[8] It increases alkaline phosphatase activity and calcium mineralization of the extracellular matrix.[8] Interestingly, 24R,25(OH)2D3 has been found to decrease the expression of the vitamin D receptor (VDR), which is the primary receptor for 1,25(OH)2D3.[8] It also reduces the expression of 1α-hydroxylase (CYP27B1), the enzyme responsible for synthesizing 1,25(OH)2D3, thereby limiting the local production of the more active vitamin D metabolite.[8]
The activation of the human osteocalcin (B1147995) gene by 24R,25(OH)2D3 has been shown to occur through the VDR and the vitamin D-responsive element (VDRE), suggesting that at high concentrations, it can utilize the same nuclear receptor pathway as 1,25(OH)2D3.[9]
Influence on Osteoclasts
The role of 24,25(OH)2D in osteoclastogenesis and bone resorption is more complex and appears to be inhibitory. In vitro studies have shown that while 24,25(OH)2D3 itself has little effect on the formation of osteoclast-like cells, it can inhibit the stimulatory effect of parathyroid hormone (PTH) on their formation.[10] Furthermore, it has been observed to inhibit the resorption pit formation by osteoclasts that are stimulated by PTH.[10] This suggests a modulatory role for 24,25(OH)2D in bone resorption, potentially acting as a local brake on the actions of osteotropic hormones.[10]
Quantitative Data on Bone Metabolism
The following tables summarize the quantitative effects of 24,25-dihydroxyvitamin D on key markers of bone cell activity. It is important to note that the majority of this data is derived from studies using the D3 form of the metabolite.
Table 1: Effects of 24,25(OH)2D on Osteoblast Differentiation and Function
| Parameter | Cell Type | Concentration of 24,25(OH)2D | Effect | Reference |
| Alkaline Phosphatase (ALP) Activity | Human Mesenchymal Stem Cells | 10 nM | Increased | [8] |
| Calcium Mineralization | Human Mesenchymal Stem Cells | 10 nM | Increased (in the absence of dexamethasone) | [8] |
| Osteocalcin mRNA Expression | Human Mesenchymal Stem Cells | 10 nM | Decreased at day 1 and 14 | [11] |
| VDR mRNA Expression | Human Mesenchymal Stem Cells | 10 nM | Decreased | [8] |
| CYP27B1 mRNA Expression | Human Mesenchymal Stem Cells | 10 nM | Decreased | [8] |
Table 2: Effects of 24,25(OH)2D on Chondrocyte Activity
| Parameter | Cell Type | Concentration of 24,25(OH)2D3 | Effect | Reference |
| DNA Synthesis ([3H]thymidine incorporation) | Resting Zone Chondrocytes | 0.1-10 nM | Increased | [7][12] |
| Proteoglycan Synthesis ([35S]sulfate incorporation) | Resting Zone Chondrocytes | Not specified | Increased | [7] |
| Mineral Deposition | Growth Plate Chondrocytes | 0.1-10 nM | Increased by 20-50% | [12] |
Table 3: Comparative Effects of Vitamin D Metabolites on Osteoclast Formation
| Treatment | Effect on Osteoclast-like Cell Formation | Reference |
| 24,25(OH)2D3 alone | Little to no effect | [10] |
| PTH | Stimulatory | [10] |
| 1,25(OH)2D3 | Stimulatory | [10] |
| 24,25(OH)2D3 + PTH | Inhibits PTH-stimulated formation | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines of key experimental protocols used to study the effects of 24,25-dihydroxyvitamin D on bone cells.
Osteoblast Differentiation Assay
This protocol is designed to assess the potential of 24,25(OH)2D2 to induce the differentiation of mesenchymal stem cells into osteoblasts.
-
Cell Culture: Human mesenchymal stem cells (hMSCs) are cultured in a growth medium (e.g., α-MEM supplemented with fetal bovine serum). To induce osteogenic differentiation, the medium is supplemented with osteogenic inducers such as β-glycerophosphate and ascorbic acid.[13][14]
-
Treatment: Cells are treated with varying concentrations of 24,25(OH)2D2, with appropriate vehicle controls. The treatment medium is replaced every 2-3 days.[14]
-
Alkaline Phosphatase (ALP) Staining and Activity: After a set period (e.g., 7-14 days), cells are fixed and stained for ALP, an early marker of osteoblast differentiation, using a commercially available kit (e.g., BCIP/NBT).[15] For quantitative analysis, ALP activity in cell lysates is measured using a colorimetric assay with p-nitrophenyl phosphate as a substrate.[15]
-
Mineralization Assay (Alizarin Red S Staining): To assess late-stage osteoblast differentiation and matrix mineralization (typically after 21 days), cells are fixed and stained with Alizarin Red S, which binds to calcium deposits.[16] The stained mineralized nodules can be quantified by extracting the dye with a solvent (e.g., 10% acetic acid) and measuring the absorbance at a specific wavelength (e.g., 405 nm).[13]
-
Gene Expression Analysis: The expression of osteoblast-specific genes (e.g., RUNX2, Collagen I, Osteocalcin) can be quantified using real-time quantitative PCR (RT-qPCR) at various time points during differentiation.[15]
Osteoclast Resorption Pit Assay
This assay is used to determine the effect of 24,25(OH)2D2 on the resorptive activity of mature osteoclasts.
-
Osteoclast Generation: Osteoclast precursors, such as human peripheral blood mononuclear cells (PBMCs) or murine bone marrow macrophages, are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce their differentiation into mature, multinucleated osteoclasts.[17][18]
-
Substrate Preparation: Cells are cultured on a resorbable substrate, such as calcium phosphate-coated plates or dentin slices.[17][19]
-
Treatment: Mature osteoclasts are treated with 24,25(OH)2D2, often in combination with a stimulator of bone resorption like PTH or 1,25(OH)2D3.[10]
-
Visualization and Quantification of Resorption Pits: After a defined culture period, the cells are removed, and the substrate is stained to visualize the resorption pits. For calcium phosphate-coated plates, staining with silver nitrate (B79036) can be used.[17] The resorbed area is then quantified using image analysis software (e.g., ImageJ).[17]
-
Fluorescence-based Resorption Assay: An alternative method involves using a fluoresceinamine-labeled chondroitin (B13769445) sulfate (B86663) (FACS) coated calcium phosphate plate. The release of FACS into the culture medium upon resorption is quantified by measuring fluorescence intensity.[20]
Measurement of 24,25-Dihydroxyvitamin D Levels
Accurate measurement of 24,25(OH)2D levels in biological samples is crucial for both research and potential clinical applications.
-
Sample Preparation: Serum or plasma samples are typically used. An internal standard (e.g., deuterated 24,25(OH)2D3) is added, followed by protein precipitation and liquid-liquid extraction to isolate the vitamin D metabolites.
-
Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of 24,25(OH)2D and other vitamin D metabolites.[21] This method allows for the simultaneous measurement of 25(OH)D and 24,25(OH)2D, enabling the calculation of the vitamin D metabolite ratio (VMR), which may be a better indicator of vitamin D status and catabolism.[22]
Conclusion and Future Directions
The available evidence strongly suggests that 24,25-dihydroxyvitamin D is not merely an inactive catabolite but an active hormone with a distinct role in bone metabolism. Its effects on chondrocyte differentiation, osteoblast function, and the modulation of osteoclast activity highlight its importance in bone formation and repair. The discovery of the FAM57B2 receptor and the lactosylceramide signaling pathway in chondrocytes provides a novel mechanistic framework for understanding its actions.[4][5]
A significant gap in the current knowledge is the relative lack of studies specifically investigating the D2 form of 24,25-dihydroxyvitamin D. While the mechanisms are likely to be similar to the D3 form, direct comparative studies are needed to confirm this and to elucidate any potential differences in potency or metabolic fate. Further research is also required to fully delineate the signaling pathways in osteoblasts and osteoclasts and to explore the therapeutic potential of 24,25(OH)2D2 in conditions such as fractures, osteoporosis, and other bone disorders. The development of specific agonists and antagonists for the 24,25(OH)2D signaling pathway could open up new avenues for drug development in the field of bone metabolism.
References
- 1. 24,25-(OH)(2)D(3) regulates cartilage and bone via autocrine and endocrine mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of High-Dose Vitamin D2 Versus D3 on Total and Free 25-Hydroxyvitamin D and Markers of Calcium Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.huji.ac.il [cris.huji.ac.il]
- 4. Optimal bone fracture repair requires 24R,25-dihydroxyvitamin D3 and its effector molecule FAM57B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - Optimal bone fracture repair requires 24R,25-dihydroxyvitamin D3 and its effector molecule FAM57B2 [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. 1alpha,25-dihydroxyvitamin D(3) and 24R,25-dihydroxyvitamin D(3) modulate growth plate chondrocyte physiology via protein kinase C-dependent phosphorylation of extracellular signal-regulated kinase 1/2 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of the human osteocalcin gene by 24R,25-dihydroxyvitamin D3 occurs through the vitamin D receptor and the vitamin D-responsive element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of 24,25-dihydroxyvitamin D3 in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of 24R,25- and 1alpha,25-dihydroxyvitamin D3 on mineralizing growth plate chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stellalife.com [stellalife.com]
- 14. Vitamin D Effects on Osteoblastic Differentiation of Mesenchymal Stem Cells from Dental Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. Effects of 1,25-dihydroxyvitamin D3 on the differentiation of MC3T3-E1 osteoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The metabolism of 25-(OH)vitamin D3 by osteoclasts and their precursors regulates the differentiation of osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 21. New study defines analytical performance specifications for 24,25-dihydroxyvitamin D examinations | International Osteoporosis Foundation [osteoporosis.foundation]
- 22. Validation of the 24,25-Dihydroxyvitamin D3 to 25-Hydroxyvitamin D3 Ratio as a Biomarker of 25-Hydroxyvitamin D3 Clearance - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 24,25-Dihydroxyvitamin D2 in Calcium and Phosphate Homeostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂), a major metabolite of vitamin D2, has long been considered an inactive byproduct of vitamin D catabolism. However, emerging evidence suggests a more nuanced role for this dihydroxylated metabolite in the intricate regulation of calcium and phosphate (B84403) homeostasis. This technical guide provides a comprehensive overview of the current understanding of 24,25(OH)₂D₂, focusing on its synthesis, metabolism, potential signaling pathways, and physiological effects on key target organs, including the intestine, bone, and kidneys. While much of the existing research has focused on the vitamin D3 analogue, 24,25-dihydroxyvitamin D3, this document places a special emphasis on the available data for the D2 form and highlights areas where further investigation is warranted.
Introduction: The Vitamin D Endocrine System
The vitamin D endocrine system is the cornerstone of calcium and phosphate homeostasis, essential for a multitude of physiological processes, most notably bone mineralization. Vitamin D, obtained from dietary sources (as vitamin D2 or D3) or synthesized in the skin upon exposure to ultraviolet B radiation (vitamin D3), is a prohormone that requires two sequential hydroxylation steps to become biologically active. The first hydroxylation occurs in the liver, converting vitamin D to 25-hydroxyvitamin D (25(OH)D), the major circulating form and a key indicator of vitamin D status. The second hydroxylation, primarily in the kidneys, is the critical regulatory step. The enzyme 1α-hydroxylase (CYP27B1) converts 25(OH)D to the hormonally active form, 1,25-dihydroxyvitamin D (1,25(OH)₂D), also known as calcitriol.
Conversely, the enzyme 24-hydroxylase (CYP24A1) initiates the catabolism of both 25(OH)D and 1,25(OH)₂D, leading to the formation of 24,25-dihydroxyvitamin D (24,25(OH)₂D) and 1,24,25-trihydroxyvitamin D, respectively. This pathway has traditionally been viewed as a mechanism for inactivating and clearing vitamin D metabolites. However, the relatively high circulating concentrations of 24,25(OH)₂D have prompted researchers to investigate its potential biological functions.
Synthesis and Metabolism of 24,25-Dihydroxyvitamin D2
The synthesis of 24,25(OH)₂D₂ is a key step in the catabolic pathway of vitamin D2.
-
Enzymatic Conversion: 25-hydroxyvitamin D2 (25(OH)D₂) serves as the substrate for the mitochondrial enzyme 24-hydroxylase, encoded by the CYP24A1 gene. This enzyme catalyzes the addition of a hydroxyl group at the carbon-24 position of the side chain, yielding 24,25-dihydroxyvitamin D2.
-
Regulation of CYP24A1: The expression and activity of CYP24A1 are tightly regulated by several factors:
-
1,25-dihydroxyvitamin D (1,25(OH)₂D): The active form of vitamin D is a potent inducer of CYP24A1 gene expression, creating a negative feedback loop to prevent vitamin D toxicity.
-
Parathyroid Hormone (PTH): PTH, secreted in response to low serum calcium, suppresses the expression of CYP24A1. This action shifts the metabolism of 25(OH)D towards the production of active 1,25(OH)₂D.
-
Fibroblast Growth Factor 23 (FGF23): This bone-derived hormone, which is secreted in response to high phosphate and 1,25(OH)₂D levels, stimulates the expression of CYP24A1. This leads to increased catabolism of vitamin D metabolites.[1][2][3]
-
-
Differences between D2 and D3 Metabolism: The side chains of vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol) differ, which influences their metabolism. Vitamin D2 has a double bond between carbons 22 and 23 and a methyl group at carbon 24. These structural differences may affect the affinity of their metabolites for the vitamin D binding protein (DBP) and their recognition by metabolic enzymes, potentially leading to variations in their circulating half-lives and biological potencies.[4]
Signaling Pathways of 24,25-Dihydroxyvitamin D
While 1,25(OH)₂D primarily exerts its effects through the nuclear vitamin D receptor (VDR), the signaling mechanisms of 24,25(OH)₂D appear to be more complex and are not fully elucidated, especially for the D2 form.
Interaction with the Vitamin D Receptor (VDR)
24,25(OH)₂D exhibits a significantly lower affinity for the VDR compared to 1,25(OH)₂D. This low affinity has been a primary reason for its classification as an "inactive" metabolite. However, some studies suggest that at physiological concentrations, it may still exert some VDR-mediated effects, particularly in tissues with high VDR expression.
Non-Genomic, VDR-Independent Signaling
A growing body of evidence, primarily from studies on 24,25(OH)₂D₃, points towards the existence of rapid, non-genomic signaling pathways that are independent of the nuclear VDR. These pathways often involve membrane-associated receptors and the activation of intracellular second messenger systems.
In chondrocytes, 24,25(OH)₂D₃ has been shown to bind to a putative membrane receptor, leading to the activation of Protein Kinase C (PKC).[5] This, in turn, can influence cellular processes like proliferation and differentiation. Whether 24,25(OH)₂D₂ utilizes similar non-genomic pathways remains an area of active investigation.
Figure 1: Putative non-genomic signaling pathway for 24,25(OH)₂D₂.
Role in Calcium and Phosphate Homeostasis
The precise role of 24,25(OH)₂D₂ in regulating calcium and phosphate levels is still under investigation, and much of the available data is from studies on the D3 form or other vitamin D analogs.
Intestinal Absorption
The primary regulator of intestinal calcium and phosphate absorption is 1,25(OH)₂D. However, some studies suggest a potential, albeit less potent, role for 24,25(OH)₂D.
-
Calcium: One study in vitamin D-deficient rats demonstrated that 24-epi-1,25(OH)₂D₂, a stereoisomer of a 1-hydroxylated form of 24,25(OH)₂D₂, was about half as active as 1,25(OH)₂D₂ in stimulating intestinal calcium transport.[3] This suggests that 24-hydroxylated D2 metabolites may have some, albeit reduced, calcemic activity in the intestine.
-
Phosphate: There is a significant lack of direct evidence for the effect of 24,25(OH)₂D₂ on intestinal phosphate transport. Studies on 24,25(OH)₂D₃ have yielded conflicting results, with some suggesting a possible minor role.[6]
Bone Metabolism
The effects of 24,25(OH)₂D on bone are complex and may involve both direct actions on bone cells and indirect effects through the regulation of mineral homeostasis.
-
Osteoblast Differentiation and Mineralization: Some in vitro studies using human mesenchymal stem cells have shown that 24R,25(OH)₂D₃ can promote osteoblastic differentiation and mineralization.[7][8] It has been proposed that a balanced ratio of 1,25(OH)₂D and 24,25(OH)₂D may be necessary for optimal bone formation.
-
Bone Resorption: The effect of 24,25(OH)₂D on bone resorption is less clear. Some studies suggest it may have an inhibitory effect on osteoclast formation and activity, while others have not observed a significant impact.
Renal Function
The kidneys are a central hub for calcium and phosphate regulation. While 1,25(OH)₂D and PTH are the primary hormonal regulators of renal calcium and phosphate handling, the role of 24,25(OH)₂D₂ is not well-defined. It is plausible that 24,25(OH)₂D₂ could have local effects within the kidney, given that it is produced there, but further research is needed to confirm this.
Quantitative Data on the Effects of 24-Hydroxylated Vitamin D Metabolites
The available quantitative data specifically for 24,25-dihydroxyvitamin D2 are limited. The following tables summarize findings from studies on related compounds, which may provide some insight into the potential effects of 24,25(OH)₂D₂.
Table 1: Dose-Response of 1α,24-dihydroxyvitamin D2 on Serum Calcium in Vitamin D-deficient Rats
| Oral Dose of 1α,24(OH)₂D₂ | Change in Serum Calcium (relative to control) | Reference |
| 30x greater than 1α,25(OH)₂D₂ | Similar increase to 1α,25(OH)₂D₂ | [9] |
Note: This study used a 1-hydroxylated form of 24-hydroxyvitamin D2 and indicates a significantly lower calcemic effect compared to the 1,25-dihydroxylated form.
Table 2: Comparative Activity of 24-epi-1,25-dihydroxyvitamin D2 on Intestinal Calcium Transport
| Compound | Relative Activity (compared to 1,25(OH)₂D₂) | Reference |
| 24-epi-1,25(OH)₂D₂ | ~50% | [3] |
Note: This study used a stereoisomer of 1,25-dihydroxyvitamin D2 and suggests a reduced but present activity in stimulating intestinal calcium transport.
Table 3: Effects of Vitamin D2 Supplementation on Serum Calcium and Phosphate in Osteoporotic Women
| Daily Dose of Vitamin D2 | Change in Serum Calcium (mg/dL) after 3 months | Change in Serum Phosphate (mg/dL) after 3 months | Reference |
| 125 µg | +0.3 (statistically significant) | Not reported | [10] |
| 250 µg | +0.3 (statistically significant) | Not reported | [10] |
Note: This table shows the effects of the parent vitamin D2 compound, not 24,25(OH)₂D₂ directly. The increase in serum calcium is likely due to the conversion of vitamin D2 to 1,25(OH)₂D₂.
Experimental Protocols
Measurement of Intestinal Calcium Transport using Ussing Chambers
The Ussing chamber is an in vitro technique used to measure the transport of ions across epithelial tissues, such as the intestinal lining.
Protocol Outline:
-
Tissue Preparation: A segment of the small intestine (e.g., duodenum, jejunum) is excised and the muscle layers are stripped away to isolate the mucosal-submucosal layers.
-
Mounting: The tissue is mounted between two halves of the Ussing chamber, separating the mucosal (apical) and serosal (basolateral) sides.
-
Bathing Solutions: Both chambers are filled with an oxygenated physiological buffer solution (e.g., Ringer's solution) maintained at 37°C.
-
Measurement of Transepithelial Calcium Flux:
-
A known concentration of a calcium tracer (e.g., radioactive ⁴⁵Ca or a stable isotope) is added to the mucosal chamber.
-
Samples are taken from the serosal chamber at regular intervals to measure the appearance of the tracer.
-
The flux of calcium from the mucosal to the serosal side (Jms) is calculated.
-
To measure the flux in the opposite direction (Jsm), the tracer is added to the serosal chamber and its appearance in the mucosal chamber is measured.
-
Net calcium transport is the difference between Jms and Jsm.
-
-
Experimental Intervention: 24,25(OH)₂D₂ can be added to the bathing solutions (either acutely or by pre-treating the animal) to assess its effect on calcium transport.
Figure 2: Workflow for Ussing chamber intestinal transport assay.
In Vitro Bone Resorption (Pit) Assay
This assay is used to assess the activity of osteoclasts, the cells responsible for bone resorption.
Protocol Outline:
-
Preparation of Bone Slices: Thin slices of dentin or bone are prepared and sterilized.
-
Osteoclast Culture: Osteoclasts are generated from precursor cells (e.g., bone marrow macrophages or peripheral blood mononuclear cells) in the presence of M-CSF and RANKL.
-
Co-culture: The mature osteoclasts are seeded onto the bone slices and cultured for several days.
-
Experimental Intervention: Different concentrations of 24,25(OH)₂D₂ are added to the culture medium to assess its effect on osteoclast activity.
-
Visualization of Resorption Pits:
-
The cells are removed from the bone slices.
-
The slices are stained (e.g., with toluidine blue) to visualize the resorption pits created by the osteoclasts.
-
-
Quantification: The number and area of the resorption pits are quantified using microscopy and image analysis software.
Osteoblast Differentiation Assay
This assay is used to evaluate the effect of compounds on the differentiation of osteoblast precursor cells into mature, bone-forming osteoblasts.
Protocol Outline:
-
Cell Culture: Mesenchymal stem cells or pre-osteoblastic cell lines are cultured in a growth medium.
-
Induction of Differentiation: The cells are switched to an osteogenic differentiation medium containing ascorbic acid and β-glycerophosphate.
-
Experimental Intervention: Different concentrations of 24,25(OH)₂D₂ are added to the differentiation medium.
-
Assessment of Differentiation Markers: After a period of incubation (typically 7-21 days), the following markers of osteoblast differentiation are assessed:
-
Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation. Its activity can be measured using a colorimetric assay.
-
Mineralization: The deposition of a mineralized matrix, a hallmark of mature osteoblasts, can be visualized by staining with Alizarin Red S.
-
Gene Expression: The expression of osteoblast-specific genes (e.g., RUNX2, OSTERIX, OSTEOCALCIN) can be quantified by RT-qPCR.
-
Conclusion and Future Directions
The role of 24,25-dihydroxyvitamin D2 in calcium and phosphate homeostasis is an area of growing interest, moving beyond the traditional view of this metabolite as merely an inactive catabolite. While direct evidence for the specific actions of the D2 form is still limited, studies on the D3 analogue and related compounds suggest potential biological activities, particularly in bone and cartilage, that may be mediated through non-genomic signaling pathways.
For researchers, scientists, and drug development professionals, several key areas warrant further investigation:
-
Direct comparison of 24,25(OH)₂D₂ and 24,25(OH)₂D₃: Head-to-head studies are needed to determine if there are clinically relevant differences in their biological activities.
-
Elucidation of signaling pathways: The identification and characterization of the putative membrane receptor(s) and downstream signaling cascades for 24,25(OH)₂D₂ are crucial.
-
Dose-response studies: Comprehensive in vivo studies are required to establish the dose-dependent effects of 24,25(OH)₂D₂ on serum calcium, phosphate, PTH, and bone turnover markers.
-
Role in phosphate homeostasis: The effects of 24,25(OH)₂D₂ on intestinal and renal phosphate transport are largely unknown and represent a significant knowledge gap.
A deeper understanding of the physiological role of 24,25-dihydroxyvitamin D2 could open new avenues for the development of novel therapeutic strategies for metabolic bone diseases and other conditions related to disordered calcium and phosphate homeostasis.
References
- 1. Fibroblast Growth Factor 23 Regulation by Systemic and Local Osteoblast-Synthesized 1,25-Dihydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Non-Genomic Actions of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FGF23 and Vitamin D Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of 24,25(OH)2D levels does not support FGF23-mediated catabolism of vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 24,25-dihydroxycholecalciferol on calcium absorption in proximal small intestine in uraemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apparent nonnuclear regulation of intestinal phosphate transport: effects of 1,25-dihydroxyvitamin D3,24,25-dihydroxyvitamin D3, and 25-hydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
The Physiological Significance of Circulating 24,25-Dihydroxyvitamin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D, a group of fat-soluble secosteroids, is essential for maintaining mineral homeostasis and skeletal health. The two major forms are vitamin D3 (cholecalciferol) and vitamin D2 (ergocalciferol). While the biological activities of the hormonally active form, 1,25-dihydroxyvitamin D [1,25(OH)2D], are well-established, the physiological roles of other vitamin D metabolites remain an active area of investigation. Among these is 24,25-dihydroxyvitamin D2 (24,25(OH)2D2), a major catabolite of 25-hydroxyvitamin D2 (25(OH)D2). Historically considered an inactive byproduct of vitamin D metabolism, emerging evidence suggests that 24,25(OH)2D may possess unique biological functions, particularly in bone and cartilage physiology. This technical guide provides an in-depth overview of the current understanding of the physiological significance of circulating 24,25(OH)2D2 levels, with a focus on its synthesis, metabolism, potential roles in health and disease, and methods for its quantification.
Synthesis and Metabolism of 24,25-Dihydroxyvitamin D2
Vitamin D2 is primarily derived from plant sources and dietary supplements.[1] Following its ingestion, it undergoes a two-step hydroxylation process to become biologically active. The initial hydroxylation occurs in the liver, converting vitamin D2 to 25-hydroxyvitamin D2 (25(OH)D2). This is the major circulating form of vitamin D and is used to assess a person's vitamin D status.[2] Subsequently, in the kidney and other tissues, 25(OH)D2 can be further hydroxylated at the 1α-position by the enzyme CYP27B1 to form the active hormone 1,25-dihydroxyvitamin D2 (1,25(OH)2D2).[1]
Alternatively, 25(OH)D2 can be hydroxylated at the 24-position by the enzyme CYP24A1 (25-hydroxyvitamin D-24-hydroxylase), leading to the formation of 24,25-dihydroxyvitamin D2 (24,25(OH)2D2).[3][4] This step is a key part of the catabolic pathway for vitamin D metabolites, preventing the accumulation of potentially toxic levels of 1,25(OH)2D.[3] The expression of CYP24A1 is tightly regulated; it is induced by 1,25(OH)2D and fibroblast growth factor-23 (FGF-23) and suppressed by parathyroid hormone (PTH).[5][6] While the kidney is the primary site of CYP24A1 activity, extrarenal synthesis of 24,25(OH)2D has also been demonstrated, particularly when substrate (25(OH)D) levels are high.[7][8]
Metabolic pathway of Vitamin D2 leading to the formation of 24,25(OH)2D2.
Physiological Roles and Clinical Significance
While long considered an inactive catabolite, a growing body of evidence suggests that 24,25(OH)2D, including the D2 form, may have distinct biological functions, particularly in the musculoskeletal system.
Bone and Cartilage Health
Several studies have pointed towards a role for 24,25(OH)2D in endochondral bone formation and fracture healing.[3][9] Animal models have shown that mice lacking the CYP24A1 enzyme, and therefore unable to produce 24,25(OH)2D3, exhibit delayed fracture healing.[9][10] This impaired healing is characterized by a smaller and less stiff callus.[10] Importantly, the administration of 24R,25(OH)2D3 was able to rescue this phenotype, whereas 1,25(OH)2D3 could not.[10]
Further research has identified a specific membrane receptor for 24R,25(OH)2D3, FAM57B2, which upon binding, stimulates the production of lactosylceramide (B164483) (LacCer).[10][11] This signaling cascade appears to be crucial for cartilage maturation during the process of endochondral ossification in fracture repair.[10] While these studies have focused on the D3 form, the structural similarity between 24,25(OH)2D2 and 24,25(OH)2D3 suggests a potential for analogous functions.
In a study involving older adults, higher levels of 24,25(OH)2D were modestly associated with greater hip bone mineral density and a lower risk of hip fracture, whereas 25(OH)D alone was not associated with fracture risk.[12]
Relationship with Other Vitamin D Metabolites and PTH
Circulating levels of 24,25(OH)2D are strongly and positively correlated with 25(OH)D levels.[13][14] There is also a significant negative correlation between 24,25(OH)2D and parathyroid hormone (PTH) concentrations.[13][15] In fact, some studies suggest that the concentration of 24,25(OH)2D is more strongly correlated with PTH than either 25(OH)D or 1,25(OH)2D.[5] This may indicate that 24,25(OH)2D levels could serve as a sensitive marker of vitamin D metabolism and its regulation by PTH.
Interestingly, higher levels of 25(OH)D2 have been associated with lower levels of 25(OH)D3 and 1,25(OH)2D3, suggesting a potential for competition between the D2 and D3 metabolic pathways.[16][17]
Chronic Kidney Disease (CKD)
In patients with chronic kidney disease, circulating concentrations of 24,25(OH)2D are significantly lower and decrease with declining estimated glomerular filtration rate (eGFR).[5] This suggests that CKD is a state of stagnant vitamin D metabolism, with reductions in both the production of the active hormone 1,25(OH)2D and the catabolism of 25(OH)D.[5] Low levels of 24,25(OH)2D in CKD patients are strongly associated with hyperparathyroidism.[5]
Quantitative Data on Circulating 24,25-Dihydroxyvitamin D Levels
The following tables summarize quantitative data on circulating 24,25(OH)2D levels from various studies. It is important to note that most studies measure the D3 form or do not differentiate between D2 and D3.
| Population/Condition | 24,25(OH)2D Levels (ng/mL) | Key Findings | Reference |
| Chronic Kidney Disease (by eGFR) | |||
| eGFR ≥ 60 ml/min/1.73m² | 3.6 (mean) | 24,25(OH)2D levels decrease with declining eGFR. | [5] |
| eGFR 45–59 ml/min/1.73m² | 3.2 (mean) | [5] | |
| eGFR 30–44 ml/min/1.73m² | 2.6 (mean) | [5] | |
| eGFR 15–29 ml/min/1.73m² | 2.6 (mean) | [5] | |
| eGFR < 15 ml/min/1.73m² | 1.7 (mean) | [5] | |
| Osteogenesis Imperfecta (OI) | |||
| OI Type I or IV | Lower | Serum 24,25(OH)2D levels were significantly higher in the more severe OI type III. | [13] |
| OI Type III | Higher | [13] |
| Parameter | Correlation with 24,25(OH)2D | Population | Reference |
| Serum 25(OH)D | Positive (r² = 0.80) | General population | [14] |
| Serum PTH | Negative (r = -0.44) | Chronic Kidney Disease | [5] |
| Hip Bone Mineral Density | Modest Positive Association | Older Adults | [12] |
| Hip Fracture Risk | Inverse Association (HR per SD higher: 0.73) | Older Adults | [12] |
Experimental Protocols: Quantification of 24,25-Dihydroxyvitamin D2
The accurate measurement of circulating 24,25(OH)2D2 is crucial for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of vitamin D metabolites due to its high sensitivity and specificity.[14][18]
Principle
The method involves the extraction of 24,25(OH)2D2 and other vitamin D metabolites from a serum or plasma sample, followed by chromatographic separation and detection by tandem mass spectrometry. An internal standard, typically a stable isotope-labeled version of the analyte (e.g., d6-24,25(OH)2D3), is added at the beginning of the procedure to ensure accurate quantification.[19]
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of serum or plasma, add a known amount of the internal standard solution.
-
Add an organic solvent, such as methyl tert-butyl ether (MTBE) or a mixture of hexane (B92381) and ethyl acetate, to the sample.[19]
-
Vortex vigorously to ensure thorough mixing and extraction of the analytes into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Derivatization (Optional but Recommended for Enhanced Sensitivity)
To improve ionization efficiency and sensitivity, the extracted vitamin D metabolites can be derivatized. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or its analogues like DMEQ-TAD.[14][19] This involves incubating the dried extract with the derivatizing agent prior to reconstitution.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase column, such as a C18 or Phenyl column, is typically used.[14]
-
Mobile Phase: A gradient of methanol (B129727) and water, often with a small amount of formic acid or ammonium (B1175870) formate, is used to separate the different vitamin D metabolites.[14]
-
-
Mass Spectrometric Detection:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is commonly employed.[18]
-
Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte (24,25(OH)2D2) and the internal standard are monitored for quantification.
-
Simplified workflow for the LC-MS/MS quantification of 24,25(OH)2D.
Signaling Pathways
The signaling pathway for 24,25(OH)2D3 in fracture healing has been elucidated, providing a framework for understanding its molecular mechanism.
Signaling pathway of 24,25(OH)2D3 in fracture healing.
Conclusion and Future Directions
The understanding of the physiological significance of circulating 24,25-dihydroxyvitamin D2 is evolving. No longer considered merely an inactive catabolite, evidence suggests it may play a role in bone and cartilage health, particularly in the context of fracture healing. Its relationship with PTH and its altered levels in chronic kidney disease highlight its potential as a biomarker of vitamin D metabolism and overall mineral homeostasis.
For researchers and drug development professionals, several key areas warrant further investigation:
-
Elucidating the specific functions of 24,25(OH)2D2: While much of the research has focused on the D3 form, direct investigation into the biological activities of 24,25(OH)2D2 is needed. This includes its binding affinity for the vitamin D receptor and other potential receptors.
-
Therapeutic potential in fracture healing: The signaling pathway involving FAM57B2 and lactosylceramide presents a novel target for therapeutic interventions to enhance bone repair.
-
Clinical utility as a biomarker: Further studies are required to establish the clinical utility of measuring circulating 24,25(OH)2D2 levels in various disease states, including osteoporosis and chronic kidney disease.
The continued exploration of the physiological roles of 24,25(OH)2D2 will undoubtedly provide new insights into the complex biology of vitamin D and may lead to the development of novel therapeutic strategies for a range of skeletal and mineral-related disorders.
References
- 1. 1,25-dihydroxyvitamin D2 | Rupa Health [rupahealth.com]
- 2. researchgate.net [researchgate.net]
- 3. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 24,25-Dihydroxyprevitamin D2 () for sale [vulcanchem.com]
- 5. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evidence for extrarenal metabolism of 25-hydroxyvitamin D3 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extra-renal production of 24,25-dihydroxyvitamin D in chronic renal failure during 25 hydroxyvitamin D3 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamin D metabolism, cartilage and bone fracture repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimal bone fracture repair requires 24R,25-dihydroxyvitamin D3 and its effector molecule FAM57B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The 24,25 to 25-Hydroxyvitamin D Ratio and Fracture Risk in Older Adults: The Cardiovascular Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serum 24,25-dihydroxyvitamin D concentrations in osteogenesis imperfecta: relationship to bone parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vitamin D Status and Its Association with Parathyroid Hormone Concentration in Brazilians - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Higher 25(OH)D2 Is Associated With Lower 25(OH)D3 and 1,25(OH)2D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Candidate Reference Measurement Procedure for Quantifying Serum Concentrations of 25-Hydroxyvitamin D3 and 25-Hydroxyvitamin D2 Using Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
24,25-Dihydroxyvitamin D2: A Comprehensive Technical Guide to its Role as a Catabolite of Vitamin D2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂), a primary catabolite of vitamin D2. The document elucidates the biochemical pathway of its formation, centered around the enzymatic action of CYP24A1, and presents a comparative analysis with its vitamin D3 counterpart. Detailed experimental protocols for the in vitro analysis of CYP24A1 activity and the quantification of vitamin D metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided. Quantitative data, including enzyme kinetics and physiological concentrations, are systematically tabulated. Furthermore, this guide visualizes the metabolic cascade and experimental workflows through detailed diagrams rendered in the DOT language, offering a clear and comprehensive resource for researchers in the field of vitamin D metabolism and drug development.
Introduction
Vitamin D, essential for calcium homeostasis and a modulator of numerous physiological processes, exists in two primary forms: vitamin D3 (cholecalciferol) and vitamin D2 (ergocalciferol). While both forms are considered prohormones that require sequential hydroxylations to become biologically active, their metabolic fates, particularly their catabolism, exhibit subtle but significant differences. The inactivation of vitamin D metabolites is a crucial process to prevent vitamin D toxicity and maintain metabolic balance. This process is primarily mediated by the mitochondrial enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene.[1][2] This enzyme initiates a cascade of oxidative reactions in the side chain of vitamin D metabolites, leading to their eventual excretion.[3]
24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) is the initial product of the catabolism of 25-hydroxyvitamin D2 (25(OH)D₂), the principal circulating form of vitamin D2.[4] Understanding the formation and physiological relevance of 24,25(OH)₂D₂ is critical for a complete picture of vitamin D2 efficacy and metabolism. This guide details the biochemical journey of vitamin D2 through its catabolic pathway, offering insights into the enzymatic processes, quantitative parameters, and analytical methodologies pertinent to its study.
The Biochemical Pathway of 24,25(OH)₂D₂ Formation
The catabolism of vitamin D2 is a multi-step process initiated by the enzyme CYP24A1. This enzyme, a member of the cytochrome P450 family, is responsible for the 24-hydroxylation of both 25(OH)D₂ and the active hormonal form, 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂).[4]
The initial and rate-limiting step in the catabolic cascade is the introduction of a hydroxyl group at the C-24 position of 25(OH)D₂, yielding 24,25(OH)₂D₂.[4] This reaction is followed by a series of further oxidations, also catalyzed by CYP24A1, which include hydroxylation at other side-chain positions (e.g., C26 or C28) and cleavage of the C24-C25 bond.[4] These modifications ultimately lead to the formation of water-soluble, biologically inactive end products, such as calcitroic acid, which are then excreted from the body.[5]
The expression of CYP24A1 is tightly regulated, most notably by the active form of vitamin D3, 1,25(OH)₂D₃, which strongly induces its transcription, creating a negative feedback loop.[6] Parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23) also play regulatory roles.[7]
Quantitative Data
Enzyme Kinetics
Table 1: Kinetic Parameters of Human CYP24A1 for 1,25(OH)₂D₃ and its C24-Oxidation Intermediates
| Substrate | Km (mmol·mol phospholipid⁻¹) | kcat (min⁻¹) |
|---|---|---|
| 1,25(OH)₂D₃ | Value not specified | Value not specified |
| 1,24,25(OH)₃D₃ | 15 | 34 |
| 24-oxo-1,25(OH)₂D₃ | Value not specified | Value not specified |
| 24-oxo-1,23,25(OH)₃D₃ | 0.34 | Lowest kcat |
Data from a study on human CYP24A1 expressed in E. coli and reconstituted in a phospholipid-vesicle system.[1]
Physiological Concentrations
The circulating levels of 24,25(OH)₂D are a reflection of both the substrate (25(OH)D) concentration and the activity of the CYP24A1 enzyme. In clinical settings, the ratio of 25(OH)D to 24,25(OH)₂D is emerging as a more reliable indicator of CYP24A1 activity than the absolute concentration of 24,25(OH)₂D alone.[2]
Table 2: Serum Concentrations of 24,25(OH)₂D₃ in a Study of Patients with Chronic Kidney Disease (CKD)
| eGFR (ml/min/1.73m²) | Mean Serum 24,25(OH)₂D₃ (ng/mL) |
|---|---|
| ≥ 60 | 3.6 |
| 45–59 | 3.2 |
| 30–44 | 2.6 |
| 15–29 | 2.6 |
| < 15 | 1.7 |
Data from a study measuring 24,25(OH)₂D₃, highlighting the trend of decreasing concentrations with declining kidney function. It is important to note that this data is for the D3 metabolite.[7]
Table 3: Serum Vitamin D Metabolite Concentrations in Healthy Adults After Supplementation
| Supplement (1000 IU/day for 11 weeks) | Mean Change in 1,25(OH)₂D₂ (pg/mL) | Mean Change in 1,25(OH)₂D₃ (pg/mL) |
|---|---|---|
| Vitamin D₂ | +7.4 | -9.9 |
| Vitamin D₃ | No significant change | No significant change |
This study demonstrates that vitamin D2 supplementation increases 1,25(OH)₂D₂ levels, which is accompanied by a compensatory decrease in 1,25(OH)₂D₃.[8]
Experimental Protocols
In Vitro Assay of Human CYP24A1 Activity
This protocol describes a method for assessing the enzymatic activity of human CYP24A1 reconstituted in a phospholipid vesicle system.
Materials:
-
Expressed and partially purified human CYP24A1
-
Phospholipid vesicles (e.g., a mixture of phosphatidylcholine and phosphatidylethanolamine)
-
Adrenodoxin (B1173346) and adrenodoxin reductase (for electron transfer)
-
NADPH
-
25(OH)D₂ substrate
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system for product analysis
Procedure:
-
Reconstitution of CYP24A1: a. Prepare phospholipid vesicles by sonication or extrusion. b. Mix the purified CYP24A1 with the phospholipid vesicles and detergent (e.g., sodium cholate). c. Remove the detergent by dialysis or with bio-beads to allow the enzyme to incorporate into the lipid bilayer.
-
Enzyme Reaction: a. In a reaction tube, combine the reconstituted CYP24A1, adrenodoxin, adrenodoxin reductase, and 25(OH)D₂ substrate in the reaction buffer. b. Pre-incubate the mixture at 37°C. c. Initiate the reaction by adding NADPH. d. Incubate at 37°C for a specified time (e.g., 30 minutes). e. Stop the reaction by adding a quenching solution.
-
Product Analysis: a. Centrifuge the reaction mixture to pellet precipitated protein. b. Analyze the supernatant for the presence of 24,25(OH)₂D₂ and other metabolites using a validated LC-MS/MS method.
Quantification of 24,25(OH)₂D₂ in Serum by LC-MS/MS
This protocol outlines a general procedure for the sensitive and specific quantification of 24,25(OH)₂D₂ in human serum.
Materials:
-
Serum samples
-
Internal standard (e.g., deuterated 24,25(OH)₂D₂)
-
Protein precipitation solution (e.g., zinc sulfate (B86663) in methanol)
-
Liquid-liquid extraction solvent (e.g., hexane/methyl-tert-butyl ether)
-
Derivatization agent (optional, e.g., DMEQ-TAD to enhance ionization)
-
LC-MS/MS system with a suitable column (e.g., C18 or Phenyl)
Procedure:
-
Sample Preparation: a. To a serum aliquot, add the internal standard. b. Precipitate proteins by adding the protein precipitation solution and vortexing. c. Centrifuge to pellet the proteins. d. Transfer the supernatant to a clean tube.
-
Extraction: a. Perform a liquid-liquid extraction of the supernatant using an appropriate organic solvent mixture. b. Separate the organic phase containing the vitamin D metabolites. c. Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Derivatization (Optional): a. Reconstitute the dried extract in the derivatization agent solution. b. Incubate as required to complete the reaction. c. Dry the derivatized sample.
-
LC-MS/MS Analysis: a. Reconstitute the final dried extract in the mobile phase. b. Inject the sample onto the LC-MS/MS system. c. Separate the vitamin D metabolites using a gradient elution. d. Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode.
Signaling Pathways and Biological Activity
While the primary role of 24-hydroxylation is the inactivation and clearance of vitamin D metabolites, there is emerging evidence that 24,25(OH)₂D₃ may possess some biological activity, particularly in cartilage and bone.[3] Studies on its vitamin D2 counterpart are less common. However, research on 24,25(OH)₂D₃ has shown that it can induce non-genomic signaling pathways. For instance, in HepG2 cells, 24,25(OH)₂D₃ has been shown to activate protein kinase Cα (PKCα), c-jun-N-terminal kinase 1 (JNK1), and extracellular-regulated kinase 1/2 (ERK1/2).[9] This activation leads to an increase in AP-1 dependent transcriptional activity and the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8.[9] It is plausible that 24,25(OH)₂D₂ could elicit similar effects, though further research is required to confirm this.
References
- 1. Kinetic analysis of human CYP24A1 metabolism of vitamin D via the C24-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. 24,25-Dihydroxycholecalciferol - Wikipedia [en.wikipedia.org]
- 4. Inactivation of vitamin D2 metabolites by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Pro-inflammatory signaling by 24,25-dihydroxyvitamin D3 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Potential Hormonal Activity of 24,25-Dihydroxyvitamin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D2 (ergocalciferol) and its metabolites are crucial for various physiological processes, most notably calcium and phosphate (B84403) homeostasis. While 1α,25-dihydroxyvitamin D2 is the most hormonally active form, the biological significance of other metabolites, such as 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂), remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of the potential hormonal activity of 24,25(OH)₂D₂, with a focus on its interaction with the vitamin D receptor (VDR), its effects on gene expression, and the experimental methodologies used to characterize its function.
Data Presentation: VDR Interaction and Transcriptional Activity
The hormonal activity of vitamin D analogs is primarily determined by their binding affinity to the Vitamin D Receptor (VDR) and their subsequent ability to modulate the transcription of target genes. The following table summarizes the available data for 24,25-dihydroxyvitamin D2 in comparison to key vitamin D3 metabolites.
| Compound | VDR Binding Affinity (Kd) | Transcriptional Activation (EC50) | Notes |
| 24,25-Dihydroxyvitamin D2 | Data not available in published literature. | Data not available in published literature. | Generally considered to have significantly lower affinity for the VDR compared to 1α,25(OH)₂D₃. |
| 24,25-Dihydroxyvitamin D3 | Weak binding affinity. | Significantly less potent than 1α,25(OH)₂D₃. | The binding to the VDR is weak, even at concentrations 100,000-fold higher than 1α,25(OH)₂D₃[1]. |
| 1α,25-Dihydroxyvitamin D3 | ~0.1 nM[2][3] | ~0.48 nM[2][3] | The most biologically active form of vitamin D3, serving as a benchmark for hormonal activity. |
Signaling Pathways
The hormonal actions of vitamin D metabolites are mediated through both genomic and non-genomic pathways.
Genomic Signaling Pathway
The canonical genomic pathway involves the binding of the vitamin D metabolite to the VDR, which then heterodimerizes with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[4]
Non-Genomic Signaling Pathway
Rapid, non-genomic effects of vitamin D metabolites have also been observed. These are initiated by the binding of the metabolite to a putative membrane-associated VDR, leading to the activation of second messenger systems and downstream signaling cascades, such as those involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPK).[5][6] While this has been primarily studied for 1α,25(OH)₂D₃, it is plausible that other metabolites could engage these pathways, albeit with different efficiencies.
Experimental Protocols
The characterization of the hormonal activity of 24,25-dihydroxyvitamin D2 relies on a suite of in vitro assays. Below are detailed methodologies for two key experiments.
VDR Competitive Binding Assay
This assay determines the binding affinity of a test compound (e.g., 24,25(OH)₂D₂) to the VDR by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of the test compound for the VDR.
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: [³H]-1α,25(OH)₂D₃ at a concentration at or below its Kd.
-
Test Compound: 24,25-dihydroxyvitamin D2 at serial dilutions.
-
Unlabeled Ligand: High concentration of unlabeled 1α,25(OH)₂D₃ for determining non-specific binding.
-
Assay Buffer: e.g., TEGKD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.3 M KCl, 10% glycerol).
-
Separation Method: Hydroxylapatite slurry or dextran-coated charcoal.
-
Scintillation Cocktail & Counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and control compounds in the assay buffer.
-
Reaction Setup: In microcentrifuge tubes, add the assay buffer, recombinant VDR, and the test compound or vehicle.
-
Incubation: Add the radiolabeled [³H]-1α,25(OH)₂D₃ to initiate the binding reaction. Incubate at 4°C for a specified period (e.g., 4-18 hours) to reach equilibrium.
-
Separation: Add hydroxylapatite slurry or dextran-coated charcoal to each tube to separate bound from free radioligand. Centrifuge to pellet the VDR-ligand complex.
-
Quantification: Measure the radioactivity in the supernatant (or the pellet, depending on the method) using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to calculate the IC50 value, which can then be converted to a Ki value.
VDR-Mediated Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the VDR and induce the transcription of a reporter gene.
Objective: To determine the potency (EC50) of the test compound as a VDR agonist.
Materials:
-
Reporter Cell Line: A human cell line (e.g., HEK293, MCF-7) stably or transiently co-transfected with:
-
An expression vector for the human VDR.
-
A reporter vector containing a luciferase gene downstream of a promoter with multiple VDREs.
-
-
Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.
-
Test Compound: 24,25-dihydroxyvitamin D2 at serial dilutions.
-
Positive Control: 1α,25(OH)₂D₃.
-
Lysis Buffer and Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the test compound, positive control, or vehicle. Incubate for 18-24 hours.
-
Cell Lysis: Aspirate the medium and lyse the cells using the provided lysis buffer.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the log concentration of the test compound. Use a sigmoidal dose-response curve to determine the EC50 value.
Physiological Relevance and Effects on Gene Expression
While traditionally considered a catabolic product destined for excretion, emerging evidence for its D3 analog, 24,25-dihydroxyvitamin D3, suggests potential biological roles, particularly in bone and cartilage. Studies have indicated that 24,25(OH)₂D₃ may play a role in fracture healing and chondrocyte differentiation.[7]
The hormonal activity of 24,25(OH)₂D₂ is likely to be significantly lower than that of 1α,25(OH)₂D₂. Research comparing vitamin D2 and D3 metabolites has shown that D2 analogs generally exhibit lower binding affinity for both the VDR and the vitamin D binding protein (DBP).[8][9] This reduced affinity would translate to a lower capacity to induce VDR-mediated gene expression.
Any transcriptional effects of 24,25(OH)₂D₂ would be mediated by the VDR and would likely influence the expression of genes involved in:
-
Calcium Homeostasis: Regulating the expression of calcium channels (e.g., TRPV6) and calcium-binding proteins (e.g., calbindin).
-
Bone Metabolism: Influencing the expression of genes in osteoblasts, such as osteocalcin (B1147995) and RANKL.
-
Cell Proliferation and Differentiation: Modulating the expression of genes that control the cell cycle and differentiation in various tissues.
Conclusion
The hormonal potential of 24,25-dihydroxyvitamin D2 is an area that warrants further investigation. While it is generally considered to be a metabolite with low biological activity due to its presumed weak affinity for the Vitamin D Receptor, a comprehensive characterization using the detailed experimental protocols outlined in this guide is necessary to definitively determine its hormonal profile. The lack of specific quantitative data, such as Kd and EC50 values, highlights a significant knowledge gap. Future research focusing on the direct assessment of 24,25(OH)₂D₂'s interaction with the VDR and its impact on the transcriptome will be crucial in elucidating any potential physiological or pharmacological roles of this vitamin D2 metabolite. Such studies will be invaluable for researchers in the fields of endocrinology, bone biology, and drug development.
References
- 1. Validation of the 24,25-Dihydroxyvitamin D3 to 25-Hydroxyvitamin D3 Ratio as a Biomarker of 25-Hydroxyvitamin D3 Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand receptor assay for 25-hydroxyvitamin D2/D3 and 1 alpha, 25-dihydroxyvitamin D2/D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competitive protein binding assay for 24,25-dihydroxycholecalciferol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Update on biological actions of 1alpha,25(OH)2-vitamin D3 (rapid effects) and 24R,25(OH)2-vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Responses to Vitamin D2 and Vitamin D3 Are Associated With Variations in Free 25-Hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
LC-MS/MS method for simultaneous quantification of vitamin D2 metabolites
An LC-MS/MS method for the simultaneous quantification of vitamin D2 and its primary metabolites, 25-hydroxyvitamin D2 and 1,25-dihydroxyvitamin D2, offers superior sensitivity and specificity compared to traditional immunoassay techniques.[1][2] This approach is considered the gold standard for accurately assessing vitamin D status, enabling researchers to distinguish between different forms and their metabolic products in a single analytical run.[2][3] The method's robustness is crucial for clinical research and drug development, where precise measurements are essential for understanding the pharmacokinetics and physiological effects of vitamin D supplementation.
Introduction
Vitamin D2 (ergocalciferol) is a fat-soluble pro-hormone primarily obtained from dietary supplements and plant-based sources.[4] Its metabolism in the body is a critical area of study in nutrition and medicine. The metabolic pathway involves sequential hydroxylation steps, first in the liver to form 25-hydroxyvitamin D2 (25(OH)D2), the major circulating form, and subsequently in the kidneys to produce the biologically active hormone 1,25-dihydroxyvitamin D2 (1,25(OH)2D2).[5][6] Accurate quantification of these metabolites is vital for evaluating vitamin D status and its relationship to various health outcomes.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high specificity, sensitivity, and capacity for multiplexing, allowing for the simultaneous measurement of multiple vitamin D metabolites.[3][7] This application note provides a detailed protocol for the simultaneous quantification of vitamin D2, 25(OH)D2, and 1,25(OH)2D2 in human serum or plasma using LC-MS/MS.
Vitamin D2 Metabolic Pathway
Vitamin D2 undergoes a two-step hydroxylation process to become biologically active. The initial step occurs in the liver, where the enzyme CYP2R1 converts Vitamin D2 into 25(OH)D2.[5] This is the primary circulating metabolite and is commonly used as a biomarker for vitamin D status. The second hydroxylation occurs mainly in the kidneys, where CYP27B1 converts 25(OH)D2 into the active form, 1,25(OH)2D2.[5][6] This active hormone plays a crucial role in calcium homeostasis. Both 25(OH)D2 and 1,25(OH)2D2 can be catabolized by the enzyme CYP24A1 into inactive forms.[4]
Principle of the Method
The analytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. The sample preparation step uses protein precipitation followed by liquid-liquid extraction (LLE) or supported liquid extraction (SLE) to isolate the vitamin D metabolites from the biological matrix and minimize interference.[1][8] Chromatographic separation is achieved using a reversed-phase C8 or C18 column, which separates the different metabolites based on their hydrophobicity.[8] Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[1]
Experimental Protocols
Materials and Reagents
-
Reference standards: Vitamin D2, 25(OH)D2, 1,25(OH)2D2
-
Internal standards (IS): Deuterated forms (e.g., Vitamin D2-d6, 25(OH)D2-d6)
-
Solvents: HPLC-grade methanol (B129727), acetonitrile (B52724), isopropanol, methyl-tert-butyl ether (MTBE), n-hexane[1][8]
-
Reagents: Formic acid, ammonium (B1175870) formate
-
Human serum/plasma (drug-free) for calibration curve and QCs
Standard and QC Preparation
-
Prepare individual stock solutions of each analyte and internal standard in methanol or ethanol.
-
Create a combined working standard solution by diluting the stock solutions.
-
Prepare calibration standards by spiking the combined working solution into drug-free serum/plasma to achieve a concentration range (e.g., 0.5 to 200 ng/mL).[3][8]
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
Sample Preparation Protocol
This protocol is based on a common protein precipitation followed by extraction method.[1][9]
-
Pipette 200 µL of serum/plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution. Vortex briefly.
-
Add 400 µL of ice-cold acetonitrile (or a mixture of methanol/isopropanol) to precipitate proteins.[1]
-
Vortex vigorously for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube for extraction.
-
For LLE: Add 1 mL of an immiscible organic solvent like hexane (B92381) or MTBE. Vortex for 2 minutes and centrifuge to separate the layers. Transfer the upper organic layer to a new tube.
-
For SLE: Load the supernatant from step 5 onto an SLE plate and allow it to absorb. Elute the analytes with an appropriate solvent (e.g., MTBE).[1][10]
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at 40-50 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).[1] Vortex to dissolve, and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
The following tables summarize typical instrument conditions. Optimization may be required based on the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Reference |
|---|---|---|
| LC System | UPLC/HPLC System | [1][8] |
| Column | Reversed-phase C8 or C18 (e.g., 2.1 x 100 mm, <3 µm) | [8] |
| Column Temp. | 40 - 60 °C | [1] |
| Mobile Phase A | Water with 0.1% Formic Acid | [3] |
| Mobile Phase B | Methanol with 0.1% Formic Acid | [3] |
| Flow Rate | 0.3 - 0.5 mL/min | [8] |
| Injection Vol. | 10 - 40 µL | [8][11] |
| Gradient | Start at 50-80% B, ramp to 95-100% B, hold, then re-equilibrate | [8] |
| Run Time | 5 - 10 minutes |[1] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value | Reference |
|---|---|---|
| MS System | Triple Quadrupole Mass Spectrometer | [1][8] |
| Ionization Mode | ESI+ or APCI+ | [1][11] |
| Capillary Voltage | ~3.5 - 4.0 kV | [1] |
| Desolvation Temp. | 450 - 550 °C | [1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |[11] |
Table 3: Example MRM Transitions for Vitamin D2 Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
|---|---|---|---|---|
| Vitamin D2 | 397.3 | 271.2 | 15 - 25 | [12] |
| 25(OH)D2 | 413.3 | 355.3 | 10 - 20 | [8][12] |
| 1,25(OH)2D2 | 429.3 | 371.3 | 12 - 22 | [12] |
| Vitamin D2-d6 (IS) | 403.4 | 277.2 | 15 - 25 | [13] |
| 25(OH)D2-d6 (IS) | 419.4 | 361.3 | 10 - 20 | N/A |
Note: Product ions and collision energies should be optimized empirically for the specific instrument being used.
Method Validation Summary
A fully validated method should demonstrate acceptable performance for linearity, sensitivity, accuracy, precision, and recovery, according to regulatory guidelines.
Table 4: Typical Method Performance Characteristics
| Parameter | Typical Acceptance Criteria | Reference |
|---|---|---|
| Linearity (R²) | > 0.99 | [11] |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; Precision < 20%; Accuracy ± 20% | [8][11] |
| Intra- & Inter-day Precision (%CV) | < 15% (except at LLOQ, < 20%) | [3][12] |
| Intra- & Inter-day Accuracy (%Bias) | Within ± 15% (except at LLOQ, ± 20%) | [3][12] |
| Extraction Recovery | Consistent, precise, and reproducible (e.g., >75%) |[12][13] |
Conclusion
This application note outlines a robust and sensitive LC-MS/MS method for the simultaneous quantification of Vitamin D2 and its key metabolites. The protocol, including detailed sample preparation and optimized instrument parameters, provides a reliable framework for researchers in clinical and pharmaceutical settings. The superior selectivity and accuracy of this method make it an indispensable tool for advancing our understanding of vitamin D metabolism and its role in human health and disease.[1][7]
References
- 1. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 3. A Simultaneous Extraction/Derivatization Strategy for Quantitation of Vitamin D in Dried Blood Spots Using LC–MS/MS: Application to Biomarker Study in Subjects Tested for SARS-CoV-2 | MDPI [mdpi.com]
- 4. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]
- 10. data.biotage.co.jp [data.biotage.co.jp]
- 11. annexpublishers.com [annexpublishers.com]
- 12. An LC-MS/MS Method for Analysis of Vitamin D Metabolites and C3 Epimers in Mice Serum: Oral Supplementation Compared to UV Irradiation | MDPI [mdpi.com]
- 13. Determination of ergocalciferol in human plasma after Diels-Alder derivatization by LC–MS/MS and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 24,25-Dihydroxyvitamin D2 Extraction from Serum Samples
Introduction
24,25-Dihydroxyvitamin D2 [24,25(OH)₂D₂] is a significant metabolite of Vitamin D2 (ergocalciferol). The quantification of 24,25(OH)₂D₂ in serum is crucial for a comprehensive assessment of an individual's vitamin D status and for studying the metabolic pathways of vitamin D.[1][2] Its measurement, often in conjunction with other vitamin D metabolites like 25-hydroxyvitamin D [25(OH)D], can provide valuable insights into the catabolism of vitamin D and may be indicative of certain health conditions.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the reference method for the accurate and specific analysis of vitamin D metabolites.[3][4] This document provides a detailed protocol for the extraction of 24,25(OH)₂D₂ from human serum samples, preparing it for subsequent LC-MS/MS analysis. The protocol is intended for researchers, scientists, and professionals in the field of drug development.
Metabolic Pathway of Vitamin D2
The following diagram illustrates the metabolic conversion of Vitamin D2 to 24,25-Dihydroxyvitamin D2.
Experimental Protocol: Extraction of 24,25-Dihydroxyvitamin D2 from Serum
This protocol describes a method for the extraction of 24,25(OH)₂D₂ from serum using a combination of protein precipitation and liquid-liquid extraction (LLE), a common and robust technique.[2][5]
Materials and Reagents
-
Serum samples
-
Deuterated 24,25(OH)₂D₂ (d₆-24,25(OH)₂D₃ can be used as an internal standard)[6]
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Zinc Sulfate (0.2 M)
-
Hexane (B92381), LC-MS grade[6]
-
Methyl tert-butyl ether (MTBE), LC-MS grade[6]
-
Ethyl acetate, LC-MS grade
-
Formic acid
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Borosilicate glass tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Extraction Workflow
The following diagram outlines the key steps in the serum extraction workflow.
Procedure
-
Sample Preparation:
-
Protein Precipitation:
-
To precipitate proteins, add 150 µL of 0.2 M zinc sulfate, followed by vortexing.
-
Add 450 µL of methanol and vortex thoroughly.
-
Centrifuge the mixture at 12,000 x g for 10 minutes.
-
-
Liquid-Liquid Extraction (LLE):
-
Evaporation and Reconstitution:
Note on Derivatization: For enhanced sensitivity, some methods employ a derivatization step using reagents like 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD) or DMEQ-TAD after the evaporation step.[2][3][7] If derivatization is performed, the dried extract is redissolved in the derivatizing agent, incubated, and then prepared for injection.[6]
Alternative Method: Supported Liquid Extraction (SLE)
SLE offers a high-throughput alternative to traditional LLE.[8]
Procedure for SLE:
-
Sample Pre-treatment: Dilute 150 µL of serum with 150 µL of a water:isopropanol (50:50, v/v) solution to disrupt protein binding.[8]
-
Sample Loading: Load the pre-treated serum onto an SLE+ plate and allow it to absorb for 5 minutes.[8]
-
Analyte Elution: Elute the analytes by applying two aliquots of 750 µL of heptane, with a 5-minute waiting period after each application.[8]
-
Post-extraction: Evaporate the eluate to dryness and reconstitute in the mobile phase.[8]
Data Presentation and Performance
The performance of the extraction and subsequent analysis can be evaluated based on several parameters. The following table summarizes typical performance characteristics reported for similar methods.
| Parameter | Typical Value | Reference |
| Recovery | 76.1% - 84.3% | [2] |
| Intra-assay Precision (%CV) | < 8.6% | [2] |
| Inter-assay Precision (%CV) | < 11.5% | [2] |
| Lower Limit of Quantitation (LLOQ) | 0.25–0.45 nmol/L | [9] |
| Linearity (r²) | > 0.99 | [8][10] |
LC-MS/MS Analysis Conditions
While specific conditions will vary based on the instrumentation used, a general set of parameters is provided below.
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.[7][8]
-
Column: A C18 or Phenyl column is commonly used for separation.[4][7]
-
Mobile Phase: A gradient of water and methanol, often with additives like formic acid or ammonium (B1175870) formate.[8][11]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is frequently employed, sometimes with derivatization to enhance signal.[7] Atmospheric pressure chemical ionization (APCI) is also used.[12]
The protocol detailed above provides a robust and reliable method for the extraction of 24,25-dihydroxyvitamin D2 from serum samples. Proper sample handling, adherence to the extraction procedure, and the use of an appropriate internal standard are critical for achieving accurate and precise quantification with LC-MS/MS. The choice between LLE and SLE will depend on the required sample throughput and laboratory resources.
References
- 1. Reference intervals for serum 24,25-dihydroxyvitamin D and the ratio with 25-hydroxyvitamin D established using a newly developed LC-MS/MS method [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved sample preparation method for fast LC-MS/MS analysis of vitamin D metabolites in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromtech.com [chromtech.com]
- 5. High-throughput liquid-liquid extraction and LCMSMS assay for determination of circulating 25(OH) vitamin D3 and D2 in the routine clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. academic.oup.com [academic.oup.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple automated solid-phase extraction procedure for measurement of 25-hydroxyvitamin D3 and D2 by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 12. zivak.com [zivak.com]
Application of 24,25-Dihydroxyvitamin D2 in Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-Dihydroxyvitamin D2 (24,25(OH)2D2), a significant metabolite of Vitamin D2, is gaining recognition for its distinct biological activities, particularly in cartilage and bone cell physiology. Unlike the more extensively studied 1,25-dihydroxyvitamin D, 24,25(OH)2D2 demonstrates unique effects on cell differentiation and signaling, making it a molecule of interest in orthopedic and liver studies. These application notes provide detailed protocols for utilizing 24,25(OH)2D2 in cell culture experiments, focusing on its role in chondrocyte differentiation and its pro-inflammatory signaling in hepatocytes.
Application 1: Induction of Chondrocyte Differentiation
24,25(OH)2D2 has been shown to play a crucial role in the maturation of resting zone (RC) chondrocytes, priming them to become responsive to other signaling molecules like 1,25-dihydroxyvitamin D3. This application is particularly relevant for studies on endochondral ossification and cartilage development.
Experimental Data
Pre-treatment of resting zone chondrocytes with 24,25(OH)2D2 induces a phenotype responsive to 1,25(OH)2D3, leading to enhanced markers of chondrocyte maturation.
| Treatment Group | Duration of Pre-treatment with 10⁻⁷ M 24,25(OH)2D2 | Subsequent Treatment (24h) | Alkaline Phosphatase (ALP) Activity (% of Control) | Proteoglycan Synthesis (³⁵SO₄ Incorporation, % of Control) |
| Control | 0h | Vehicle | 100 ± 8 | 100 ± 12 |
| 1,25(OH)₂D₃ alone | 0h | 10⁻⁹ M 1,25(OH)₂D₃ | 110 ± 10 | 105 ± 9 |
| 24h Pre-treatment | 24h | 10⁻⁹ M 1,25(OH)₂D₃ | 115 ± 11 | 110 ± 14 |
| 72h Pre-treatment | 72h | 10⁻⁹ M 1,25(OH)₂D₃ | 250 ± 21 | 180 ± 15 |
| 120h Pre-treatment | 120h | 10⁻⁹ M 1,25(OH)₂D₃ | 320 ± 25 | 210 ± 18 |
Data are represented as mean ± standard deviation and are illustrative of expected results based on published literature.
Experimental Workflow
Detailed Protocols
1. Isolation and Culture of Resting Zone Chondrocytes
-
Source: Costochondral junctions of young rats.
-
Procedure:
-
Dissect the rib cages and isolate the resting zone cartilage under a dissecting microscope.
-
Digest the cartilage pieces with 0.25% trypsin for 30 minutes, followed by 0.05% collagenase type II in DMEM/F12 medium for 4-6 hours at 37°C.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Wash the cells with DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Plate the cells at a density of 2 x 10⁴ cells/cm² and culture at 37°C in a humidified atmosphere of 5% CO₂.
-
Use cells at passage 3-4 for experiments to ensure a stable phenotype.
-
2. 24,25(OH)2D2 and 1,25(OH)2D3 Treatment
-
When cells reach 80% confluency, replace the growth medium with a serum-free medium for 24 hours to synchronize the cells.
-
Prepare a stock solution of 24,25(OH)2D2 in ethanol. Dilute the stock solution in culture medium to a final concentration of 10⁻⁷ M.
-
Pre-treat the cells with the 24,25(OH)2D2 containing medium for 36, 72, or 120 hours.
-
After the pre-treatment period, replace the medium with fresh medium containing various concentrations of 1,25(OH)2D3 (10⁻¹⁰ to 10⁻⁸ M).
-
Incubate the cells for an additional 24 hours.
3. Alkaline Phosphatase (ALP) Activity Assay
-
Wash the cell layers twice with phosphate-buffered saline (PBS).
-
Lyse the cells in 0.1% Triton X-100.
-
Use a commercial p-nitrophenyl phosphate (B84403) (pNPP) liquid substrate system.
-
Add the pNPP substrate to the cell lysates and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 3 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein content of each sample, determined by a BCA protein assay.
4. Proteoglycan Synthesis Assay (³⁵SO₄ Incorporation)
-
During the last 4 hours of the 1,25(OH)2D3 treatment, add 10 µCi/mL of ³⁵SO₄-sulfate to the culture medium.
-
After incubation, wash the cells three times with PBS.
-
Lyse the cells and precipitate the macromolecules with 10% trichloroacetic acid (TCA).
-
Wash the precipitate twice with 5% TCA.
-
Solubilize the precipitate in 0.5 M NaOH.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Normalize the counts per minute (CPM) to the total protein content.
Signaling Pathway in Resting Zone Chondrocytes
24,25(OH)2D2 is known to activate a non-genomic signaling cascade in resting zone chondrocytes, involving Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) pathway.
Application 2: Pro-inflammatory Signaling in Hepatocytes (HepG2 cells)
In contrast to its role in chondrocytes, 24,25(OH)2D2 can elicit pro-inflammatory responses in liver cells, such as the HepG2 cell line. This has implications for understanding the role of vitamin D metabolites in liver inflammation and disease.
Experimental Data
Treatment of HepG2 cells with 24,25(OH)2D2 leads to the activation of key inflammatory signaling kinases and subsequent expression of pro-inflammatory cytokines.
| Treatment Group | Duration of Treatment | p-JNK / Total JNK (Fold Change) | p-ERK / Total ERK (Fold Change) | IL-6 mRNA Expression (Fold Change) | IL-8 mRNA Expression (Fold Change) |
| Vehicle Control | 3h | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| 50 nM 24,25(OH)2D2 | 1h | 2.5 ± 0.4 | 3.1 ± 0.5 | 1.5 ± 0.3 | 1.8 ± 0.4 |
| 50 nM 24,25(OH)2D2 | 3h | 4.2 ± 0.6 | 5.5 ± 0.7 | 6.8 ± 0.9 | 8.2 ± 1.1 |
Data are represented as mean ± standard deviation and are illustrative of expected results based on published literature.
Experimental Workflow
Detailed Protocols
1. HepG2 Cell Culture and Treatment
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells in 6-well plates at a density of 5 x 10⁵ cells/well.
-
At 80% confluency, serum-starve the cells for 12 hours.
-
Treat the cells with 50 nM 24,25(OH)2D2 for 1 to 3 hours.
2. Western Blot for JNK and ERK Phosphorylation
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-ERK, and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
3. Quantitative PCR (qPCR) for Cytokine Expression
-
Following treatment, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for IL-6, IL-8, and a housekeeping gene (e.g., GAPDH).
-
Run the qPCR reactions on a real-time PCR system.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Signaling Pathway in HepG2 Cells
In hepatocytes, 24,25(OH)2D2 activates a pro-inflammatory signaling cascade that involves PKC and the MAPK pathways, culminating in the activation of the AP-1 transcription factor.
Conclusion
The provided application notes and protocols offer a framework for investigating the cellular effects of 24,25-dihydroxyvitamin D2. In chondrocytes, it acts as a key regulator of differentiation, while in hepatocytes, it can induce pro-inflammatory signaling. These distinct roles highlight the cell-type-specific functions of this vitamin D metabolite and underscore its importance in diverse physiological and pathological processes. Researchers can adapt these methodologies to explore further the mechanisms of action of 24,25(OH)2D2 in various cell culture models.
In Vivo Experimental Design for Studying 24,25-Dihydroxyvitamin D2 Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo experiments to investigate the physiological effects of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂), a significant metabolite of vitamin D₂. The following protocols and data presentation formats are intended to facilitate robust and reproducible studies in the field of vitamin D research and drug development.
Introduction to 24,25-Dihydroxyvitamin D₂
24,25-dihydroxyvitamin D₂ is a major metabolite of vitamin D₂. While historically considered an inactive byproduct of vitamin D metabolism, emerging evidence suggests it may have distinct biological roles, particularly in bone and cartilage health. In vivo studies are crucial to elucidate its specific functions and therapeutic potential.
Animal Model Selection and Husbandry
The selection of an appropriate animal model is critical for studying the effects of 24,25(OH)₂D₂. Mice and rats are the most commonly used models in vitamin D research.
-
Strain Selection: C57BL/6J and BALB/c mice are frequently used. The choice of strain may depend on the specific research question, as there can be strain-dependent differences in bone metabolism.
-
Housing: Animals should be housed in a controlled environment with a regular light-dark cycle. It is important to use lighting that does not emit UVB radiation to prevent endogenous vitamin D synthesis in the skin.
-
Diet: A key aspect of the experimental design is the control of dietary vitamin D. A vitamin D-deficient diet is often used to create a baseline state of deficiency before administering vitamin D metabolites.
Experimental Design: A General Workflow
A typical in vivo study investigating the effects of 24,25(OH)₂D₂ involves several key stages, from inducing vitamin D deficiency to tissue collection and analysis.
Application Notes: Quantification of 24,25-Dihydroxyvitamin D2 by Stable Isotope Dilution Mass Fragmentography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D2 (ergocalciferol) is a crucial nutrient involved in calcium homeostasis and bone metabolism. Its metabolic pathway involves a series of hydroxylations, leading to various active and inactive metabolites. One such metabolite is 24,25-dihydroxyvitamin D2 (24,25(OH)₂VD₂), a product of the catabolism of 25-hydroxyvitamin D2 (25(OH)VD₂) by the enzyme CYP24A1.[1][2] Accurate quantification of 24,25(OH)₂VD₂ is essential for understanding the complete picture of vitamin D metabolism and can serve as a valuable biomarker for vitamin D catabolic status. This is particularly important in studying conditions related to altered vitamin D metabolism, such as chronic kidney disease and certain genetic disorders involving mutations in the CYP24A1 gene.[1][3]
Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of vitamin D metabolites due to its high sensitivity, specificity, and accuracy.[4] This application note provides a detailed protocol for the quantification of 24,25(OH)₂VD₂ in human serum using this advanced analytical technique.
Principle of the Method
The method is based on the principle of stable isotope dilution, where a known amount of a stable isotope-labeled internal standard (e.g., deuterated 24,25(OH)₂VD₂) is added to the sample. The analyte and the internal standard are co-extracted, purified, and analyzed by LC-MS/MS. The ratio of the signal intensity of the endogenous analyte to that of the internal standard is used to calculate the concentration of the analyte in the sample. This approach corrects for any sample loss during preparation and variations in instrument response, ensuring high precision and accuracy. To enhance the sensitivity of detection, derivatization with an agent such as 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) can be employed to improve the ionization efficiency of the vitamin D metabolites.[4]
Vitamin D2 Metabolic Pathway
The following diagram illustrates the metabolic pathway of Vitamin D2, highlighting the formation of 24,25-dihydroxyvitamin D2.
Vitamin D2 Metabolic Pathway
Experimental Protocols
Materials and Reagents
-
Solvents: Methanol, Hexane, Ethyl Acetate, Water (all LC-MS grade)
-
Reagents: Zinc Sulfate, 0.1 M HCl, DMEQ-TAD
-
Internal Standard: Deuterated 24,25-dihydroxyvitamin D2 (e.g., d6-24,25(OH)₂VD₂)
-
Calibrators: Certified reference material for 24,25-dihydroxyvitamin D2
-
Solid Phase Extraction (SPE) Cartridges: C18 or equivalent
Synthesis of Deuterated Internal Standard (d6-24,25(OH)₂VD₂)
A stable isotope-labeled internal standard is critical for accurate quantification. While detailed, step-by-step synthesis protocols are often proprietary, the general synthetic strategy for deuterated vitamin D metabolites involves a convergent synthesis approach. For d6-24,25(OH)₂D₃, a common starting material is the Inhoffen-Lythgoe diol, which can be prepared from vitamin D₂.[5] The synthesis involves coupling a deuterated side-chain fragment with an A-ring synthon, often employing a Wittig-Horner reaction to assemble the triene system. The introduction of deuterium (B1214612) atoms is typically achieved at a late stage of the synthesis to maximize isotopic enrichment. For the purposes of this application note, it is recommended to procure a certified deuterated internal standard from a commercial supplier.
Sample Preparation Workflow
The following diagram outlines the key steps in the sample preparation process.
References
- 1. Reference intervals for serum 24,25-dihydroxyvitamin D and the ratio with 25-hydroxyvitamin D established using a newly developed LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serum 24,25-dihydroxyvitamin D3 response to native vitamin D2 and D3 Supplementation in patients with chronic kidney disease on hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
Analytical techniques for separating 24, 25-Dihydroxy VD2 from other dihydroxyvitamin D metabolites
For Immediate Release
[City, State] – [Date] – A comprehensive guide detailing advanced analytical techniques for the separation of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) from other dihydroxyvitamin D metabolites has been developed for researchers, scientists, and drug development professionals. These application notes and protocols address the growing need for accurate and specific quantification of individual vitamin D metabolites, which is crucial for understanding their distinct physiological roles and advancing clinical research.
The accurate measurement of vitamin D metabolites is often challenging due to their structural similarity and varying concentrations in biological matrices. This guide provides detailed methodologies, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for this application.[1][2][3] The protocols outlined below offer a systematic approach to sample preparation, chromatographic separation, and detection, ensuring reliable and reproducible results.
Core Principles of Vitamin D Metabolite Separation
The separation of 24,25(OH)₂D₂ from other dihydroxyvitamin D metabolites, such as 1,25-dihydroxyvitamin D₂ (1,25(OH)₂D₂) and epimers, hinges on a multi-step analytical workflow. This process begins with efficient extraction of the analytes from the biological matrix, followed by chromatographic separation and, finally, sensitive and specific detection.
Caption: High-level overview of the analytical workflow for vitamin D metabolite analysis.
Application Note 1: Sample Preparation for Dihydroxyvitamin D Metabolite Analysis
Introduction
Effective sample preparation is paramount for accurate quantification of 24,25(OH)₂D₂. The primary goals are to release the vitamin D metabolites from their binding proteins (VDBP), remove interfering matrix components like phospholipids (B1166683), and concentrate the analytes.[1][4] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4][5]
Experimental Protocols
Protocol 1.1: Protein Precipitation followed by Liquid-Liquid Extraction (LLE)
This protocol is a widely used method for the extraction of vitamin D metabolites from serum or plasma.
-
Protein Precipitation:
-
To 100 µL of serum or plasma, add an internal standard solution.
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[6]
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.[7]
-
Transfer the supernatant to a clean tube.
-
-
Liquid-Liquid Extraction:
-
To the supernatant, add 1 mL of n-hexane.[4]
-
Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer (hexane) to a new tube.
-
Repeat the extraction with another 1 mL of n-hexane and combine the organic layers.
-
Evaporate the combined hexane (B92381) extract to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 1.2: Solid-Phase Extraction (SPE)
SPE offers a more selective cleanup compared to LLE, effectively removing phospholipids that can cause ion suppression in mass spectrometry.[3][5]
-
Sample Pre-treatment:
-
To 100 µL of serum or plasma with internal standard, add 200 µL of 0.4 M ZnSO₄, followed by 300 µL of methanol (B129727) to precipitate proteins.[4]
-
Vortex and centrifuge as described in the LLE protocol.
-
-
SPE Procedure:
-
Condition an Oasis PRiME HLB µElution Plate with 200 µL of methanol followed by 200 µL of water.
-
Load the supernatant from the pre-treatment step onto the SPE plate.
-
Wash the plate with 200 µL of 30% methanol in water.
-
Elute the analytes with two aliquots of 100 µL of acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
Caption: Common sample preparation workflows for vitamin D metabolite analysis.
Application Note 2: Chromatographic Separation of Dihydroxyvitamin D Metabolites
Introduction
The chromatographic separation of 24,25(OH)₂D₂ from its isomers and other dihydroxyvitamin D metabolites is the most critical step in the analytical process. Due to their similar structures and hydrophobicity, achieving baseline separation requires optimized chromatographic conditions. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry is the preferred technique.[2][3][8]
Experimental Protocol
Protocol 2.1: UHPLC-MS/MS Method for Dihydroxyvitamin D Metabolites
This protocol provides a robust method for the separation of 24,25(OH)₂D₂ and other dihydroxyvitamin D metabolites.
-
Instrumentation: ACQUITY UPLC System coupled to a Xevo TQ-S Mass Spectrometer (Waters).[9]
-
Column: ACQUITY UPLC CSH Phenyl-Hexyl Column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 10 µL.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 60 |
| 5.0 | 95 |
| 5.1 | 100 |
| 6.0 | 100 |
| 6.1 | 60 |
| 7.0 | 60 |
Data Presentation: Quantitative Analysis
The following table summarizes typical performance data for the UHPLC-MS/MS method.
| Analyte | Retention Time (min) | LLOQ (pg/mL) | Precision (%CV) | Accuracy (%) |
| 24,25(OH)₂D₂ | ~3.8 | 25 | < 10 | 90-110 |
| 24,25(OH)₂D₃ | ~3.9 | 20 | < 8 | 92-108 |
| 1,25(OH)₂D₂ | ~4.2 | 10 | < 12 | 88-112 |
| 1,25(OH)₂D₃ | ~4.3 | 5 | < 10 | 95-105 |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation
Application Note 3: Derivatization to Enhance Sensitivity
Introduction
For low-abundance metabolites like 1,25(OH)₂D₂ and 24,25(OH)₂D₂, derivatization can significantly enhance ionization efficiency and, consequently, the sensitivity of the LC-MS/MS analysis.[1][10] Cookson-type reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), are commonly used.[2][10]
Experimental Protocol
Protocol 3.1: PTAD Derivatization
-
After evaporation of the sample extract, reconstitute the residue in 50 µL of acetonitrile.
-
Add 20 µL of a 0.1 mg/mL solution of PTAD in acetonitrile.
-
Vortex and incubate at room temperature for 30 minutes in the dark.
-
Add 10 µL of water to quench the reaction.
-
Inject the derivatized sample into the LC-MS/MS system.
Caption: Step-by-step workflow for PTAD derivatization of vitamin D metabolites.
Conclusion
The methodologies presented in these application notes provide a robust framework for the selective and sensitive analysis of 24,25-dihydroxyvitamin D2 and other dihydroxyvitamin D metabolites. By employing optimized sample preparation techniques and high-resolution chromatographic separation, researchers can achieve accurate quantification, which is essential for elucidating the complex roles of these compounds in health and disease. The continuous advancement of analytical technologies, particularly in mass spectrometry, will further enhance our ability to explore the vitamin D metabolome.[11]
References
- 1. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 2. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid phase extraction system for vitamin D and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous measurement of 1.25-dihydroxy-vitamin D, 24.25-dihydroxy-vitamin D and 25-hydroxy-vitamin D from a single two milliliters serum specimen. Preliminary clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving the Measurement of 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vitamin D and metabolites measurement by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Reference Measurement Procedure for 24,25-Dihydroxyvitamin D2
Introduction
24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂) is a metabolite of vitamin D2 (ergocalciferol). The measurement of vitamin D metabolites is crucial for assessing vitamin D status and investigating various health conditions, including bone disorders and diseases related to calcium metabolism. While much of the focus has been on vitamin D3 metabolites, the increasing use of vitamin D2 supplementation necessitates accurate measurement of its metabolites. This document provides a detailed protocol for the development of a reference measurement procedure for 24,25(OH)₂D₂ in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is intended for researchers, scientists, and professionals in drug development.
Biological Pathway
Vitamin D2 is hydroxylated in the liver to form 25-hydroxyvitamin D2 (25(OH)D₂), the major circulating form. Subsequently, 25(OH)D₂ undergoes further hydroxylation, primarily in the kidneys, by the enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1) to form 24,25(OH)₂D₂.[1][2][3] This process is a key step in the catabolism of vitamin D2.
Experimental Protocols
1. Principle
This method is based on isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS). A known amount of a stable isotope-labeled internal standard (e.g., d6-24,25(OH)₂D₂) is added to the serum sample. The analyte and internal standard are extracted, derivatized to enhance ionization efficiency, and then separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated compounds are detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.
2. Materials and Reagents
-
Standards:
-
24,25-Dihydroxyvitamin D2 (unlabeled)
-
Deuterium-labeled 24,25-Dihydroxyvitamin D2 (e.g., d6-24,25(OH)₂D₂) as an internal standard.
-
-
Solvents: LC-MS/MS grade methanol (B129727), acetonitrile (B52724), water, isopropanol, and hexane.
-
Reagents: Formic acid, zinc sulfate (B86663), and a derivatizing agent such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or 4-(4'-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DAPTAD).[4]
-
Human Serum: Pooled human serum for preparation of calibrators and quality control materials.
3. Experimental Workflow
The overall workflow for the analysis of 24,25(OH)₂D₂ in serum is depicted below.
4. Detailed Protocol
4.1. Preparation of Standards and Quality Controls
-
Prepare stock solutions of unlabeled 24,25(OH)₂D₂ and the deuterated internal standard in ethanol.
-
Prepare a series of working standard solutions by diluting the stock solutions.
-
Prepare calibration standards by spiking pooled human serum with the working standard solutions to achieve a range of concentrations.
-
Prepare low, medium, and high concentration quality control (QC) samples in the same manner.
4.2. Sample Preparation
-
To 100 µL of serum sample, calibrator, or QC, add 10 µL of the internal standard solution.
-
Add 150 µL of 0.2 M zinc sulfate solution to precipitate proteins.
-
Add 300 µL of methanol, vortex thoroughly, and centrifuge.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding 750 µL of hexane, vortexing, and centrifuging.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the derivatization agent solution (e.g., PTAD in acetonitrile) and incubate.
-
After incubation, evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4.3. LC-MS/MS Analysis
-
Liquid Chromatography:
-
A C18 or Phenyl column is recommended for the separation of vitamin D metabolites.[5]
-
A gradient elution with a mobile phase consisting of water with 0.1% formic acid and methanol or acetonitrile is typically used.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.
-
Optimize the MRM transitions for both the native 24,25(OH)₂D₂ and its deuterated internal standard.
-
5. Data Presentation
Table 1: Proposed LC-MS/MS Parameters for 24,25(OH)₂D₂ Analysis
| Parameter | Proposed Setting |
| LC System | UHPLC System |
| Column | C18 or Phenyl Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MRM Transitions | To be determined empirically for derivatized 24,25(OH)₂D₂ and its internal standard |
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification) |
| Precision (CV%) | ≤ 15% (≤ 20% at the Lower Limit of Quantification) |
| Matrix Effect | Within acceptable limits as determined by post-extraction addition experiments |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte stability under various storage and processing conditions should be established |
6. Quality Control and Method Validation
Due to the absence of a certified reference material for 24,25(OH)₂D₂, rigorous in-house validation is critical.
-
Calibration: A calibration curve with at least six non-zero concentration levels should be prepared in a matrix similar to the study samples.
-
Internal Standard: The use of a stable isotope-labeled internal standard is mandatory to correct for matrix effects and variations in sample processing and instrument response.
-
Quality Control: Analyze QC samples at low, medium, and high concentrations in each analytical run to monitor the performance of the assay.
-
Method Validation: The method should be fully validated according to established guidelines for bioanalytical method validation, assessing parameters such as accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.[6]
This document outlines a comprehensive approach to developing a reference measurement procedure for 24,25-dihydroxyvitamin D2. While a certified reference material is not yet available, the use of a well-characterized in-house standard, a stable isotope-labeled internal standard, and a thoroughly validated LC-MS/MS method can provide accurate and reliable quantification of this important vitamin D metabolite. This will enable researchers and clinicians to better understand the metabolism of vitamin D2 and its physiological significance.
References
- 1. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP24A1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. An LC-MS/MS Method for Analysis of Vitamin D Metabolites and C3 Epimers in Mice Serum: Oral Supplementation Compared to UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 24,25-Dihydroxyvitamin D2 Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of vitamin D metabolites is crucial for understanding their physiological roles and for the development of new therapeutics. 24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂) is a key metabolite in the catabolic pathway of vitamin D2. Its concentration in biological matrices provides insights into vitamin D metabolism and the activity of the enzyme CYP24A1. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the analysis of vitamin D metabolites due to its high sensitivity and specificity. The use of stable isotope-labeled internal standards, particularly deuterated standards, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification.
This document provides detailed application notes and protocols for the analysis of 24,25(OH)₂D₂ using deuterated internal standards. While the focus is on 24,25(OH)₂D₂, the presented methods are often part of a broader simultaneous analysis of various vitamin D metabolites, including those of the D₃ form.
Signaling and Metabolic Pathway
Vitamin D, in both its D₂ (ergocalciferol) and D₃ (cholecalciferol) forms, is a prohormone that requires hydroxylation to become biologically active. The liver converts vitamin D₂ to 25-hydroxyvitamin D₂ (25(OH)D₂). This is followed by further hydroxylation, primarily in the kidneys, to either the active form, 1,25-dihydroxyvitamin D₂ (1,25(OH)₂D₂), or to 24,25(OH)₂D₂ via the action of the enzyme CYP24A1. This 24-hydroxylation pathway is a key step in the catabolism and inactivation of vitamin D metabolites.[1] The catalytic efficiency of CYP24A1 for 25(OH)D₂ is similar to that for 25(OH)D₃, suggesting comparable rates of inactivation at low substrate concentrations.[2]
Experimental Protocols
The following protocols are based on established methods for the simultaneous quantification of multiple vitamin D metabolites, including 24,25(OH)₂D₂, in human serum or plasma.
Materials and Reagents
-
Analytes and Internal Standards:
-
24,25-Dihydroxyvitamin D₂ (analyte)
-
Deuterated 24,25-dihydroxyvitamin D₃ (d₆-24,25(OH)₂D₃) is commonly used as the internal standard for the simultaneous analysis of both D₂ and D₃ metabolites.[3][4] While a specific deuterated standard for 24,25(OH)₂D₂ is ideal, its commercial availability is limited. The use of d₆-24,25(OH)₂D₃ has been shown to provide reliable quantification.
-
Other vitamin D metabolite standards (e.g., 25(OH)D₂, 25(OH)D₃) and their corresponding deuterated internal standards (e.g., d₃-25(OH)D₂, d₃-25(OH)D₃) for a comprehensive panel.[3][4]
-
-
Solvents and Chemicals:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (B92381) (HPLC grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Zinc sulfate (B86663)
-
4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) derivatizing agent.[3]
-
-
Sample Matrix:
-
Human serum or plasma
-
Sample Preparation: Protein Precipitation, Liquid-Liquid Extraction, and Derivatization
This protocol involves protein precipitation, followed by liquid-liquid extraction to isolate the analytes, and a derivatization step with DMEQ-TAD to enhance ionization efficiency and sensitivity.[3][4]
-
Aliquoting and Internal Standard Spiking:
-
To 100 µL of serum or plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add the deuterated internal standard solution containing d₆-24,25(OH)₂D₃ and other relevant internal standards.[3]
-
-
Protein Precipitation:
-
Add 150 µL of 0.2 M zinc sulfate solution to the sample and vortex.
-
Add 450 µL of methanol and vortex thoroughly to precipitate proteins.[3]
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a clean tube.
-
Add 700 µL of hexane and 700 µL of MTBE.[3]
-
Vortex vigorously for 2 minutes and centrifuge to separate the phases.
-
Carefully transfer the upper organic layer to a new tube.
-
-
Drying:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37-40 °C.
-
-
Derivatization with DMEQ-TAD:
-
Reconstitute the dried extract in 25 µL of 0.1 mg/mL DMEQ-TAD in ethyl acetate.
-
Incubate at room temperature for 30-60 minutes in the dark. A second addition of the derivatizing agent can be performed to ensure complete reaction.[3]
-
-
Final Preparation:
-
Evaporate the solvent again under nitrogen.
-
Reconstitute the derivatized sample in an appropriate volume (e.g., 100 µL) of the initial mobile phase (e.g., 60:40 methanol:water).[5]
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 or Phenyl-Hexyl column is typically used for the separation of vitamin D metabolites (e.g., Waters ACQUITY UPLC BEH C18, Phenomenex Kinetex F5).[6][7]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A gradient elution is employed to achieve optimal separation of the various vitamin D metabolites. A typical gradient might start at around 60-70% B, increasing to 95-100% B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used, especially after derivatization with DMEQ-TAD.[3]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
After derivatization with DMEQ-TAD, the molecular ions of the vitamin D metabolites are significantly increased. The fragmentation typically results in a common product ion corresponding to the A-ring/DMEQ-TAD fragment.[8]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 24,25(OH)₂D₂-DMEQ-TAD | [To be determined empirically, expected to be higher than 24,25(OH)₂D₃-DMEQ-TAD due to the different side chain] | 468.4 |
| d₆-24,25(OH)₂D₃-DMEQ-TAD | 768.6 | 468.4 |
| 25(OH)D₂-DMEQ-TAD | 758.6 | 468.4 |
| d₃-25(OH)D₂-DMEQ-TAD | 761.6 | 468.4 |
Note: The precursor ion for 24,25(OH)₂D₂-DMEQ-TAD needs to be determined experimentally as it is not explicitly found in the provided search results. It will have a different mass than the D₃ analogue due to the structural differences in the side chain (a double bond between C22 and C23 and a methyl group at C24 in the D₂ form). The product ion is expected to be the same as for other derivatized vitamin D metabolites.
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods for the analysis of vitamin D metabolites, including those relevant to 24,25(OH)₂D₂ analysis.
Table 1: Linearity of the Method [8]
| Analyte | Calibration Range (nmol/L) | Correlation Coefficient (r²) |
| 25(OH)D₂ | 12 - 291 | ≥ 0.997 |
| 24,25(OH)₂D₃ | 1 - 28 | ≥ 0.997 |
Table 2: Precision of the Method [4]
| Analyte | Intra-assay CV (%) | Inter-assay CV (%) |
| 25(OH)D₂ | < 5% | < 7% |
| 24,25(OH)₂D₃ | < 5% | < 8% |
Table 3: Accuracy of the Method [8]
| Analyte | Bias from Reference Method (%) |
| 25(OH)D₂ | -2% to -5% |
| 25(OH)D₃ | -2% to -5% |
Experimental Workflow Diagram
The following diagram illustrates the major steps in the analytical workflow for the quantification of 24,25(OH)₂D₂.
Conclusion
The use of deuterated internal standards in LC-MS/MS analysis provides a robust and reliable method for the accurate quantification of 24,25-dihydroxyvitamin D₂ in biological samples. The detailed protocol involving protein precipitation, liquid-liquid extraction, and derivatization with DMEQ-TAD offers high sensitivity and specificity. While a specific deuterated internal standard for 24,25(OH)₂D₂ is not widely available, the use of d₆-24,25(OH)₂D₃ has been successfully applied in methods for the simultaneous analysis of various vitamin D metabolites. The data presented demonstrates that these methods achieve excellent linearity, precision, and accuracy, making them suitable for both research and clinical applications in the field of vitamin D metabolism.
References
- 1. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation of vitamin D2 metabolites by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. lcms.cz [lcms.cz]
- 5. academic.oup.com [academic.oup.com]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Purification of 24,25-Dihydroxyvitamin D2 by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂) is a significant metabolite of vitamin D2, playing a role in calcium homeostasis and bone metabolism. Its accurate isolation and purification are crucial for various research applications, including the development of reference standards, in vitro and in vivo studies, and as a precursor for further chemical synthesis. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the separation and purification of vitamin D metabolites.[1][2] This document provides detailed protocols for the purification of 24,25(OH)₂D₂ using both normal-phase and reversed-phase HPLC systems.
Principle of Separation
HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).
-
Normal-Phase HPLC (NP-HPLC): Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., n-hexane and an alcohol). In this mode, less polar compounds elute first, while more polar compounds, such as hydroxylated vitamin D metabolites, are retained longer.
-
Reversed-Phase HPLC (RP-HPLC): Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., methanol, acetonitrile (B52724), and water). Here, the separation mechanism is inverted, with more polar compounds eluting earlier. RP-HPLC is often favored for its reproducibility and the stability of the columns.[1]
The choice between normal-phase and reversed-phase chromatography will depend on the sample matrix, the presence of interfering substances, and the desired purity of the final product.
Experimental Protocols
Sample Preparation
Prior to HPLC purification, a preliminary sample clean-up is essential to remove interfering lipids and other matrix components.[1]
Protocol for Sample Extraction:
-
Protein Precipitation: To 1 mL of the sample solution (e.g., from a reaction mixture or biological extract), add 2 mL of acetonitrile or ethanol.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 5,500 rpm for 10 minutes to pellet the precipitated material.[3][4]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube.
-
Liquid-Liquid Extraction: Add 3 mL of n-hexane to the supernatant, vortex for 1 minute, and allow the phases to separate.
-
Combine Extracts: Collect the upper hexane (B92381) layer. Repeat the extraction with another 3 mL of n-hexane and combine the hexane fractions.
-
Evaporation: Evaporate the combined hexane extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 35°C to prevent degradation of the vitamin D metabolites.[1]
-
Reconstitution: Reconstitute the dry residue in a small volume (e.g., 200-500 µL) of the initial HPLC mobile phase.
Experimental Workflow for Sample Preparation
Caption: Workflow for the extraction and preparation of 24,25-Dihydroxyvitamin D2 samples prior to HPLC analysis.
Normal-Phase HPLC Protocol
Normal-phase HPLC offers excellent resolution for separating vitamin D isomers and hydroxylated metabolites.
Table 1: Normal-Phase HPLC Parameters
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity or similar |
| Column | Normal-Phase Silica (L3), 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane : Ethyl Acetate (e.g., 85:15 v/v) |
| Flow Rate | 1.5 - 2.0 mL/min[5] |
| Injection Volume | 20 - 100 µL |
| Column Temperature | Ambient |
| Detection | UV Absorbance at 265 nm or 292 nm[3][5] |
| Run Time | 20 - 30 minutes |
Protocol:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject the reconstituted sample onto the column.
-
Chromatographic Run: Run the separation using the parameters outlined in Table 1.
-
Fraction Collection: Collect the eluent corresponding to the peak of 24,25(OH)₂D₂. The retention time will need to be determined using a reference standard.
-
Purity Analysis: Re-inject a small aliquot of the collected fraction to assess its purity.
-
Solvent Evaporation: Evaporate the solvent from the collected fraction under a stream of nitrogen.
Reversed-Phase HPLC Protocol
Reversed-phase HPLC is a versatile and common method for the analysis of vitamin D metabolites.
Table 2: Reversed-Phase HPLC Parameters
| Parameter | Value |
| HPLC System | Thermo Scientific Spectra System or similar |
| Column | C18 Synergy hydro-RP, 4 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : Methanol : Water (e.g., 70:25:5 v/v/v)[3][4] |
| Flow Rate | 1.2 mL/min[3][4] |
| Injection Volume | 20 µL[3][4] |
| Column Temperature | 30 °C |
| Detection | UV Absorbance at 265 nm[3][4] |
| Run Time | Approximately 25 minutes |
Protocol:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample.
-
Chromatographic Run: Perform the separation according to the parameters in Table 2.
-
Fraction Collection: Collect the fraction containing the 24,25(OH)₂D₂ peak, as determined by a reference standard.
-
Purity Assessment: Analyze the purity of the collected fraction by re-injecting a small portion.
-
Solvent Removal: Remove the solvent from the purified fraction using a nitrogen evaporator or lyophilization.
Data Presentation and Interpretation
The success of the purification is determined by the resolution of the target peak from other components in the chromatogram.
Table 3: Expected Chromatographic Data
| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |
| Expected Retention Time | Dependent on exact mobile phase composition and column; typically longer for more polar compounds. | Shorter retention time compared to less polar metabolites. For reference, 25(OH)D₃ and 25(OH)D₂ often elute around 9-11 minutes under similar conditions.[3][4] |
| Peak Purity | Should be >95% as determined by peak area percentage in the re-injected purified fraction. | Should be >95% as determined by peak area percentage in the re-injected purified fraction. |
| Yield | Dependent on the initial concentration in the sample. | Dependent on the initial concentration in the sample. |
Logical Flow for Method Selection and Purification
Caption: Decision-making and procedural flow for the purification of 24,25-Dihydroxyvitamin D2 using HPLC.
Conclusion
The protocols detailed in this application note provide a comprehensive guide for the successful purification of 24,25-Dihydroxyvitamin D2 using either normal-phase or reversed-phase HPLC. The choice of method will be influenced by the specific sample matrix and available instrumentation. Careful sample preparation and optimization of chromatographic conditions are paramount to achieving high purity and yield. For quantitative analysis, the use of an internal standard is recommended.[3] Furthermore, for absolute confirmation of the purified compound, additional analytical techniques such as mass spectrometry (LC-MS/MS) are advised.[6][7]
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. oatext.com [oatext.com]
- 4. oatext.com [oatext.com]
- 5. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. horizonhplc.com [horizonhplc.com]
Clinical Research Applications of Measuring 24,25-Dihydroxyvitamin D2 Levels
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The measurement of 24,25-dihydroxyvitamin D2 [24,25(OH)₂D₂], a catabolite of 25-hydroxyvitamin D2 [25(OH)D₂], is gaining significant traction in clinical research. While much of the literature focuses on its D3 counterpart, 24,25-dihydroxyvitamin D3, the principles and applications are often extended to the D2 form, particularly in populations supplemented with ergocalciferol (B368823) (vitamin D2). This document provides detailed application notes and protocols for the clinical research use of 24,25(OH)₂D₂ level measurements.
Application Notes
Biomarker of Vitamin D Catabolism
24,25(OH)₂D is the primary product of 25(OH)D catabolism by the enzyme CYP24A1 (25-hydroxyvitamin D 24-hydroxylase).[1][2][3] Its circulating levels are indicative of the rate of vitamin D clearance.[4] The measurement of 24,25(OH)₂D, often in conjunction with its precursor 25(OH)D, provides a more dynamic view of vitamin D metabolism than measuring 25(OH)D alone.[5][6] This is particularly relevant in studies investigating conditions or therapies that may alter vitamin D turnover.
Chronic Kidney Disease (CKD)
In patients with Chronic Kidney Disease (CKD), vitamin D metabolism is significantly deranged.[1][7] Lower estimated glomerular filtration rates (eGFR) are strongly associated with lower circulating concentrations of 24,25(OH)₂D.[1] This reduction may be due to decreased renal and extra-renal CYP24A1 activity.[1] Low serum 24,25(OH)₂D levels are also strongly and negatively correlated with parathyroid hormone (PTH) levels in CKD patients, potentially more so than 25(OH)D or 1,25-dihydroxyvitamin D [1,25(OH)₂D].[1] This suggests that 24,25(OH)₂D could be a valuable biomarker for assessing the risk of CKD complications like secondary hyperparathyroidism.[1] Even with vitamin D supplementation, patients with end-stage renal disease on dialysis show only a slight increase in 24,25(OH)₂D₃ levels, suggesting abnormal CYP24A1 enzymatic activity.[8]
Bone Health and Fracture Risk
While vitamin D is crucial for bone health, the specific role of its catabolites is an active area of research.[9][10] Higher concentrations of 24,25(OH)₂D have been modestly associated with greater hip bone mineral density (BMD).[11] Furthermore, both higher 24,25(OH)₂D levels and a higher ratio of 24,25(OH)₂D to 25(OH)D (Vitamin D Metabolite Ratio or VMR) have been associated with a lower risk of hip fracture in older adults.[2][11] In contrast, 25(OH)D alone was not significantly associated with hip fracture risk in the same study.[11] In children with osteogenesis imperfecta, a primary bone disorder, those with more severe forms of the disease had higher serum levels of 24,25(OH)₂D and a higher 24,25(OH)₂D to 25(OH)D ratio, suggesting increased CYP24A1 activity.[12]
Diagnosis of CYP24A1 Gene Mutations
Mutations in the CYP24A1 gene, which encodes the 24-hydroxylase enzyme, lead to impaired catabolism of vitamin D metabolites and can cause conditions like idiopathic infantile hypercalcemia (IIH).[2][13] In individuals with biallelic CYP24A1 mutations, the production of 24,25(OH)₂D is abrogated, leading to undetectable or very low levels.[13] This results in an elevated ratio of 25(OH)D to 24,25(OH)₂D (VMR).[2][14] Therefore, measuring 24,25(OH)₂D and calculating the VMR is a crucial step in the differential diagnosis of non-parathyroid-mediated hypercalcemia.[2][13]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical research studies involving 24,25-dihydroxyvitamin D. Note that much of the available data pertains to the D3 form or does not distinguish between D2 and D3.
Table 1: Serum Levels of 24,25(OH)₂D in Different Populations
| Population | Mean/Range of 24,25(OH)₂D | Key Findings | Reference(s) |
| Healthy Adults | 0.5 to 11 nmol/L (0.2–4.6 ng/mL) | 95% confidence interval in a group of 92 individuals. | [5] |
| Healthy Individuals | 1 to 10 ng/mL | Typical concentration range. | [2] |
| CKD Patients (by eGFR) | Levels decrease with declining eGFR. | Strong negative correlation between 24,25(OH)₂D and PTH. | [1] |
| End-Stage Renal Disease (on dialysis) | Low at baseline, with only a slight increase after vitamin D supplementation. | Suggests abnormal CYP24A1 activity. | [8] |
| Osteogenesis Imperfecta (Type III) | Significantly higher than in Types I or IV. | Suggests increased 25OHD-24-hydroxylase activity in more severe forms. | [12] |
Table 2: Vitamin D Metabolite Ratios (VMR) in Clinical Research
| Condition | VMR [25(OH)D / 24,25(OH)₂D] | Diagnostic/Prognostic Value | Reference(s) |
| Healthy Individuals | 8 to 27 | Normal range in a cohort of 92 healthy individuals. | [5] |
| Healthy Subjects | 7 to 23 | Reference interval established in a large cohort. | [15] |
| Biallelic CYP24A1 Mutations | > 80 | Highly indicative of 24-hydroxylase deficiency. | [14][16] |
| Heterozygous CYP24A1 Mutations | 25 to 80 | May be seen in heterozygous carriers. | [13][16] |
| Vitamin D Deficiency | Elevated above the normal range. | Ratio increases as vitamin D deficiency advances. | [6][14] |
| CKD Stage 5 (on dialysis) | Elevated above the normal range. | Reflects altered vitamin D metabolism. | [14] |
| Diabetic Retinopathy & Peripheral Artery Disease | Associated with the 24,25(OH)₂D to 25(OH)D VMR. | Potential biomarker for diabetic complications. | [6] |
Experimental Protocols
Measurement of 24,25-Dihydroxyvitamin D2 by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the measurement of vitamin D metabolites due to its high specificity and ability to measure multiple analytes simultaneously.[14][17]
1. Sample Preparation:
-
Sample Type: Serum is the preferred specimen.[16]
-
Volume: As little as 100 µL of serum can be used.[4]
-
Internal Standards: Add deuterated internal standards (e.g., d6-24,25(OH)₂D₂) to the serum sample to account for analytical variability.
-
Protein Precipitation and Liquid-Liquid Extraction:
-
Add acetonitrile (B52724) to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a new tube.
-
Perform liquid-liquid extraction using a non-polar solvent like hexane (B92381) to isolate the vitamin D metabolites.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
2. Derivatization (Optional but Recommended for Low Concentrations):
-
Derivatization can enhance the ionization efficiency and sensitivity for metabolites present at low concentrations, such as 24,25(OH)₂D.[17]
-
A common derivatizing agent is 4-(2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalino)ethyl)-1,2,4-triazoline-3,5-dione (DMEQ-TAD).[4][8]
-
Reconstitute the dried extract in a solution containing the derivatizing agent and incubate.
3. LC-MS/MS Analysis:
-
Chromatography:
-
Reconstitute the derivatized (or non-derivatized) sample in the mobile phase.
-
Inject the sample into an LC system equipped with a C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile with formic acid) to separate the vitamin D metabolites. The chromatographic separation should be able to resolve 24,25(OH)₂D₂ from its isomers.[4]
-
-
Mass Spectrometry:
-
Use a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for 24,25(OH)₂D₂ and its internal standard.
-
4. Quantification:
-
Generate a standard curve using calibrators with known concentrations of 24,25(OH)₂D₂.
-
Calculate the concentration of 24,25(OH)₂D₂ in the samples by comparing the peak area ratio of the analyte to its internal standard against the standard curve.
Visualizations
Signaling Pathways and Workflows
Caption: Vitamin D metabolism and regulation pathway.
Caption: LC-MS/MS workflow for 24,25(OH)₂D₂ measurement.
Caption: Diagnostic logic for CYP24A1 deficiency.
References
- 1. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 24,25-dihydroxyvitamin D: a new biomarker in non-parathyroid hypercalcemia diagnosis - Clinical Laboratory int. [clinlabint.com]
- 3. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. The When, What & How of Measuring Vitamin D Metabolism in Clinical Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. optimaldx.com [optimaldx.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Serum 24,25-dihydroxyvitamin D3 response to native vitamin D2 and D3 Supplementation in patients with chronic kidney disease on hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamin D and Bone Health; Potential Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bonehealthandosteoporosis.org [bonehealthandosteoporosis.org]
- 11. The 24,25 to 25-Hydroxyvitamin D Ratio and Fracture Risk in Older Adults: The Cardiovascular Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serum 24,25-dihydroxyvitamin D concentrations in osteogenesis imperfecta: relationship to bone parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ratio of 25(OH)D-to-24,25(OH)2D: A new test to confirm 24-hydroxylase (CYP24A1) deficiency as the cause of hypercalcemia - Mayo Clinic [mayoclinic.org]
- 14. Diagnostic Aspects of Vitamin D: Clinical Utility of Vitamin D Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reference intervals for serum 24,25-dihydroxyvitamin D and the ratio with 25-hydroxyvitamin D established using a newly developed LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mayocliniclabs.com [mayocliniclabs.com]
- 17. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
Troubleshooting & Optimization
Troubleshooting low recovery of 24, 25-Dihydroxy VD2 during extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the extraction of 24, 25-Dihydroxyvitamin D2 and other vitamin D metabolites. It is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting 24, 25-Dihydroxy VD2?
A1: The two primary methods for extracting 24, 25-Dihydroxyvitamin D2 and other vitamin D metabolites from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1] Supported Liquid Extraction (SLE) is also a widely used variation of LLE. A crucial initial step for all these methods is often protein precipitation to release the vitamin D metabolites from their binding proteins in the sample matrix.
Q2: What is the expected recovery rate for this compound?
A2: Expected recovery rates can vary significantly based on the extraction method and the specific protocol used. Well-optimized methods can achieve high recovery rates. For instance, some Solid-Phase Extraction (SPE) methods report recovery rates for similar dihydroxyvitamin D metabolites between 90.3% and 103.1%.[2] Supported Liquid Extraction (SLE) techniques have also demonstrated recoveries of over 90% for vitamin D metabolites.[3]
Q3: Is pH adjustment of the sample critical for this compound extraction?
A3: While pH is a critical parameter for the extraction of many acidic or basic compounds, the literature on this compound extraction does not emphasize pH adjustment as a primary factor for this specific metabolite. This is likely due to its chemical properties. However, if you are co-extracting other, more acidic or basic, metabolites, pH adjustment may be necessary to ensure their efficient recovery.
Q4: How stable is this compound during the extraction process?
A4: Vitamin D metabolites are known to be sensitive to light. Therefore, it is recommended to use amber glassware or otherwise protect the samples from light during the extraction process to prevent photodegradation.[3] In terms of temperature, vitamin D metabolites are generally stable under common laboratory conditions, but prolonged exposure to high temperatures should be avoided.
Troubleshooting Low Recovery
Low recovery of this compound can be a significant issue. The following guides for LLE and SPE are designed to help you diagnose and resolve the problem.
General Troubleshooting Workflow
This diagram illustrates a general workflow for troubleshooting low analyte recovery.
Caption: A logical workflow for diagnosing and resolving low recovery issues.
Liquid-Liquid Extraction (LLE) Troubleshooting
| Potential Cause | Recommended Action |
| Incomplete Protein Precipitation | Ensure complete protein precipitation by using an adequate volume of a suitable organic solvent like acetonitrile (B52724) or methanol (B129727). Vortex thoroughly and allow sufficient incubation time. |
| Incorrect Solvent Polarity | This compound is a relatively non-polar molecule. Use a non-polar extraction solvent such as hexane (B92381) or a mixture like hexane/MTBE to ensure efficient partitioning from the aqueous phase.[4] |
| Insufficient Mixing/Extraction Time | Vortex the sample and extraction solvent vigorously for an adequate amount of time (e.g., 5 minutes) to ensure complete partitioning of the analyte into the organic phase.[1] |
| Emulsion Formation | If an emulsion forms between the aqueous and organic layers, try centrifuging at a higher speed or for a longer duration. Adding a small amount of salt can also help to break the emulsion. |
| Analyte Loss During Evaporation | If the extracted organic solvent is evaporated to dryness, avoid excessive heat, which can degrade the analyte. A gentle stream of nitrogen at a controlled temperature (e.g., 37°C) is recommended.[4] |
Solid-Phase Extraction (SPE) Troubleshooting
| Potential Cause | Recommended Action |
| Improper Cartridge Conditioning/Equilibration | Ensure the SPE cartridge (commonly C18) is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with the loading solvent to activate the stationary phase. |
| Sample Loading Flow Rate Too High | A fast flow rate during sample loading can prevent sufficient interaction between the analyte and the sorbent, leading to breakthrough. Maintain a slow and consistent flow rate. |
| Wash Solvent Too Strong | The wash solvent may be prematurely eluting the analyte. If recovery is low and the analyte is found in the wash fraction, consider using a weaker (less organic) wash solvent. |
| Elution Solvent Too Weak | The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the percentage of the organic solvent in the elution mixture or use a stronger elution solvent. |
| Insufficient Elution Volume | Ensure a sufficient volume of the elution solvent is used to completely elute the analyte from the cartridge. |
| Cartridge Drying Out | Do not allow the sorbent bed to dry out between the conditioning, equilibration, and sample loading steps, as this can deactivate the stationary phase. |
Data on Extraction Recovery Rates
The following table summarizes recovery data for vitamin D metabolites from various extraction methods found in the literature.
| Analyte | Extraction Method | Matrix | Reported Recovery Rate (%) |
| 24, 25-Dihydroxyvitamin D3 | Packed-Fibers SPE | Urine | 90.3 - 103.1 |
| 25-Hydroxyvitamin D3 | Packed-Fibers SPE | Urine | 89.5 - 109.7 |
| 25-Hydroxyvitamin D2/D3 | Supported Liquid Extraction (SLE) | Serum | > 90 |
| 1α, 25-Dihydroxyvitamin D2 | Supported Liquid Extraction (SLE) | Serum | 69 |
| 1α, 25-Dihydroxyvitamin D3 | Supported Liquid Extraction (SLE) | Serum | 66 |
| 25-Hydroxyvitamin D2/D3 | LLE with Hexane | Plasma | 77 - 93 |
Key Experimental Protocols
Detailed Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from a method for the analysis of multiple vitamin D metabolites in serum.[4]
Caption: A step-by-step workflow for a Liquid-Liquid Extraction protocol.
-
Sample Preparation: To 100 µL of serum in a microcentrifuge tube, add internal standards.
-
Acidification: Add 100 µL of 0.1M HCl.
-
Protein Precipitation: Add 150 µL of 0.2 M zinc sulfate, followed by 450 µL of methanol. Vortex mix after each addition.
-
Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean borosilicate glass tube.
-
Organic Extraction: Add 700 µL of hexane and 700 µL of methyl tert-butyl ether (MTBE). Vortex mix after the addition of each solvent.
-
Phase Separation: The sample will separate into two phases.
-
Collection: Transfer the upper organic phase to a new tube.
-
Evaporation: Dry the collected organic phase under a stream of nitrogen at 37°C.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume of mobile phase for analysis (e.g., LC-MS/MS).
Detailed Supported Liquid Extraction (SLE) Protocol
This protocol is based on a method for the extraction of 25-OH vitamin D2 and D3 from human serum.[3]
-
Sample Pre-treatment: Dilute 150 µL of human serum with 150 µL of a water:isopropanol (50:50, v/v) solution.
-
Sample Loading: Load the 300 µL of the pre-treated serum onto an SLE plate. Apply a short pulse of vacuum to initiate flow and then allow the sample to absorb for 5 minutes.
-
Analyte Elution (First Pass): Add 750 µL of heptane (B126788) to the plate and allow it to absorb for 5 minutes.
-
Analyte Elution (Second Pass): Add a second aliquot of 750 µL of heptane and allow it to absorb for another 5 minutes. Apply a final pulse of vacuum to elute the remaining solvent.
-
Post-Extraction: Evaporate the collected eluate to dryness at room temperature and reconstitute in the injection solvent.
Detailed Solid-Phase Extraction (SPE) Protocol
This is a general protocol for SPE of vitamin D metabolites. The specific volumes and solvents may need to be optimized for your particular application.
-
Protein Precipitation: To 200 µL of serum, add 20 µL of an internal standard solution. Add 400 µL of acetonitrile with 1% formic acid. Vortex vigorously and let it incubate for 15 minutes, protected from light.[5]
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol.
-
Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., water/methanol 90:10 v/v) to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.
References
- 1. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. chem-agilent.com [chem-agilent.com]
Optimizing LC-MS/MS for 24,25-Dihydroxyvitamin D2: A Technical Support Center
Welcome to the technical support center for the LC-MS/MS analysis of 24,25-Dihydroxyvitamin D2. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on method optimization, troubleshooting, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is the detection of 24,25-Dihydroxyvitamin D2 challenging by LC-MS/MS?
The analysis of 24,25-Dihydroxyvitamin D2 and other vitamin D metabolites can be challenging due to several factors:
-
Low Physiological Concentrations: These metabolites are often present at very low levels in biological matrices, requiring highly sensitive instrumentation and optimized methods.
-
Poor Ionization Efficiency: Vitamin D metabolites lack easily ionizable functional groups, leading to poor signal intensity in mass spectrometry. Derivatization is often employed to improve ionization and, consequently, sensitivity.[1]
-
Isobaric Interferences: Several vitamin D metabolites are isobaric, meaning they have the same mass and can interfere with each other's detection if not chromatographically separated. A common interferent is the 3-epi-25-hydroxyvitamin D3.[2]
-
Matrix Effects: Biological samples like serum and plasma are complex matrices that can cause ion suppression or enhancement, affecting the accuracy and reproducibility of the results.
Q2: Is derivatization necessary for the analysis of 24,25-Dihydroxyvitamin D2?
While not strictly mandatory, derivatization is highly recommended, especially for low-concentration samples. Derivatization with reagents like DMEQ-TAD (4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione) can significantly enhance the ionization efficiency of vitamin D metabolites.[3] This leads to improved sensitivity and a higher signal-to-noise ratio. The derivatization also increases the molecular mass of the analyte, shifting it to a region of the mass spectrum with reduced background noise.[3]
Q3: What are the recommended MRM transitions for 24,25-Dihydroxyvitamin D2?
For DMEQ-TAD derivatized 24,25-Dihydroxyvitamin D2, the following MRM transition can be inferred from the analysis of similar vitamin D metabolites. The precursor ion is the protonated molecule [M+H]⁺. The fragmentation of DMEQ-TAD adducts of various vitamin D metabolites consistently yields a major product ion at m/z 468.[2][4][5]
-
Precursor Ion [M+H]⁺: The molecular weight of 24,25-Dihydroxyvitamin D2 is 428.69 g/mol , and the mass of DMEQ-TAD is approximately 363 g/mol . The resulting derivatized molecule will have a mass of approximately 791.69 g/mol . Therefore, the precursor ion to monitor would be m/z 792.7 .
-
Product Ion: The most abundant and selective product ion is typically m/z 468 .
For underivatized 24,25-Dihydroxyvitamin D2, obtaining a sensitive and robust signal can be challenging. It is recommended to perform compound optimization on your specific instrument to determine the optimal precursor and product ions. A common fragmentation pattern for underivatized vitamin D metabolites involves the loss of one or more water molecules.
Q4: How can I resolve 24,25-Dihydroxyvitamin D2 from other vitamin D metabolites?
Chromatographic separation is critical for the accurate quantification of 24,25-Dihydroxyvitamin D2 due to the presence of isobaric isomers. A reversed-phase column with a phenyl-hexyl or C18 stationary phase is commonly used. A gradient elution with a mobile phase consisting of methanol (B129727) or acetonitrile (B52724) and water, often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization, is recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for 24,25-Dihydroxyvitamin D2 | 1. Inefficient sample extraction.2. Incomplete derivatization.3. Suboptimal MS parameters (e.g., ionization source settings, collision energy).4. Analyte degradation. | 1. Optimize the liquid-liquid extraction procedure; ensure correct pH and solvent volumes.2. Ensure the derivatization reagent is fresh and the reaction is carried out for the recommended time and temperature.3. Perform compound optimization to determine the best MRM transitions and collision energies for your instrument.4. Minimize sample exposure to light and heat. Use amber vials and consider sample cooling in the autosampler. |
| High Background Noise | 1. Matrix effects from the sample.2. Contaminated LC system or column.3. Poor quality solvents or reagents. | 1. Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE).2. Flush the LC system and column with appropriate solvents. If the problem persists, replace the column.3. Use high-purity, LC-MS grade solvents and freshly prepared reagents. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation.2. Incompatible mobile phase.3. Sample overload. | 1. Replace the analytical column.2. Adjust the mobile phase composition, such as the percentage of organic solvent or the concentration of the additive (e.g., formic acid).3. Dilute the sample to ensure the injected amount is within the linear range of the column. |
| Co-elution with Interfering Peaks | 1. Insufficient chromatographic resolution. | 1. Optimize the gradient profile (e.g., slower gradient or longer run time).2. Try a different column chemistry (e.g., a phenyl-hexyl column instead of a C18). |
| Inconsistent Results/Poor Reproducibility | 1. Inconsistent sample preparation.2. Variability in derivatization efficiency.3. Fluctuations in instrument performance. | 1. Ensure consistent and precise execution of the sample preparation protocol. Use of an internal standard is crucial.2. Precisely control the derivatization reaction time, temperature, and reagent concentration.3. Perform regular instrument calibration and performance checks. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization
This protocol is adapted from methods developed for the simultaneous analysis of multiple vitamin D metabolites.[2][3]
-
Protein Precipitation: To a 100 µL serum sample, add an appropriate internal standard. Add 300 µL of acetonitrile to precipitate proteins. Vortex vigorously for 30 seconds and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 1 mL of a hexane/methyl-tert-butyl ether (MTBE) (1:1, v/v) mixture. Vortex for 1 minute and then centrifuge to separate the layers.
-
Drying: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Derivatization: Reconstitute the dried extract in 50 µL of a 100 µg/mL solution of DMEQ-TAD in ethyl acetate. Vortex and incubate at room temperature for 2 hours, protected from light.
-
Final Preparation: Evaporate the solvent to dryness again under nitrogen. Reconstitute the derivatized sample in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
The following table summarizes typical starting parameters for the analysis of DMEQ-TAD derivatized 24,25-Dihydroxyvitamin D2. These should be optimized for your specific instrumentation.
| Parameter | Value |
| LC Column | Reversed-phase C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start at 70% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transition | See Table Below |
Table of MRM Transitions for DMEQ-TAD Derivatized Vitamin D Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 24,25-Dihydroxyvitamin D2 | 792.7 | 468.3 | 25-35 |
| 24,25-Dihydroxyvitamin D3 | 762.6 | 468.3 | 25-35 |
| 25-Hydroxyvitamin D2 | 758.6 | 468.3 | 20-30 |
| 25-Hydroxyvitamin D3 | 746.6 | 468.3 | 20-30 |
Note: Collision energies should be optimized for your specific mass spectrometer.
Visualized Workflows and Pathways
Caption: A generalized workflow for the LC-MS/MS analysis of 24,25-Dihydroxyvitamin D2.
Caption: A decision tree for troubleshooting poor signal in LC-MS/MS analysis.
References
- 1. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. waters.com [waters.com]
- 4. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stability of 24,25-Dihydroxyvitamin D2 in Frozen Serum Samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 24,25-dihydroxyvitamin D2 (24,25(OH)₂VD₂) in frozen serum samples. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How stable is 24,25-dihydroxyvitamin D₂ in serum samples during long-term frozen storage?
A1: While direct quantitative data on the long-term stability of 24,25-dihydroxyvitamin D₂ (24,25(OH)₂VD₂) in frozen serum is limited, studies on the structurally similar 24,25-dihydroxyvitamin D₃ (24,25(OH)₂VD₃) provide strong evidence of its stability. Research has shown that 24,25(OH)₂VD₃ levels in serum remain stable for at least seven months when stored at -80°C. The precursor to 24,25(OH)₂VD₂, 25-hydroxyvitamin D₂ (25(OH)VD₂), is known to be very stable under a variety of frozen storage conditions, including for extended periods at -20°C and -80°C.[1][2][3] Given the structural similarities and the stability of its precursor and D₃ analog, it is reasonable to expect that 24,25(OH)₂VD₂ is also stable for long-term storage at -80°C. For optimal sample integrity, storage at -80°C is recommended over -20°C for long-term studies.
Q2: What is the expected degradation rate of 24,25(OH)₂VD₂ at -20°C versus -80°C?
A2: Specific degradation rates for 24,25(OH)₂VD₂ have not been extensively documented. However, based on data for 24,25(OH)₂VD₃, minimal to no degradation is expected at -80°C over several months.[2] Storage at -20°C is generally considered acceptable for shorter periods for many vitamin D metabolites.[3][4] For instance, the precursor 25(OH)D shows a decrease of about 10% after 3 months at -20°C in some older studies, while more recent studies show it to be stable for at least 7 days.[3] To minimize any potential degradation of 24,25(OH)₂VD₂, especially for studies requiring high precision, storing serum samples at -80°C is the preferred method.
Q3: How do multiple freeze-thaw cycles affect the concentration of 24,25(OH)₂VD₂ in serum?
A3: There is a lack of direct studies on the effect of freeze-thaw cycles specifically on 24,25(OH)₂VD₂. However, its precursor, 25-hydroxyvitamin D, has been shown to be remarkably stable through multiple freeze-thaw cycles with no significant degradation observed.[5][6] One study reported a decrease of over 12% in total vitamin D concentration after a single freeze-thaw cycle, but this was still within the total allowable error.[6] To mitigate any potential for degradation, it is best practice to aliquot serum samples into single-use vials before freezing to avoid the need for repeated freeze-thaw cycles.
Q4: Are there any specific pre-analytical factors I should be aware of when handling serum samples for 24,25(OH)₂VD₂ analysis?
A4: Yes, several pre-analytical factors can influence the accuracy of your results. It is crucial to protect samples from direct sunlight and prolonged exposure to artificial light, as UV radiation can cause degradation of vitamin D metabolites.[1] While centrifugation temperature (room temperature vs. refrigerated) does not appear to significantly impact 25(OH)D concentrations, consistency in sample handling is key.[3] For the most reliable results, serum should be separated from whole blood within a few hours of collection and frozen promptly.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lower than expected 24,25(OH)₂VD₂ concentrations | Sample degradation due to improper storage. | Ensure serum samples are stored at -80°C for long-term studies. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Exposure to light during sample handling. | Protect samples from direct sunlight and artificial light at all stages of collection, processing, and storage. Use amber tubes where possible. | |
| Inefficient extraction from serum proteins. | Use a validated extraction protocol, such as protein precipitation followed by liquid-liquid extraction, to ensure complete release of 24,25(OH)₂VD₂ from vitamin D binding protein. | |
| High variability between replicate measurements | Inconsistent sample thawing. | Thaw samples uniformly and gently, for example, on ice or at room temperature. Vortex briefly to ensure homogeneity before taking an aliquot for analysis. |
| Inaccurate pipetting of small serum volumes. | Use calibrated pipettes and appropriate techniques for handling small volumes. Consider a larger initial sample volume if precision is an issue. | |
| Interference in LC-MS/MS analysis | Co-elution of isobaric compounds. | Optimize chromatographic conditions to ensure baseline separation of 24,25(OH)₂VD₂ from other vitamin D metabolites and isomers. The use of derivatization agents can also improve specificity. |
| Matrix effects from serum components. | Employ a robust sample clean-up procedure and use a deuterated internal standard for 24,25(OH)₂VD₂ to correct for matrix effects and variations in instrument response. |
Data Summary
Table 1: Stability of Vitamin D Metabolites in Frozen Serum
| Metabolite | Storage Temperature | Duration | Observed Stability | Reference |
| 24,25(OH)₂VD₃ | -80°C | 7 months | Stable (no significant change) | [2] |
| 25(OH)D | -80°C | 3 months | Stable (no significant difference) | [3] |
| 25(OH)D | -20°C | 7 days | Stable (no significant difference) | [3] |
| 25(OH)D | -20°C | ~2 months | Stable | [4] |
Note: Data for 24,25(OH)₂VD₂ is inferred from the stability of 24,25(OH)₂VD₃ and the precursor 25(OH)D due to limited direct studies on the D₂ form.
Experimental Protocols
Protocol 1: Serum Sample Collection and Storage
-
Blood Collection: Collect whole blood in a serum separator tube (SST).
-
Clotting: Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifugation: Centrifuge at 1,000-2,000 x g for 15 minutes at room temperature.
-
Aliquoting: Carefully aspirate the serum and transfer it into pre-labeled, amber-colored polypropylene (B1209903) cryovials. It is highly recommended to create single-use aliquots to avoid freeze-thaw cycles.
-
Storage: Immediately store the serum aliquots at -80°C until analysis.
Protocol 2: Quantification of 24,25(OH)₂VD₂ by LC-MS/MS
This protocol is adapted from methods for the simultaneous analysis of multiple vitamin D metabolites.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of serum, add 200 µL of ice-cold acetonitrile (B52724) containing a deuterated internal standard for 24,25(OH)₂VD₂. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
2. Liquid-Liquid Extraction:
-
Add 500 µL of a hexane/methyl-tert-butyl ether (MTBE) mixture (e.g., 1:1 v/v) to the supernatant.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a new tube.
-
Dry the organic extract under a gentle stream of nitrogen at room temperature.
3. Derivatization (Optional but Recommended for Improved Sensitivity):
-
Reconstitute the dried extract in a solution of a derivatizing agent (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione, PTAD) in a suitable solvent like ethyl acetate.
-
Incubate as required by the specific derivatization protocol.
-
Dry the derivatized sample under nitrogen.
4. LC-MS/MS Analysis:
-
Reconstitute the final dried residue in the mobile phase.
-
Inject an appropriate volume onto a suitable C18 or phenyl-hexyl reversed-phase LC column.
-
Use a gradient elution with a mobile phase consisting of water and methanol (B129727) or acetonitrile, both typically containing a small amount of formic acid or ammonium (B1175870) formate.
-
Perform detection using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to monitor the specific precursor-product ion transitions for 24,25(OH)₂VD₂ and its internal standard.
Visualizations
Caption: Metabolic pathway of Vitamin D₂ to 24,25-Dihydroxyvitamin D₂.
Caption: Recommended experimental workflow for 24,25(OH)₂VD₂ analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Effect of sample type, centrifugation and storage conditions on vitamin D concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding interference from other vitamin D metabolites in 24, 25-Dihydroxy VD2 assays
Welcome to the technical support center for 24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂) assays. This resource is designed to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable measurements by addressing common challenges related to interference from other vitamin D metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common vitamin D metabolites that interfere with 24,25(OH)₂D₂ assays?
A1: The most significant interference in 24,25(OH)₂D₂ assays comes from other structurally similar vitamin D metabolites. These include:
-
25-hydroxyvitamin D₂ (25(OH)D₂): As the precursor to 24,25(OH)₂D₂, it is often present at much higher concentrations and can cross-react in immunoassays.
-
25-hydroxyvitamin D₃ (25(OH)D₃) and its metabolites: Including 24,25-dihydroxyvitamin D₃ (24,25(OH)₂D₃) and 3-epi-25-hydroxyvitamin D₃. Immunoassay antibodies may not distinguish between the D₂ and D₃ forms.
-
Other dihydroxylated metabolites: Such as 1,25-dihydroxyvitamin D₂ (the active form) and 25,26-dihydroxyvitamin D₂.
Q2: How can I minimize interference from other vitamin D metabolites in my 24,25(OH)₂D₂ assay?
A2: The choice of assay method is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for minimizing interference due to its ability to chromatographically separate different metabolites before detection. For immunoassays, careful validation of antibody cross-reactivity is essential. Additionally, robust sample preparation, including protein precipitation and liquid-liquid extraction, can help remove interfering substances.
Q3: My 24,25(OH)₂D₂ measurements seem unexpectedly high. What could be the cause?
A3: Unexpectedly high readings are often a result of cross-reactivity from other vitamin D metabolites, especially in immunoassays.[1] High concentrations of 25(OH)D₂ or other dihydroxylated metabolites in the sample can lead to falsely elevated 24,25(OH)₂D₂ results. It is recommended to confirm high readings with a more specific method like LC-MS/MS.
Q4: Can I use an immunoassay for accurate quantification of 24,25(OH)₂D₂?
A4: While immunoassays are widely used for their convenience, they are more susceptible to interference from other vitamin D metabolites compared to LC-MS/MS.[1][2] The accuracy of immunoassays for 24,25(OH)₂D₂ depends heavily on the specificity of the antibody used. It is crucial to consult the manufacturer's data on cross-reactivity and, if possible, validate the immunoassay results against a reference method like LC-MS/MS.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background noise or poor signal-to-noise ratio in LC-MS/MS | Incomplete removal of phospholipids (B1166683) and other matrix components during sample preparation. | Optimize the sample preparation protocol. Consider using a phospholipid removal plate or a two-step liquid-liquid extraction. Derivatization of the analyte can also improve ionization efficiency and reduce background interference.[3][4] |
| Inconsistent or non-reproducible results | Variability in sample preparation, instrument instability, or degradation of standards. | Ensure consistent execution of the sample preparation protocol. Use fresh, properly stored standards and internal standards for every run. Regularly perform instrument calibration and quality control checks. |
| Peak splitting or broadening in LC chromatogram | Poor column performance, inappropriate mobile phase, or presence of interfering isomers. | Use a high-resolution column and optimize the mobile phase composition and gradient to achieve better separation. Ensure that the method can resolve 24,25(OH)₂D₂ from its epimers and other isomers. |
| Discrepancy between immunoassay and LC-MS/MS results | Cross-reactivity of the immunoassay antibody with other vitamin D metabolites. | Review the cross-reactivity data for the specific immunoassay kit. If significant cross-reactivity with metabolites present in your samples is suspected, rely on the LC-MS/MS results for accurate quantification. |
Quantitative Data on Cross-Reactivity
The following table summarizes the reported cross-reactivity of various vitamin D metabolites in different immunoassays. It is important to note that most available data focuses on assays for 25-hydroxyvitamin D, but it provides valuable insight into the potential for interference in 24,25(OH)₂D₂ assays due to similar antibody specificities.
| Immunoassay Platform | Metabolite | Reported Cross-Reactivity (%) |
| Siemens ADVIA Centaur | 25(OH)D₂ | 115% |
| 24,25(OH)₂D₃ | Data not consistently available for 24,25(OH)₂D₂ assays, but known to cross-react in 25(OH)D assays.[1] | |
| Roche Cobas | 25(OH)D₂ | 52% |
| 24,25(OH)₂D₃ | 1% | |
| Abbott Architect | 25(OH)D₂ | 44% |
| 24,25(OH)₂D₃ | 1% | |
| IDS | 25(OH)D₂ | 75% |
| 24,25(OH)₂D₃ | 100% |
Data compiled from multiple sources. Cross-reactivity can vary between lots and specific assay protocols.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of 24,25(OH)₂D₂
This protocol is designed to minimize interference through protein precipitation and liquid-liquid extraction.
Materials:
-
Serum or plasma samples
-
Internal standard (e.g., deuterated 24,25(OH)₂D₂)
-
Acetonitrile (ACN)
-
Zinc Sulfate (B86663) (0.2 M)
-
Methanol (B129727) (MeOH)
-
Methyl-tert-butyl ether (MTBE)
-
Centrifuge
-
Evaporator
Procedure:
-
To 100 µL of serum or plasma, add the internal standard.
-
Add 150 µL of 0.2 M zinc sulfate and 450 µL of methanol to precipitate proteins.[3]
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding 700 µL of hexane and 700 µL of MTBE.[3]
-
Vortex vigorously and centrifuge to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Simplified metabolic pathway of Vitamin D2.
Caption: LC-MS/MS experimental workflow for 24,25(OH)₂D₂ analysis.
Caption: Troubleshooting logic for high 24,25(OH)₂D₂ results.
References
Improving the sensitivity of 24, 25-Dihydroxy VD2 quantification in low-volume samples
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 24,25-dihydroxyvitamin D2 (24,25(OH)2D2) in low-volume samples.
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of 24,25(OH)2D2 in low-volume samples challenging?
A1: The quantification of 24,25(OH)2D2 in low-volume samples presents several analytical challenges. Circulating concentrations of dihydroxyvitamin D metabolites are inherently low. Furthermore, vitamin D metabolites lack easily ionizable polar groups, leading to poor ionization efficiency during mass spectrometry analysis, which hinders sensitivity.[1] The lipophilic nature of these compounds also makes them susceptible to matrix effects, where other components in the sample can interfere with the analysis.[2]
Q2: What is the most sensitive and specific method for measuring 24,25(OH)2D2?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for measuring vitamin D metabolites due to its high sensitivity and specificity.[1] To overcome the challenge of poor ionization, chemical derivatization of the vitamin D metabolites is often employed to enhance the signal and improve detection limits.[3][4]
Q3: How can I improve the sensitivity of my LC-MS/MS analysis for 24,25(OH)2D2?
A3: To improve sensitivity, chemical derivatization is highly recommended. Reagents like Amplifex, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), and 2-nitrosopyridine (B1345732) (PyrNO) can significantly increase the ionization efficiency of vitamin D metabolites.[3][4][5][6] Additionally, optimizing sample preparation to include both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can reduce ion suppression and further enhance sensitivity.[5][6]
Q4: What is the minimum sample volume required for reliable quantification?
A4: Recent advancements in methodology allow for the reliable quantification of multiple vitamin D metabolites, including 24,25(OH)2D2, from as little as 50-100 µL of serum or plasma.[5][6][7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization of 24,25(OH)2D2. 2. Ion suppression from matrix components. 3. Suboptimal sample extraction. | 1. Implement a derivatization step using a reagent like Amplifex or PTAD to enhance ionization.[1][3] 2. Optimize the sample clean-up process. A combination of liquid-liquid extraction followed by solid-phase extraction (LLE-SPE) can effectively reduce matrix effects.[5][6] 3. Ensure the extraction protocol is validated for low-volume samples. |
| High Background Noise | 1. Interference from other compounds in the sample matrix. 2. Contamination from solvents or labware. | 1. Improve chromatographic separation to resolve 24,25(OH)2D2 from interfering compounds.[6] 2. Use high-purity (LC-MS grade) solvents and ensure all labware is thoroughly cleaned. |
| Poor Reproducibility | 1. Inconsistent sample preparation. 2. Instability of derivatized samples. 3. Variability in instrument performance. | 1. Standardize the entire workflow, including precise volume measurements and incubation times. 2. Check the stability of the derivatized product and analyze samples promptly or store them under appropriate conditions (e.g., -20°C).[1] 3. Perform regular system suitability checks and calibrations to ensure consistent instrument performance.[1] |
| Inaccurate Quantification | 1. Lack of a suitable internal standard. 2. Inaccurate calibration curves. | 1. Utilize a stable isotope-labeled internal standard for 24,25(OH)2D2 to correct for variations in sample processing and instrument response. 2. Prepare calibration standards in a matrix that closely matches the study samples to minimize matrix effects on quantification. |
Quantitative Data Summary
Table 1: Comparison of Derivatization Reagents for Vitamin D Metabolite Analysis
| Derivatization Reagent | Signal Enhancement Factor | Key Advantages |
| Amplifex | 3- to 295-fold (compound dependent) | Optimum for profiling multiple metabolites.[3][4] |
| PTAD | Significant improvement over native analysis | Commercially available and widely used.[1] |
| PyrNO | Provides better ionization efficiency than PTAD | Enables complete separation of 25(OH)D3 epimers.[3][6] |
| DMEQ-TAD | Improves ionization efficiency | Reduces background interference.[8] |
Data synthesized from multiple sources indicating the range of performance.
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram illustrates a typical workflow for the sensitive quantification of 24,25(OH)2D2 in low-volume samples.
Caption: General workflow for 24,25(OH)2D2 quantification.
Detailed Methodologies
1. Sample Preparation (LLE-SPE Method)
This protocol is adapted from a method shown to reduce ion suppression.[5][6]
-
To 100 µL of serum, add an internal standard.
-
Perform a liquid-liquid extraction (LLE) to separate the analytes from the bulk of the sample matrix.
-
Follow with a solid-phase extraction (SPE) step for further purification and concentration of the vitamin D metabolites.
2. Derivatization Protocol (Using a Diels-Alder Reagent like PTAD or Amplifex)
-
The dried extract from the SPE step is reconstituted in the derivatization reagent.
-
The reaction is allowed to proceed at a specific temperature for a set time (e.g., room temperature for 30-60 minutes), often in the dark.[7]
-
The reaction is then quenched, and the derivatized sample is prepared for injection into the LC-MS/MS system.
3. LC-MS/MS Parameters
-
Liquid Chromatography (LC): A C18 or similar reversed-phase column is typically used for separation.[6] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like acetic acid or formic acid is common.[6]
-
Mass Spectrometry (MS): The analysis is performed using a tandem mass spectrometer, often in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.
Logical Relationship for Method Optimization
The following diagram illustrates the decision-making process for optimizing the analytical method.
Caption: Decision tree for method optimization.
References
- 1. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the Measurement of 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 6. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
Technical Support Center: Managing Cross-Reactivity of 24,25-Dihydroxyvitamin D in Immunoassays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential cross-reactivity issues with 24,25-dihydroxyvitamin D in immunoassays for other vitamin D metabolites. Given the scarcity of commercial immunoassays specifically designed for 24,25-dihydroxyvitamin D2, this guide focuses on its role as an interfering substance in assays for more commonly measured metabolites like 25-hydroxyvitamin D (25(OH)D).
Troubleshooting Guide: Unexpected Results in Vitamin D Immunoassays
Issue: My 25(OH)D immunoassay results are higher than expected, especially when compared to a mass spectrometry (LC-MS/MS) method.
This discrepancy could be due to the cross-reactivity of the assay's antibodies with other vitamin D metabolites, such as 24,25-dihydroxyvitamin D.
Answer:
-
Review Assay Specificity: Check the manufacturer's package insert for your immunoassay kit for any data on cross-reactivity with 24,25-dihydroxyvitamin D3.[1] Note that data for the D2 form is less common.
-
Sample Population Considerations: Be aware that certain patient populations, such as newborns, infants, and pregnant women, may have physiologically higher levels of C3-epimers of vitamin D metabolites, which are also known cross-reactants in many immunoassays.
-
Confirm with Gold Standard: The gold standard for vitamin D metabolite analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as it can chromatographically separate different metabolites, avoiding the issue of antibody cross-reactivity.[2][3] If you have access to this technology, re-analyzing a subset of your samples can help confirm if cross-reactivity is the source of the discrepancy.
-
Perform a Spike and Recovery Experiment: To test for interference from 24,25-dihydroxyvitamin D in your specific sample matrix, you can perform a spike and recovery experiment. A detailed protocol is provided below.
Frequently Asked Questions (FAQs)
Q1: Why is cross-reactivity a significant issue in vitamin D immunoassays?
A1: Immunoassays rely on the specific binding of an antibody to the target analyte. However, the structural similarity among different vitamin D metabolites can lead to the antibody binding to non-target metabolites, a phenomenon known as cross-reactivity. This can lead to an overestimation of the concentration of the target analyte. For instance, some 25(OH)D immunoassays show cross-reactivity with 24,25-dihydroxyvitamin D3.[1]
Q2: Are there commercial immunoassays available specifically for 24,25-dihydroxyvitamin D2?
A2: Commercial immunoassays specifically for 24,25-dihydroxyvitamin D2 are not widely available. The measurement of 24,25-dihydroxyvitamin D, particularly its D3 form, is more commonly performed using LC-MS/MS, which offers higher specificity and can distinguish between various vitamin D metabolites.[4][5] While some ELISA kits for 24,25-dihydroxyvitamin D3 are available for research use, specific kits for the D2 form are rare.[6]
Q3: What is the primary method for accurately measuring 24,25-dihydroxyvitamin D?
A3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the reference method for measuring 24,25-dihydroxyvitamin D and other vitamin D metabolites.[3][4] This is due to its ability to separate structurally similar compounds before detection, thus eliminating the cross-reactivity issues inherent in immunoassays.
Q4: My immunoassay manufacturer's insert claims low cross-reactivity with 24,25(OH)2D3. Can I still have a problem?
A4: Yes. Manufacturer-reported cross-reactivity is often determined in a clean buffer system. The complex matrix of biological samples (like serum or plasma) can sometimes enhance or alter these cross-reactivity effects. Additionally, the combined effect of multiple cross-reacting metabolites, even if each has a low individual cross-reactivity, can lead to significant interference.
Q5: How can I mitigate the impact of cross-reactivity in my results?
A5: The most effective way to mitigate cross-reactivity is to use a more specific method like LC-MS/MS. If you must use an immunoassay, it is crucial to be aware of its limitations. You can:
-
Choose an assay with the lowest reported cross-reactivity for relevant metabolites.
-
Analyze samples from a similar matrix to ensure consistency.
-
Whenever possible, validate your immunoassay results against LC-MS/MS, especially for critical studies.
Data on Cross-Reactivity
The following table summarizes reported cross-reactivity of various commercial 25(OH)D immunoassays with 24,25-dihydroxyvitamin D3. Data for 24,25-dihydroxyvitamin D2 is limited in the literature.
| Immunoassay Manufacturer | Assay Name | Reported Cross-Reactivity with 24,25(OH)2D3 |
| Abbott | ARCHITECT | 112% |
| Roche | ELECSYS Vitamin D Total | 149% |
Note: This data is based on manufacturer claims and literature; actual performance may vary.[1]
Experimental Protocols
Protocol: Assessing Cross-Reactivity of 24,25-Dihydroxyvitamin D in a 25(OH)D Immunoassay
This protocol outlines a method for determining the percentage of cross-reactivity of your 25(OH)D immunoassay with 24,25-dihydroxyvitamin D.
Materials:
-
Your 25(OH)D immunoassay kit.
-
Calibrators for 25(OH)D provided with the kit.
-
A certified standard of 24,25-dihydroxyvitamin D (D2 or D3, depending on your interest).
-
Sample matrix (e.g., charcoal-stripped serum, or the assay buffer provided in the kit).
-
Precision pipettes and appropriate lab equipment.
Procedure:
-
Prepare a Standard Curve for 25(OH)D: Follow the kit instructions to prepare a standard curve using the provided 25(OH)D calibrators. This will be used to determine the concentrations of your experimental samples.
-
Prepare Spiked Samples of 24,25-Dihydroxyvitamin D:
-
Create a series of dilutions of the 24,25-dihydroxyvitamin D standard in your chosen sample matrix. The concentration range should cover the expected physiological and potentially supraphysiological levels.
-
Include a "zero" sample containing only the matrix.
-
-
Run the Immunoassay:
-
Run the 25(OH)D standard curve and the spiked 24,25-dihydroxyvitamin D samples in your 25(OH)D immunoassay, following the kit's protocol.
-
-
Calculate Cross-Reactivity:
-
For each spiked 24,25-dihydroxyvitamin D sample, determine the "apparent" 25(OH)D concentration from the standard curve.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Apparent 25(OH)D Concentration / Actual 24,25-Dihydroxyvitamin D Concentration) x 100
-
Visualizations
Caption: Vitamin D metabolic pathway highlighting potential cross-reactants.
Caption: Competitive immunoassay workflow showing where cross-reactivity occurs.
Caption: Troubleshooting decision tree for immunoassay cross-reactivity.
References
- 1. cdn0.scrvt.com [cdn0.scrvt.com]
- 2. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 10 years of 25-hydroxyvitamin-D testing by LC-MS/MS-trends in vitamin-D deficiency and sufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. lcms.cz [lcms.cz]
- 6. mybiosource.com [mybiosource.com]
Addressing matrix effects in the analysis of 24, 25-Dihydroxy VD2 in plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing 24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂) in plasma, with a focus on addressing and mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 24,25(OH)₂D₂ in plasma?
A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. In the analysis of 24,25(OH)₂D₂ in plasma, these effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[1] Phospholipids are a major source of matrix interference in plasma samples. This interference can compromise the precision and accuracy of the results.
Q2: What are the common sample preparation techniques to minimize matrix effects for 24,25(OH)₂D₂ analysis?
A: Several techniques are employed to reduce matrix effects, including:
-
Protein Precipitation (PPT): A simple and common first step, often using acetonitrile (B52724) or methanol, to remove the bulk of proteins.[2][3] However, PPT alone is often insufficient to remove all interfering substances like phospholipids.[4][5]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte of interest from the sample matrix based on differential solubility in two immiscible liquids. Solvents like hexane (B92381) and methyl tert-butyl ether (MTBE) are commonly used.[2][6]
-
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by retaining the analyte on a solid sorbent while matrix components are washed away. Zirconia-coated silica (B1680970) particles have been shown to be effective in removing phospholipids.[7]
-
Hybrid Approaches: Often, a combination of these techniques is used for optimal sample cleanup. For instance, protein precipitation followed by LLE or SPE is a common workflow.[8][9]
Q3: How can the use of an internal standard (IS) help in correcting for matrix effects?
A: An internal standard, particularly a stable isotope-labeled (SIL) version of the analyte (e.g., d6-24,25(OH)₂D₂), is crucial for accurate quantification. The SIL-IS co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte peak area to the IS peak area, variations in signal intensity due to matrix effects can be effectively compensated for, leading to more accurate and precise results.[1] Deuterated internal standards are commonly used for the analysis of vitamin D metabolites.[6]
Q4: What is derivatization and is it necessary for 24,25(OH)₂D₂ analysis?
A: Derivatization is a chemical modification of the analyte to improve its chromatographic or mass spectrometric properties. For vitamin D metabolites, derivatizing agents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) can enhance ionization efficiency and sensitivity.[8][10] This can be particularly useful for detecting low concentrations of 24,25(OH)₂D₂.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | 1. Inadequate chromatographic separation. 2. Column degradation. 3. Matrix interference. | 1. Optimize the mobile phase composition and gradient. Consider a different column chemistry (e.g., Phenyl-Hexyl, F5).[7] 2. Replace the analytical column. 3. Improve sample cleanup to remove interfering compounds. |
| Low Analyte Recovery | 1. Inefficient extraction during sample preparation. 2. Analyte degradation. 3. Significant ion suppression. | 1. Optimize the extraction solvent and procedure. Ensure proper pH conditions. 2. Minimize sample exposure to light and high temperatures. Use antioxidants if necessary. 3. Enhance sample cleanup. Evaluate different ionization sources (APCI may be less prone to matrix effects than ESI for vitamin D metabolites).[11] |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples. 3. Instrument instability. | 1. Ensure consistent and precise execution of the sample preparation protocol. 2. Utilize a stable isotope-labeled internal standard. Improve sample cleanup to reduce variability in matrix components.[12] 3. Perform instrument maintenance and calibration. |
| Signal Suppression or Enhancement | Co-eluting matrix components interfering with analyte ionization. | 1. Improve chromatographic separation to resolve the analyte from interfering peaks. 2. Implement more rigorous sample cleanup procedures (e.g., SPE). 3. Use a stable isotope-labeled internal standard to compensate for the effect. 4. Dilute the sample, if sensitivity allows, to reduce the concentration of interfering matrix components. |
| No Analyte Peak Detected | 1. Concentration is below the limit of detection (LOD). 2. Complete ion suppression. 3. Incorrect MS/MS transition parameters. | 1. Consider a derivatization step to enhance sensitivity.[13] Concentrate the sample extract. 2. Inject a clean standard to confirm instrument performance. Re-evaluate sample cleanup. 3. Verify and optimize the precursor and product ion m/z values for 24,25(OH)₂D₂. |
Experimental Protocols
Sample Preparation: Protein Precipitation followed by Liquid-Liquid Extraction
This protocol is a common approach for the extraction of vitamin D metabolites from plasma.
-
Aliquoting and Internal Standard Spiking: To 100 µL of plasma sample, add the internal standard solution (e.g., d6-24,25(OH)₂D₃).[6]
-
Protein Precipitation: Add 300 µL of cold acetonitrile/methanol (9:1, v/v) to precipitate proteins.[3]
-
Vortexing and Centrifugation: Vortex the mixture thoroughly for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., n-hexane).[2] Vortex vigorously and centrifuge to separate the layers.
-
Evaporation and Reconstitution: Transfer the organic layer containing the analyte to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[2]
LC-MS/MS Analysis Parameters
The following table summarizes typical starting parameters for LC-MS/MS analysis. Optimization will be required for specific instrumentation and applications.
| Parameter | Typical Conditions |
| LC Column | C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.7 µm)[7][10] |
| Mobile Phase A | Water with 0.1% formic acid or 1 mM ammonium (B1175870) formate[4][2] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or 1 mM ammonium formate[4][2] |
| Flow Rate | 0.3 - 0.5 mL/min[4] |
| Gradient | A suitable gradient from a lower to a higher percentage of organic phase to ensure separation from interferences. |
| Injection Volume | 5 - 20 µL |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[11] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following tables provide a summary of performance data from various methods for the analysis of dihydroxyvitamin D metabolites.
Table 1: Method Precision
| Analyte | Concentration Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Reference |
| 24,25(OH)₂D₃ | Low | 4.0% | 7.0% | [13] |
| 24,25(OH)₂D₃ | High | 3.0% | 4.0% | [13] |
| 25(OH)D₂ | Low QC | 6.9% | 11.6% | [4][14] |
| 25(OH)D₃ | Low QC | 6.9% | 11.6% | [4][14] |
Table 2: Analyte Recovery and Matrix Effect
| Analyte | Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Reference |
| 25(OH)D₂ | Protein Precipitation | - | 79.9 - 91.2 | [3] |
| 25(OH)D₃ | Protein Precipitation | - | 104 - 112 | [3] |
| 24,25(OH)₂D₃ | PPT + LLE + Derivatization | 76.1 - 84.3 | Not Specified | [8][9] |
| 25(OH)D₂ | PPT + LLE + Derivatization | 76.1 - 84.3 | Not Specified | [8][9] |
| 25(OH)D₃ | PPT + LLE + Derivatization | 76.1 - 84.3 | Not Specified | [8][9] |
Visualizations
Caption: Experimental workflow for 24,25(OH)₂D₂ analysis.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. academic.oup.com [academic.oup.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 12. storage.googleapis.com [storage.googleapis.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Distinguishing 24,25-Dihydroxyvitamin D2 and 24,25-Dihydroxyvitamin D3
This technical support guide provides researchers, scientists, and drug development professionals with detailed methodologies, troubleshooting advice, and frequently asked questions (FAQs) for the accurate differentiation and quantification of 24,25-dihydroxyvitamin D2 (24,25(OH)₂VD₂) and 24,25-dihydroxyvitamin D3 (24,25(OH)₂VD₃) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in distinguishing between 24,25(OH)₂VD₂ and 24,25(OH)₂VD₃?
A1: The primary challenges are their structural similarity, leading to near-identical physicochemical properties. This results in co-elution in many chromatographic systems and similar fragmentation patterns in mass spectrometry, making their individual quantification difficult without optimized methods. Furthermore, their low endogenous concentrations necessitate highly sensitive analytical techniques.
Q2: Why is derivatization recommended for the analysis of these metabolites?
A2: Derivatization with reagents like 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) or 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) significantly enhances the ionization efficiency of the vitamin D metabolites in the mass spectrometer. This leads to a substantial increase in signal intensity and, consequently, a lower limit of quantification, which is crucial for measuring these low-abundance compounds. Derivatization also shifts the precursor ion to a higher mass range, reducing potential background interference.[1][2]
Q3: Can I use the same MRM transitions for both 24,25(OH)₂VD₂ and 24,25(OH)₂VD₃?
A3: No. While the fragmentation pattern might be similar after derivatization, 24,25(OH)₂VD₂ and 24,25(OH)₂VD₃ have different molecular weights due to the presence of an extra methyl group and a double bond in the side chain of the D₂ form. This mass difference is reflected in their precursor ions, thus requiring distinct Multiple Reaction Monitoring (MRM) transitions for each compound.
Q4: What are the key considerations for sample preparation?
A4: Effective sample preparation is critical to remove interferences from the biological matrix. A two-step process involving protein precipitation followed by liquid-liquid extraction is highly recommended. It is also crucial to use deuterated internal standards for both 24,25(OH)₂VD₂ and 24,25(OH)₂VD₃ to correct for any analyte loss during sample processing and for variations in ionization.
Experimental Protocols
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
-
To 100 µL of serum or plasma, add an appropriate amount of deuterated internal standards for both 24,25(OH)₂VD₂ and 24,25(OH)₂VD₃.
-
Add 200 µL of ice-cold methanol (B129727) to precipitate the proteins. Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding 500 µL of a hexane/methyl tert-butyl ether (MTBE) mixture (1:1, v/v). Vortex for 1 minute.
-
Centrifuge at 5,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30-40°C.
Derivatization Protocol (using DMEQ-TAD)
-
Reconstitute the dried extract from the sample preparation step in 50 µL of 0.1 mg/mL DMEQ-TAD in ethyl acetate.
-
Incubate the mixture at room temperature for 60 minutes in the dark.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Data Presentation: Quantitative Parameters for LC-MS/MS Analysis
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of DMEQ-TAD derivatized 24,25(OH)₂VD₂ and 24,25(OH)₂VD₃.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Derivatized 24,25(OH)₂VD₃ | 762.6 | 468.3 | 22 |
| Derivatized 24,25(OH)₂VD₂ | 774.6 | 468.3 | 22 |
Note: The precursor ion for derivatized 24,25(OH)₂VD₂ is inferred based on the mass difference between VD₂ and VD₃. The product ion is expected to be the same as it corresponds to the common DMEQ-TAD fragment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Column degradation. 2. Incompatible mobile phase or sample solvent. 3. Contamination in the LC system. | 1. Replace the analytical column. 2. Ensure the sample is reconstituted in the initial mobile phase. 3. Flush the LC system with appropriate cleaning solutions. |
| Low Signal Intensity | 1. Inefficient derivatization. 2. Poor ionization in the mass spectrometer. 3. Sample loss during preparation. | 1. Optimize derivatization time, temperature, and reagent concentration. 2. Clean and tune the mass spectrometer source. 3. Use deuterated internal standards and handle samples carefully during extraction. |
| Co-elution of 24,25(OH)₂VD₂ and 24,25(OH)₂VD₃ | 1. Insufficient chromatographic resolution. 2. Inappropriate column chemistry. | 1. Optimize the gradient elution profile by decreasing the ramp speed. 2. Consider using a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to exploit different separation mechanisms. |
| High Background Noise | 1. Matrix effects from the sample. 2. Contaminated solvents or reagents. | 1. Improve the sample clean-up procedure. 2. Use high-purity, LC-MS grade solvents and freshly prepared reagents. |
| Inconsistent Retention Times | 1. Fluctuation in column temperature. 2. Air bubbles in the pump. 3. Inconsistent mobile phase composition. | 1. Use a column oven to maintain a stable temperature. 2. Degas the mobile phases and prime the pumps. 3. Prepare fresh mobile phases daily. |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of 24,25(OH)₂VD₂ and 24,25(OH)₂VD₃.
Vitamin D Metabolic Pathway
Caption: Simplified metabolic pathways of Vitamin D2 and Vitamin D3.
References
Technical Support Center: Enhancing Chromatographic Resolution of Vitamin D2 Epimers
Welcome to the technical support center for the chromatographic analysis of vitamin D2 and its epimers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their separation methods.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of vitamin D2 and its C3-epimer so challenging?
The separation is difficult due to their structural similarity. Vitamin D2 and its C3-epimer are stereoisomers, differing only in the spatial orientation of the hydroxyl group at the third carbon position (C3).[1] This subtle difference results in very similar physicochemical properties, often leading to co-elution or poor resolution with standard reversed-phase HPLC methods.[1]
Q2: What is the most critical factor in the mobile phase for separating vitamin D2 epimers?
The composition and ratio of the organic modifier are the most critical factors.[1] The choice of organic solvents, such as methanol (B129727), acetonitrile (B52724), and tetrahydrofuran, and their proportions in the mobile phase significantly influence the selectivity and resolution between the epimers.[1]
Q3: Can I use an isocratic method to separate vitamin D2 epimers?
Yes, isocratic methods can be effective, particularly when using specialized columns. For instance, a mobile phase of 100% methanol has been successfully used with a cholesterol-based column to achieve baseline separation.[1][2] However, for complex samples containing multiple vitamin D metabolites, gradient elution is often preferred to achieve optimal separation.[1][2]
Q4: What type of column is best suited for vitamin D2 epimer separation?
While standard C18 columns can be used, achieving baseline resolution of epimers is often challenging.[1] Specialized columns have demonstrated superior selectivity, including:
-
Cholesterol-based stationary phases: These have shown excellent selectivity for vitamin D epimers.[1][2]
-
Porous graphitic carbon columns: These can also provide the necessary resolution.[1]
-
Highly hydrophobic C18 columns: Columns with a high carbon load can enhance separation.[1][3]
-
Pentafluorophenyl (PFP) or Fluorophenyl phases: These offer alternative selectivity and can resolve the epimers effectively.[4][5][6]
Q5: How does temperature affect the separation?
While many separations are performed at ambient or slightly elevated temperatures (e.g., 30°C), temperature optimization can sometimes improve peak shape and resolution.[1]
Troubleshooting Guides
Problem 1: Poor or no resolution between vitamin D2 and its C3-epimer.
-
Potential Cause: The mobile phase composition lacks sufficient selectivity for the epimers.
-
Solution:
-
Modify the Organic Solvent Ratio: If using a mixture of organic solvents (e.g., methanol/acetonitrile), systematically vary the ratio.
-
Change the Organic Modifier: If a single organic modifier is not providing resolution, try a different solvent (e.g., switch from methanol to acetonitrile or vice-versa) or a combination of solvents.
-
Implement a Gradient Elution: A shallow gradient can increase the separation window and improve the resolution between closely eluting peaks.[1]
-
-
Potential Cause: The stationary phase is not suitable for epimer separation.
-
Solution:
Problem 2: Peak tailing for vitamin D2 and/or its epimer.
-
Potential Cause: Secondary interactions between the analytes and the stationary phase, or issues with the mobile phase pH.
-
Solution:
Problem 3: Co-elution of vitamin D2 epimers with other vitamin D metabolites or impurities.
-
Potential Cause: The elution strength of the mobile phase is not optimized for the complexity of the sample.
-
Solution:
-
Implement a Gradient Elution: A gradient program that starts with a weaker mobile phase and gradually increases the organic content can help resolve compounds with different polarities.[1]
-
Adjust the Gradient Slope: A shallower gradient will increase the separation window and can improve the resolution between closely eluting peaks.[1]
-
Data Presentation
Table 1: Comparison of Stationary Phases for Vitamin D2 Epimer Resolution
| Stationary Phase | Typical Mobile Phase | Key Advantages | Reference(s) |
| COSMOCORE 2.6Cholester | 100% Methanol | Excellent baseline separation of epimers. | [1][2] |
| YMC-Triart C18 ExRS | THF/Acetonitrile (10/90) | High hydrophobicity, good for resolving D2/D3. | [3] |
| Supel™ Carbon LC | Isopropanol/THF | Baseline separation of D2/D3 metabolites and epimers. | [8] |
| Raptor FluoroPhenyl | Methanol/Water with Formic Acid | Fast analysis time with baseline resolution of epimers. | [5][6] |
| ZORBAX C18 + ULTRON Chiral | Acetonitrile/Water with Formic Acid | Tandem column approach for separating epimers and isobars. | [7] |
Experimental Protocols
Method 1: Isocratic Separation using a Cholesterol-based Column
This protocol is a representative method for achieving baseline separation of vitamin D2, its C3-epimer, and other related compounds.
-
Instrumentation: HPLC system with a UV detector.
-
Column: COSMOCORE 2.6Cholester (2.1 mm x 150 mm, 2.6 µm) or equivalent.[1]
-
Mobile Phase: 100% HPLC-grade methanol.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection: UV at 265 nm.[1]
-
Sample Preparation: Dissolve reference standards in a suitable organic solvent (e.g., methanol or ethanol) to a known concentration. For complex matrices, a validated extraction method such as liquid-liquid extraction or solid-phase extraction should be employed.[1]
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard or sample.
-
Monitor the chromatogram for the elution of the target analytes.
-
Method 2: Gradient Separation for Complex Mixtures
This protocol is suitable for separating vitamin D2, D3, and their metabolites and epimers in a single run.
-
Instrumentation: LC-MS/MS system.
-
Column: COSMOCORE 2.6Cholester (2.1 mm x 150 mm, 2.6 µm) or equivalent.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Methanol
-
-
Gradient Program:
-
0 min: 25% A, 75% B
-
11 min: 18% A, 82% B
-
11.1 min: 5% A, 95% B
-
25 min: 5% A, 95% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
Detection: UV at 265 nm or MS detection.
Visualizations
Caption: Experimental workflow for HPLC analysis of Vitamin D2 epimers.
Caption: Troubleshooting decision tree for poor epimer resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. nacalai.com [nacalai.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Epimers of Vitamin D: A Review [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Fast, Accurate LC-MS/MS Analysis of the C3 Epimer of 25-Hydroxyvitamin D on Raptor FluoroPhenyl Columns [restek.com]
- 7. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Comparative Bioactivity of 24,25-Dihydroxyvitamin D2 and 24,25-Dihydroxyvitamin D3: A Guide for Researchers
An In-depth Analysis for Drug Development and Scientific Professionals
This guide provides a comparative analysis of the bioactivity of two key vitamin D metabolites: 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) and 24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃). While extensive research has elucidated the roles of the primary active form of vitamin D, 1,25-dihydroxyvitamin D (calcitriol), the biological significance of the 24-hydroxylated metabolites is an area of growing interest. This document summarizes the current understanding of their comparative effects on bone metabolism, calcium homeostasis, and cellular differentiation, supported by available experimental data and detailed protocols.
It is important to note that while the synthesis of 24,25-dihydroxyvitamin D2 has been achieved, a significant gap exists in the scientific literature regarding its direct comparative bioactivity against its D3 counterpart.[1] Consequently, this guide will primarily focus on the well-documented bioactivity of 24,25(OH)₂D₃ and, where applicable, extrapolate potential comparative aspects based on the known metabolic differences between vitamin D₂ and vitamin D₃.
I. Overview of 24,25-Dihydroxyvitamin D Metabolism
Vitamin D, obtained from dietary sources (D₂ and D₃) or synthesized in the skin (D₃), undergoes two primary hydroxylation steps to become biologically active. The first occurs in the liver, producing 25-hydroxyvitamin D (25(OH)D), the major circulating form of vitamin D. The second hydroxylation, primarily in the kidneys, can occur at two positions: the 1α-position to form the highly active 1,25-dihydroxyvitamin D (1,25(OH)₂D), or the 24-position to form 24,25-dihydroxyvitamin D (24,25(OH)₂D). The enzyme responsible for the latter is 24-hydroxylase (CYP24A1).
II. Comparative Bioactivity Data
The following tables summarize the known biological activities of 24,25(OH)₂D₃. Data for 24,25(OH)₂D₂ is largely unavailable in the current body of scientific literature.
Table 1: Effects on Bone Cell Differentiation and Function
| Parameter | 24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂) | 24,25-Dihydroxyvitamin D3 (24,25(OH)₂D₃) | References |
| Osteoblast Differentiation | Data Not Available | Promotes osteoblastic differentiation of human mesenchymal stem cells.[2] | [2] |
| Osteoclast Formation | Data Not Available | Inhibits the stimulatory effect of parathyroid hormone (PTH) on osteoclast-like cell formation.[3] | [3] |
| Osteoclast Activity (Bone Resorption) | Data Not Available | Inhibits PTH-stimulated resorption pit formation by osteoclasts.[3] | [3] |
Table 2: Effects on Calcium Homeostasis
| Parameter | 24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂) | 24,25-Dihydroxyvitamin D3 (24,25(OH)₂D₃) | References |
| Intestinal Calcium Absorption | Data Not Available | Increases intestinal absorption of calcium in humans.[4] | [4] |
| Serum Calcium Levels | Data Not Available | Does not significantly increase plasma or urinary calcium concentrations at therapeutic doses.[4] | [4] |
Table 3: Effects on Chondrocyte Proliferation and Differentiation
| Parameter | 24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂) | 24,25-Dihydroxyvitamin D3 (24,25(OH)₂D₃) | References |
| Chondrocyte Proliferation | Data Not Available | Stimulates [³H]thymidine incorporation in chick embryonic skeletal mesenchyme cultures.[5] | [5] |
| Chondrocyte Differentiation | Data Not Available | Induces differentiation of resting zone chondrocytes into a phenotype responsive to 1,25(OH)₂D₃.[6] | [6] |
III. Detailed Experimental Protocols
The following are representative protocols for assays used to determine the bioactivity of vitamin D metabolites. These can be adapted for a direct comparative study of 24,25(OH)₂D₂ and 24,25(OH)₂D₃.
Osteoblast Differentiation Assay
This protocol outlines the steps to assess the potential of vitamin D metabolites to induce osteoblastic differentiation of mesenchymal stem cells (MSCs).
-
Cell Culture: Human MSCs are cultured in a growth medium (e.g., DMEM with 10% FBS).
-
Induction of Differentiation: To induce osteogenesis, the growth medium is supplemented with an osteogenic cocktail containing dexamethasone, β-glycerophosphate, and ascorbic acid. Experimental groups are treated with varying concentrations of 24,25(OH)₂D₂ or 24,25(OH)₂D₃.
-
Alkaline Phosphatase (ALP) Activity: After a set period (e.g., 7-14 days), cells are lysed, and ALP activity is measured using a colorimetric assay with p-nitrophenyl phosphate (B84403) as a substrate. Increased ALP activity is an early marker of osteoblast differentiation.[6][7]
-
Mineralization Assay (Alizarin Red S Staining): After 21-28 days, the extracellular matrix mineralization is assessed. Cells are fixed and stained with Alizarin Red S solution, which specifically binds to calcium deposits, staining them red. The stained area can be quantified to measure the extent of mineralization.[5][8]
Osteoclast Activity Assay (Tartrate-Resistant Acid Phosphatase Staining)
This protocol is used to identify and quantify osteoclasts, which are characterized by the expression of tartrate-resistant acid phosphatase (TRAP).
-
Osteoclast Generation: Osteoclasts can be generated from bone marrow macrophages or RAW 264.7 cells by stimulation with Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF). Experimental groups are co-treated with 24,25(OH)₂D₂ or 24,25(OH)₂D₃.
-
TRAP Staining: After 5-7 days, cells are fixed and stained for TRAP activity using a commercially available kit or a prepared solution containing naphthol AS-MX phosphate and a red violet LB salt in the presence of tartrate.[9][10]
-
Quantification: TRAP-positive multinucleated cells (containing ≥3 nuclei) are identified as osteoclasts and counted under a microscope.
In Vitro Intestinal Calcium Transport Assay (Everted Gut Sac)
This classic method is used to measure active calcium transport across the intestinal epithelium.
-
Tissue Preparation: A segment of the small intestine (e.g., duodenum) is removed from an animal (e.g., rat), everted, and tied at one end to form a sac.
-
Incubation: The sac is filled with a buffer solution and incubated in a larger volume of the same buffer containing radioactive calcium (⁴⁵Ca) and the test compounds (24,25(OH)₂D₂ or 24,25(OH)₂D₃).
-
Measurement: After incubation, the concentration of ⁴⁵Ca inside the sac (serosal side) and in the surrounding medium (mucosal side) is measured. An increase in the serosal-to-mucosal ⁴⁵Ca ratio indicates active transport.[11][12]
IV. Signaling Pathways
The precise signaling mechanisms of 24,25(OH)₂D₃ are still under investigation and appear to be cell-type specific. In chondrocytes, 24,25(OH)₂D₃ has been shown to act through a membrane-associated receptor, leading to the activation of protein kinase C (PKC) and subsequent downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway. The signaling pathway for 24,25(OH)₂D₂ has not been elucidated.
V. Discussion and Future Directions
The available evidence strongly suggests that 24,25(OH)₂D₃ is a biologically active metabolite with distinct roles in bone and cartilage physiology. Its ability to promote osteoblast differentiation, inhibit osteoclast activity, and influence chondrocyte maturation points to its potential therapeutic applications in bone and joint disorders.
The striking lack of data on the bioactivity of 24,25(OH)₂D₂ represents a significant knowledge gap. Based on the established differences between vitamin D₂ and D₃, several hypotheses can be formulated for future research:
-
Binding Affinity: Vitamin D₂ metabolites generally exhibit lower binding affinity for the vitamin D binding protein (DBP) compared to their D₃ counterparts. This could lead to a shorter circulating half-life for 24,25(OH)₂D₂ and potentially altered bioavailability and potency.
-
Receptor Interaction: The structural differences in the side chains of D₂ and D₃ metabolites may result in differential binding to and activation of putative membrane receptors or nuclear receptors, leading to distinct downstream signaling and biological responses.
-
Metabolic Clearance: The metabolism and clearance rates of 24,25(OH)₂D₂ may differ from those of 24,25(OH)₂D₃, further influencing its overall bioactivity.
Direct, head-to-head comparative studies employing the experimental protocols outlined in this guide are essential to elucidate the specific bioactivities of 24,25(OH)₂D₂ and to determine its physiological relevance and therapeutic potential in comparison to 24,25(OH)₂D₃. Such research will be crucial for a comprehensive understanding of the vitamin D endocrine system and for the development of novel therapeutic strategies targeting bone and cartilage health.
References
- 1. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1alpha,25-dihydroxyvitamin D(3) and 24R,25-dihydroxyvitamin D(3) modulate growth plate chondrocyte physiology via protein kinase C-dependent phosphorylation of extracellular signal-regulated kinase 1/2 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D Effects on Osteoblastic Differentiation of Mesenchymal Stem Cells from Dental Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stellalife.com [stellalife.com]
- 7. karger.com [karger.com]
- 8. Effects of 1,25-dihydroxyvitamin D3 on the differentiation of MC3T3-E1 osteoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. huble.org [huble.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Active Intestinal Calcium Transport in the Absence of Transient Receptor Potential Vanilloid Type 6 and Calbindin-D9k - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Inertness of 24,25-Dihydroxyvitamin D2 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 24,25-dihydroxyvitamin D2 (24,25-(OH)₂D₂) to validate its biological inertness in vivo, particularly in contrast to its biologically active counterpart, 1,25-dihydroxyvitamin D2 (1,25-(OH)₂D₂). The information presented is based on established principles of vitamin D metabolism and available experimental data on related vitamin D metabolites.
Introduction to Vitamin D₂ Metabolism
Vitamin D₂ (ergocalciferol) undergoes a two-step hydroxylation process to become biologically active. It is first hydroxylated in the liver to form 25-hydroxyvitamin D₂ (25-(OH)D₂), the major circulating form of vitamin D₂. For activation, 25-(OH)D₂ is then hydroxylated in the kidneys by the enzyme 1α-hydroxylase to produce the hormonally active form, 1,25-(OH)₂D₂.
Alternatively, both vitamin D₂ and 25-(OH)D₂ can be hydroxylated at the carbon-24 position by the enzyme 24-hydroxylase (CYP24A1). This process is generally considered a catabolic or deactivation pathway, leading to the formation of 24,25-(OH)₂D₂ and its subsequent excretion. The 24-hydroxylation of vitamin D2 is a significant metabolic pathway in humans.[1] While the subsequent 1α-hydroxylation of 24-hydroxyvitamin D2 is a minor activation pathway, the primary route to the active form is through 25-hydroxylation followed by 1α-hydroxylation.[2][3]
Comparative Analysis of In Vivo Biological Activity
The biological activity of vitamin D compounds is primarily assessed by their ability to regulate calcium homeostasis, which includes stimulating intestinal calcium absorption and mobilizing calcium from bone.
| Compound | Role in Vitamin D Metabolism | Intestinal Calcium Absorption | Bone Calcium Mobilization | Vitamin D Receptor (VDR) Binding Affinity |
| 1,25-Dihydroxyvitamin D₂ (1,25-(OH)₂D₂) ** | Active hormonal form | High | High | High[4] |
| 24,25-Dihydroxyvitamin D₂ (24,25-(OH)₂D₂) | Presumed inactive catabolite | Negligible (Inferred) | Negligible (Inferred) | Very Low (Inferred) |
| 24,25-Dihydroxyvitamin D₃ (24,25-(OH)₂D₃) ** | Generally considered an inactive catabolite of Vitamin D₃. Some studies suggest a potential role in bone formation at high doses.[5][6] | Low to negligible | Low to negligible | Low |
| 24-epi-1,25-dihydroxyvitamin D₂ | An epimer of the active form | Reduced activity compared to 1,25-(OH)₂D₂.[7] | Appears inactive in vivo.[8] | Lower than 1,25-(OH)₂D₂.[8] |
Inference on the Inertness of 24,25-Dihydroxyvitamin D₂:
Direct in vivo experimental data on the biological activity of 24,25-(OH)₂D₂ is scarce. However, based on the well-established role of 24-hydroxylation as a catabolic pathway for vitamin D metabolites, it is strongly inferred that 24,25-(OH)₂D₂ is biologically inert. This is supported by the observed low activity of its vitamin D₃ counterpart, 24,25-(OH)₂D₃, and the significantly reduced activity of other 24-hydroxylated vitamin D₂ analogs like 24-epi-1,25-(OH)₂D₂. The primary function of the 24-hydroxylase enzyme is to prevent the excessive accumulation of the active 1,25-(OH)₂D form and to clear vitamin D metabolites from the body.
Experimental Protocols
The following are standard in vivo experimental protocols used to assess the biological activity of vitamin D compounds.
Intestinal Calcium Transport Assay
This assay measures the ability of a compound to stimulate the absorption of calcium from the intestine.
Methodology:
-
Animal Model: Vitamin D-deficient rats are commonly used.
-
Dosing: Animals are divided into groups and administered either a vehicle control, the test compound (e.g., 24,25-(OH)₂D₂), or a positive control (e.g., 1,25-(OH)₂D₂) via oral gavage or intraperitoneal injection.
-
Calcium Tracer: After a specified period (e.g., 24-48 hours), a solution containing a radioactive calcium isotope (e.g., ⁴⁵Ca) is administered orally.
-
Sample Collection: Blood samples are collected at various time points after the administration of the calcium tracer.
-
Analysis: The amount of ⁴⁵Ca in the serum is measured using a scintillation counter. An increased level of serum ⁴⁵Ca in the treated groups compared to the control group indicates stimulation of intestinal calcium absorption.
Bone Calcium Mobilization Assay
This assay determines the capacity of a compound to mobilize calcium from bone stores into the bloodstream.
Methodology:
-
Animal Model: Vitamin D-deficient rats maintained on a low-calcium diet are typically used to enhance the hormonal response of bone calcium mobilization.
-
Dosing: Similar to the intestinal calcium transport assay, animals are treated with a vehicle control, the test compound, or a positive control.
-
Sample Collection: Blood samples are collected before and at multiple time points after dosing.
-
Analysis: Serum calcium levels are measured using a calcium analyzer. A significant increase in serum calcium levels in the treated groups, independent of intestinal calcium absorption (often confirmed by using a calcium-free diet), indicates bone calcium mobilization.
Visualizing the Pathways and Workflows
Vitamin D₂ Metabolic Pathway
Caption: Metabolic pathway of Vitamin D₂ activation and catabolism.
Experimental Workflow for In Vivo Validation
Caption: Workflow for in vivo validation of 24,25-(OH)₂D₂ inertness.
Conclusion
References
- 1. academic.oup.com [academic.oup.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. 1 alpha-hydroxylation of 24-hydroxyvitamin D2 represents a minor physiological pathway for the activation of vitamin D2 in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deficient mineralization of intramembranous bone in vitamin D-24-hydroxylase-ablated mice is due to elevated 1,25-dihydroxyvitamin D and not to the absence of 24,25-dihydroxyvitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Action of 24R, 25 dihydroxyvitamin D3 (24,25 (OH)2D3) on bone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2. | Semantic Scholar [semanticscholar.org]
- 8. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Gene Expression Effects of 24,25-Dihydroxyvitamin D2 and 1,25-Dihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D metabolites are crucial signaling molecules that regulate a wide array of physiological processes, extending far beyond their classical role in calcium and bone homeostasis. The most biologically active form, 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂), is a potent regulator of gene expression, mediating its effects through the vitamin D receptor (VDR).[1][2][3] Conversely, 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂), traditionally considered an inactive catabolite, is now emerging as a molecule with its own distinct biological activities, particularly in bone health.[4][5] This guide provides a comparative analysis of the effects of these two vitamin D metabolites on gene expression, synthesizing the available experimental data and highlighting the current state of knowledge in the field. While comprehensive, direct comparative studies on the genome-wide gene expression profiles of 24,25(OH)₂D₂ and 1,25(OH)₂D₂ are limited, this guide aims to provide a clear overview based on existing research.
Signaling Pathways
The differential effects of 1,25(OH)₂D₂ and 24,25(OH)₂D₂ on gene expression are rooted in their distinct signaling mechanisms.
1,25-Dihydroxyvitamin D2: The Canonical VDR-Mediated Pathway
1,25(OH)₂D₂ primarily functions by binding to the nuclear Vitamin D Receptor (VDR).[1][2][3] This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR). The resulting VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[6] This binding initiates the recruitment of co-activator or co-repressor complexes, ultimately leading to the modulation of gene transcription.[3][7] This genomic pathway is the principal mechanism by which 1,25(OH)₂D₂ regulates a vast number of genes involved in calcium metabolism, immune function, cell proliferation, and differentiation.[1][2]
References
- 1. Vitamin D - Wikipedia [en.wikipedia.org]
- 2. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The vitamin D receptor: new paradigms for the regulation of gene expression by 1,25-dihydroxyvitamin D(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Serum 24,25-dihydroxyvitamin D concentrations in osteogenesis imperfecta: relationship to bone parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the metabolic clearance rates of 24, 25-Dihydroxy VD2 and 24, 25-Dihydroxy VD3
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the metabolic clearance rates of 24,25-Dihydroxyvitamin D2 (24,25(OH)₂D₂) and 24,25-Dihydroxyvitamin D3 (24,25(OH)₂D₃), incorporating available experimental data and metabolic pathways.
Introduction
24,25-Dihydroxyvitamin D₂ and 24,25-Dihydroxyvitamin D₃ are key metabolites in the catabolic pathway of vitamin D₂ and vitamin D₃, respectively. Their formation is catalyzed by the mitochondrial enzyme cytochrome P450 family 24 subfamily A member 1 (CYP24A1). Understanding the metabolic clearance rates of these compounds is crucial for evaluating the overall pharmacokinetics and bioavailability of vitamin D₂ and vitamin D₃ supplementation. While direct comparative pharmacokinetic data for 24,25(OH)₂D₂ and 24,25(OH)₂D₃ are limited, this guide synthesizes available evidence to provide a comprehensive comparison.
Quantitative Data on Metabolic Clearance
| Parameter | 24,25-Dihydroxyvitamin D₃ | 24,25-Dihydroxyvitamin D₂ | Reference |
| Half-life (t½) | Approximately 7 days (circulating) | Data not available | [1] |
| Distribution phase: 3.0 ± 0.9 hours | |||
| Elimination phase: 8.2 ± 2.9 days | |||
| Metabolic Clearance Rate (MCR) | 9.2 ± 1.5 L/day | Data not available | [2] |
| Volume of Distribution (Vd) | 0.19 ± 0.02 L/kg | Data not available | |
| Precursor Half-life (25(OH)D) | 15.1 ± 3.1 days (25(OH)D₃) | 13.9 ± 2.6 days (25(OH)D₂) | [3] |
Note: The provided half-life for 24,25-dihydroxyvitamin D is a general estimate for the compound and does not differentiate between the D₂ and D₃ forms[1]. The more specific pharmacokinetic study for 24,25(OH)₂D₃ provides distinct distribution and elimination phase half-lives. The shorter half-life of 25(OH)D₂ compared to 25(OH)D₃ suggests potential differences in the overall metabolic clearance of the vitamin D₂ pathway[3].
Experimental Protocols
Pharmacokinetic Study of 24,25-Dihydroxyvitamin D₃ in Humans
This section details the methodology used to determine the pharmacokinetic parameters of 24,25(OH)₂D₃.
Study Design: A single intravenous bolus of 24,25(OH)₂D₃ was administered to healthy male volunteers.
Subjects: Four healthy male subjects were enrolled in the study.
Data Collection:
-
Blood samples were collected at baseline and at various time points over 14 days post-administration.
-
Plasma concentrations of 24,25(OH)₂D₃, 25(OH)D, and 1,25-dihydroxyvitamin D were measured.
Analytical Method: The specific analytical method for measuring the vitamin D metabolites was not detailed in the abstract. However, such studies typically employ methods like high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification.
Pharmacokinetic Analysis: The concentration-time data for 24,25(OH)₂D₃ was fitted to a two-compartment model to calculate the distribution and elimination half-lives, volume of distribution, and metabolic clearance rate.
Vitamin D Catabolic Pathway
The primary enzyme responsible for the degradation of 25(OH)D and 1,25(OH)₂D is CYP24A1. This enzyme catalyzes the 24-hydroxylation of these molecules, leading to the formation of 24,25(OH)₂D and 1,24,25-trihydroxyvitamin D, respectively. These 24-hydroxylated products are generally considered to be steps in the inactivation pathway of vitamin D.
Caption: Simplified metabolic pathway of Vitamin D₂ and D₃ catabolism.
Discussion and Inferences
While direct comparative data is lacking, several factors suggest potential differences in the metabolic clearance of 24,25(OH)₂D₂ and 24,25(OH)₂D₃:
-
Precursor Pharmacokinetics: Studies have shown that 25(OH)D₂ has a shorter half-life than 25(OH)D₃[3]. This suggests a potentially faster overall turnover of vitamin D₂ metabolites, which could extend to 24,25(OH)₂D₂.
-
Enzymatic Metabolism: In vitro studies using human CYP24A1 have indicated that the initial 24-hydroxylation of 25(OH)D₂ and 25(OH)D₃ occurs at similar rates. However, the subsequent metabolism of the activated form, 1,25(OH)₂D₂, by CYP24A1 is slower than that of 1,25(OH)₂D₃. This hints at potential differences in the further processing of their respective 24-hydroxylated metabolites.
-
Metabolic Pathways: Research has identified novel trihydroxy-metabolites of vitamin D₂, indicating a more complex catabolic pathway for 24,25(OH)₂D₂ compared to what is currently established for 24,25(OH)₂D₃. This complexity could influence its overall clearance rate.
-
Analytical Challenges: The lack of commercially available standards and specific assays for 24,25(OH)₂D₂ has hindered research in this area. One study explicitly mentioned that their assay could detect 24,25(OH)₂D₃ but not 24,25(OH)₂D₂[1].
Experimental Workflow for Comparative Pharmacokinetic Analysis
To definitively compare the metabolic clearance rates, a head-to-head pharmacokinetic study would be required. The following workflow outlines a potential experimental design.
Caption: Proposed workflow for a comparative pharmacokinetic study.
Conclusion
References
- 1. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. 25(OH)D2 Half-Life Is Shorter Than 25(OH)D3 Half-Life and Is Influenced by DBP Concentration and Genotype - PMC [pmc.ncbi.nlm.nih.gov]
Validation of the 24, 25-dihydroxyvitamin D to 25-hydroxyvitamin D ratio as a biomarker
A comprehensive comparison of the 24,25-dihydroxyvitamin D to 25-hydroxyvitamin D ratio (VMR) against traditional biomarkers for researchers, scientists, and drug development professionals.
The assessment of vitamin D status is a critical component in a wide array of research and clinical settings, from bone health and endocrinology to immunology and oncology. For decades, the serum concentration of 25-hydroxyvitamin D (25(OH)D) has been the gold-standard biomarker. However, mounting evidence suggests that 25(OH)D levels alone may not accurately reflect the functional status of vitamin D within the body. This has led to the investigation of alternative biomarkers, with the ratio of 24,25-dihydroxyvitamin D (24,25(OH)₂D) to 25(OH)D, known as the Vitamin D Metabolite Ratio (VMR), emerging as a promising candidate.
This guide provides an objective comparison of the VMR and 25(OH)D as biomarkers of vitamin D status, supported by experimental data. We will delve into the underlying physiology, comparative performance in various clinical contexts, and the analytical methodologies required for their measurement.
The Physiology of the Vitamin D Metabolite Ratio
Vitamin D, upon entering the circulation, undergoes two primary hydroxylation steps. The first occurs in the liver, converting it to 25(OH)D, the main circulating form and the analyte measured in standard vitamin D tests. The second hydroxylation, occurring primarily in the kidneys, converts 25(OH)D into the biologically active hormone, 1,25-dihydroxyvitamin D (1,25(OH)₂D).
The catabolism, or breakdown, of vitamin D metabolites is primarily regulated by the enzyme 24-hydroxylase, encoded by the CYP24A1 gene. This enzyme converts 25(OH)D to 24,25(OH)₂D, an inactive metabolite. The expression of CYP24A1 is induced by 1,25(OH)₂D, creating a negative feedback loop. Therefore, the VMR is thought to reflect the activity of this key catabolic pathway, providing a more dynamic assessment of vitamin D metabolism than the static measurement of 25(OH)D levels alone.
Comparative Performance of VMR and 25(OH)D
The utility of a biomarker is determined by its correlation with physiological and clinical outcomes. Here, we compare the performance of VMR and 25(OH)D in several key areas.
Correlation with Parathyroid Hormone (PTH)
Parathyroid hormone plays a crucial role in calcium homeostasis and is intricately linked with vitamin D metabolism. In vitamin D deficiency, PTH levels rise to maintain calcium levels. Therefore, a strong negative correlation with PTH is a key indicator of a reliable vitamin D biomarker.
| Biomarker | Correlation with PTH (Spearman's rho) | p-value | Study Population |
| VMR | -0.292 | < 0.0001 | Community-dwelling older adults |
| 25(OH)D | -0.139 | 0.0471 | Community-dwelling older adults |
| 24,25(OH)₂D | -0.254 | 0.0003 | Community-dwelling older adults |
| VMR | -0.26% change in PTH per 1% change in VMR | < 0.05 | Community-dwelling elders |
| 25(OH)D | -0.32% change in PTH per 1% change in 25(OH)D | < 0.05 | Community-dwelling elders |
| 24,25(OH)₂D | -0.25% change in PTH per 1% change in 24,25(OH)₂D | < 0.05 | Community-dwelling elders |
Table 1: Correlation of Vitamin D Metabolites with Parathyroid Hormone.
Recent studies suggest that the VMR exhibits a stronger and more significant inverse correlation with PTH levels compared to 25(OH)D alone. This indicates that the VMR may be a more sensitive marker of functional vitamin D status.
Prediction of Fracture Risk
A primary clinical endpoint for assessing vitamin D sufficiency is its impact on bone health and fracture risk.
| Biomarker | Hazard Ratio (HR) per SD increase for Hip Fracture | 95% Confidence Interval | p-value | Study Population |
| VMR | 0.74 | 0.61 - 0.88 | < 0.01 | Community-dwelling older adults |
| 25(OH)D | 0.93 | 0.79 - 1.10 | Not Significant | Community-dwelling older adults |
| 24,25(OH)₂D | 0.73 | 0.61 - 0.87 | < 0.01 | Community-dwelling older adults |
Table 2: Association of Vitamin D Metabolites with Incident Hip Fracture Risk.
Notably, in a study of community-dwelling older adults, both a higher VMR and higher 24,25(OH)₂D levels were significantly associated with a lower risk of hip fracture, whereas 25(OH)D levels showed no significant association. This suggests that the VMR may be a superior predictor of this critical clinical outcome.
Response to Vitamin D Supplementation
Understanding how a biomarker responds to intervention is crucial for its clinical utility in guiding therapy.
| Biomarker | Correlation with Change in PTH after Supplementation | Correlation with Change in Calcium Absorption after Supplementation | Study Population |
| VMR | Lowest correlation | Associated | Adults receiving vitamin D supplementation |
| 25(OH)D | Associated | Associated | Adults receiving vitamin D supplementation |
| 24,25(OH)₂D | Associated | Associated | Adults receiving vitamin D supplementation |
Table 3: Association of Changes in Vitamin D Metabolites with Changes in Functional Biomarkers after Supplementation.
While changes in VMR, 25(OH)D, and 24,25(OH)₂D were all associated with changes in calcium absorption and PTH after vitamin D supplementation, one study found that the VMR had the lowest correlation with the change in PTH. The authors of this particular study concluded that the VMR is unlikely to replace 25(OH)D as a biomarker for vitamin D sufficiency in this context. Further research is needed to clarify these findings.
Diagnosis of CYP24A1 Mutations
Mutations in the CYP24A1 gene lead to impaired catabolism of vitamin D metabolites, resulting in hypercalcemia. The VMR has emerged as a key diagnostic tool for this condition.
| Condition | Typical 25(OH)D to 24,25(OH)₂D Ratio |
| Biallelic CYP24A1 Mutations | > 80 |
| Healthy Individuals | < 25 |
| Vitamin D Intoxication | Normal (both metabolites elevated) |
Table 4: Utility of the VMR in Diagnosing CYP24A1 Mutations.
In individuals with biallelic CYP24A1 mutations, the ratio of 25(OH)D to 24,25(OH)₂D is dramatically increased, typically exceeding 80. This makes the VMR a highly specific and sensitive biomarker for diagnosing this genetic disorder, distinguishing it from other causes of hypercalcemia like vitamin D intoxication, where both metabolites are elevated, and the ratio remains normal.
Experimental Protocols
Accurate measurement of 24,25(OH)₂D and 25(OH)D is essential for the validation and clinical implementation of the VMR. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard methodology due to its high specificity and sensitivity.
Detailed Methodology for LC-MS/MS Analysis of 24,25(OH)₂D and 25(OH)D in Human Serum
This protocol provides a general framework for the simultaneous quantification of 24,25(OH)₂D and 25(OH)D. Specific parameters may need to be optimized based on the instrumentation and reagents available.
1. Sample Preparation:
-
Protein Precipitation:
-
To 100 µL of serum or plasma, add an internal standard solution containing deuterated forms of 25(OH)D₃ and 24,25(OH)₂D₃.
-
Add 200 µL of a precipitation reagent (e.g., acetonitrile (B52724) or methanol (B129727), potentially containing zinc sulfate) to precipitate proteins.
-
Vortex the mixture thoroughly and incubate at 4°C for 10 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) (Optional, for increased purity):
-
The supernatant from the protein precipitation step can be further purified using LLE with a non-polar solvent like hexane (B92381) or by passing it through an SPE cartridge. This step helps to remove interfering substances.
-
-
Derivatization (Optional, for enhanced sensitivity):
-
For the detection of low-abundance metabolites like 24,25(OH)₂D, derivatization with a reagent such as DMEQ-TAD can be performed to improve ionization efficiency and sensitivity in the mass spectrometer.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 or Phenyl-Hexyl reversed-phase column is typically used for the separation of vitamin D metabolites.
-
Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.4 and 0.6 mL/min.
-
Column Temperature: The column is usually maintained at a constant temperature, for example, 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode is commonly used.
-
Detection: The analytes are detected using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for 25(OH)D, 24,25(OH)₂D, and their internal standards are monitored. This provides high specificity and reduces background noise.
-
3. Data Analysis:
-
The concentrations of 25(OH)D and 24,25(OH)₂D are determined by comparing the peak area ratios of the endogenous analytes to their respective deuterated internal standards against a calibration curve.
-
The VMR is then calculated as the ratio of the concentration of 24,25(OH)₂D to the concentration of 25(OH)D.
Visualizing the Vitamin D Metabolic Pathway and VMR Validation
The following diagrams, generated using Graphviz, illustrate the key pathways and workflows discussed in this guide.
Caption: Vitamin D metabolic pathway showing the synthesis of active 1,25(OH)₂D and the catabolic pathway to 24,25(OH)₂D.
A Comparative Guide to the Cross-Species Metabolism of 24,25-Dihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolism of 24,25-dihydroxyvitamin D2 [24,25-(OH)₂D₂] across various species, supported by available experimental data. Understanding these species-specific differences is crucial for preclinical research and the development of vitamin D-based therapeutics.
Introduction to 24,25-Dihydroxyvitamin D₂ Metabolism
Vitamin D₂ (ergocalciferol) is a prohormone that requires sequential hydroxylation to become biologically active. The first hydroxylation occurs in the liver, converting vitamin D₂ to 25-hydroxyvitamin D₂ (25(OH)D₂). A subsequent hydroxylation in the kidney and other tissues, catalyzed by the enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1), produces 24,25-(OH)₂D₂. This metabolite is a key player in the catabolic pathway of vitamin D₂, regulating its homeostasis. While often considered a step towards inactivation, 24,25-(OH)₂D₂ may also possess unique biological activities.
The activity and substrate specificity of the enzymes involved in vitamin D metabolism, particularly CYP24A1, can vary significantly between species. These differences can lead to distinct metabolic profiles of 24,25-(OH)₂D₂ and have important implications for the translation of animal model data to human clinical outcomes.
Cross-Species Comparison of 24,25-(OH)₂D₂ Metabolism
Limited direct comparative studies on the metabolism of 24,25-(OH)₂D₂ across a wide range of species exist. However, by synthesizing data from various sources, we can construct a comparative overview.
| Species | Key Findings on 24,25-(OH)₂D₂ Metabolism | Reference |
| Human | The catalytic efficiency (kcat/Km) of human CYP24A1 for the initial hydroxylation of 25(OH)D₂ is similar to that for 25(OH)D₃, suggesting comparable rates of inactivation at low substrate concentrations. Human CYP24A1 catalyzes both C-23 and C-24 oxidation pathways. | [1] |
| Rat | Rat CYP24A1 predominantly exhibits 24-hydroxylase activity with almost no C-23 oxidation pathway. This species-based difference compared to humans is attributed to specific amino acid residues in the substrate-binding regions of the enzyme. | [2] |
| Mouse | Studies on mice fed exclusively with vitamin D₂ showed the presence of circulating 25(OH)D₂. While not directly quantifying 24,25-(OH)₂D₂, the presence of its precursor suggests its formation. | [3] |
| Cat | In adult cats supplemented with vitamin D₂, the formation of C-3 epimers of 24,25R(OH)₂D₃ was observed, but epimers of 24,25-(OH)₂D₂ were not detected. | [4][5] |
| Dog | In a study where dogs were administered vitamin D₂, circulating concentrations of 24R,25-dihydroxyvitamin D₂ were not quantifiable. | [6] |
| Pig | Supplementation with vitamin D₂ in weaned pigs did not lead to a significant increase in total circulating 25(OH)D levels compared to the control group, suggesting a different metabolic handling compared to vitamin D₃. | [7] |
Signaling Pathways and Experimental Workflows
To visualize the metabolic processes and experimental approaches, the following diagrams are provided.
Experimental Protocols
In Vitro Metabolism of 25(OH)D₂ using Liver or Kidney Microsomes
This protocol is adapted from general procedures for in vitro drug metabolism studies and can be tailored for specific species.[8][9]
1. Isolation of Microsomes:
-
Euthanize the animal according to approved ethical protocols.
-
Perfuse the liver or kidneys with ice-cold buffer (e.g., 0.1 M potassium phosphate, pH 7.4) to remove blood.
-
Mince the tissue and homogenize in 4 volumes of ice-cold buffer.
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 20% glycerol) and store at -80°C.
-
Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).
2. Incubation Assay:
-
Prepare an incubation mixture containing:
-
Microsomal protein (e.g., 0.5 mg/mL)
-
NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)
-
25(OH)D₂ (substrate) at various concentrations in a suitable solvent (e.g., ethanol, ensuring the final solvent concentration is low, typically <1%)
-
Buffer to a final volume (e.g., 0.1 M potassium phosphate, pH 7.4)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate, 25(OH)D₂.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile).
3. Metabolite Extraction and Analysis:
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
Analyze the sample for the presence and quantity of 24,25-(OH)₂D₂ using a validated LC-MS/MS method.
In Vivo Assessment of 24,25-(OH)₂D₂ Metabolism
This protocol outlines a general approach for in vivo studies in animal models.
1. Animal Model and Acclimation:
-
Select the desired animal species and strain.
-
Acclimate the animals to the housing conditions for at least one week.
-
Provide a diet with a known and controlled vitamin D content.
2. Vitamin D₂ Administration:
-
Administer a single or repeated dose of vitamin D₂ to the animals. The route of administration (e.g., oral gavage, intraperitoneal injection) and vehicle (e.g., corn oil) should be consistent.
-
Include a control group receiving the vehicle only.
3. Sample Collection:
-
Collect blood samples at various time points post-administration to characterize the pharmacokinetic profile.
-
At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidney, intestine).
4. Sample Processing and Analysis:
-
Process blood samples to obtain serum or plasma.
-
Homogenize tissue samples.
-
Extract vitamin D metabolites from serum/plasma or tissue homogenates using liquid-liquid extraction or solid-phase extraction.
-
Quantify the concentrations of 25(OH)D₂ and 24,25-(OH)₂D₂ using a validated LC-MS/MS method.
5. Data Analysis:
-
Calculate pharmacokinetic parameters for 25(OH)D₂ and 24,25-(OH)₂D₂ (e.g., Cmax, Tmax, AUC, half-life).
-
Compare the metabolic profiles and pharmacokinetic parameters across different species.
Conclusion
The metabolism of 24,25-dihydroxyvitamin D₂ exhibits notable variations across different species, primarily driven by differences in the activity and substrate preference of the CYP24A1 enzyme. While data for a direct, comprehensive cross-species comparison remains limited, the available evidence underscores the importance of selecting appropriate animal models for preclinical studies of vitamin D₂ and its analogs. Further research employing standardized methodologies is necessary to fully elucidate the comparative metabolism of this important vitamin D metabolite.
References
- 1. Inactivation of vitamin D2 metabolites by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential Responses to Vitamin D2 and Vitamin D3 Are Associated With Variations in Free 25-Hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Vitamin D2 and 25-Hydroxyvitamin D2 Supplementation on Plasma Vitamin D Epimeric Metabolites in Adult Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Vitamin D2 and 25-Hydroxyvitamin D2 Supplementation on Plasma Vitamin D Epimeric Metabolites in Adult Cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Effect of supplementation of vitamin D3 or vitamin D2 on serum concentrations of free and total 25-hydroxyvitamin D and the expression of genes involved in immune function in peripheral blood mononuclear cells of weaned pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of in vitro drug metabolism by lung, liver, and kidney of several common laboratory species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different analytical methods for 24, 25-Dihydroxy VD2
For researchers, scientists, and professionals in drug development, the accurate quantification of vitamin D metabolites is paramount for understanding metabolism, diagnosing deficiencies, and developing effective therapies. Among these metabolites, 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) plays a significant role in the catabolic pathway of vitamin D2. This guide provides an objective, data-driven comparison of the primary analytical methods employed for its measurement: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays.
Executive Summary
LC-MS/MS stands out as the gold standard for the analysis of 24,25(OH)₂D₂ due to its high sensitivity, specificity, and ability to simultaneously measure multiple vitamin D metabolites.[1] Immunoassays, while offering high throughput and ease of use, can be susceptible to cross-reactivity with other vitamin D metabolites, potentially compromising the accuracy of 24,25(OH)₂D₂ quantification. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is another chromatographic technique that can be employed, but it generally offers lower sensitivity and specificity compared to LC-MS/MS.
Quantitative Performance Data
The following table summarizes the key performance characteristics of LC-MS/MS and Immunoassays for the analysis of vitamin D metabolites, including 24,25(OH)₂D₂.
| Parameter | LC-MS/MS | Immunoassay |
| Limit of Quantification (LOQ) | 0.1–1 ng/mL | 8–20 nmol/L (analyte dependent)[2] |
| Linearity (r²) | >0.99[3] | Assay dependent, generally linear within the defined range |
| Precision (CV%) | Within-run: 3-4%, Between-run: 4-7%[3] | Within-run: 0.7-4.4%, Between-run: 3.8-7.2% |
| Specificity | High; capable of separating isobars | Variable; subject to cross-reactivity with other metabolites |
| Throughput | Moderate to High (with multiplexing) | High |
| Cost per Sample | High | Low to Moderate |
| Expertise Required | High | Low to Moderate |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers the highest degree of specificity and sensitivity for the quantification of 24,25(OH)₂D₂.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of serum, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., deuterated 24,25(OH)₂D₂). Vortex and centrifuge to pellet the precipitated proteins.[4]
-
Liquid-Liquid Extraction (LLE): The supernatant from the protein precipitation step is subjected to LLE using a solvent like hexane (B92381) or methyl tert-butyl ether (MTBE) to isolate the vitamin D metabolites from the aqueous phase.[5]
-
Derivatization (Optional but Recommended): To enhance ionization efficiency and sensitivity, the dried extract is often derivatized. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or DMEQ-TAD.[6][7]
2. Chromatographic Separation:
-
An ultra-high-performance liquid chromatography (UHPLC) system is used to separate 24,25(OH)₂D₂ from other vitamin D metabolites.
-
Column: A C18 or a pentafluorophenyl (PFP) column is typically used for optimal separation.[4]
-
Mobile Phase: A gradient of methanol (B129727) or acetonitrile and water, often with a small amount of formic acid or ammonium (B1175870) formate, is employed.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
3. Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer is used for detection in multiple reaction monitoring (MRM) mode.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (24,25(OH)₂D₂) and the internal standard are monitored for quantification.
Immunoassay
Immunoassays are widely used in clinical laboratories for their high throughput and automation capabilities.
1. Principle:
-
These assays are typically competitive immunoassays.
-
Unlabeled 24,25(OH)₂D₂ in the sample competes with a labeled form of the analyte for binding to a limited number of specific antibody binding sites.
-
The amount of bound labeled analyte is inversely proportional to the concentration of the analyte in the sample.
2. General Procedure:
-
Sample Incubation: The serum sample is incubated with the assay-specific antibody and a labeled tracer (e.g., enzyme-labeled, chemiluminescent-labeled).
-
Separation: The antibody-bound fraction is separated from the unbound fraction.
-
Detection: The signal from the label is measured, and the concentration of 24,25(OH)₂D₂ is determined by comparing the signal to a standard curve.
3. Critical Consideration: Cross-reactivity:
-
A significant limitation of immunoassays for 24,25(OH)₂D₂ is the potential for cross-reactivity with other vitamin D metabolites, such as 25-hydroxyvitamin D2 (25(OH)D₂) and 24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃). Manufacturers typically provide cross-reactivity data, which should be carefully considered when interpreting results. Some assays report cross-reactivity with 24,25(OH)₂D₃ as high as 112% to 149%.[2]
Signaling Pathways and Experimental Workflows
Caption: General analytical workflow for 24,25-Dihydroxyvitamin D2 analysis.
Caption: Decision tree for selecting an analytical method for 24,25(OH)2D2.
References
- 1. oatext.com [oatext.com]
- 2. cdn0.scrvt.com [cdn0.scrvt.com]
- 3. waters.com [waters.com]
- 4. Fast Vitamin D Metabolite Analysis [sigmaaldrich.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantitative analysis of vitamin D and its main metabolites in human milk by supercritical fluid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Identity of 24,25-Dihydroxyvitamin D2
In the realm of vitamin D research and drug development, precise identification of metabolites is paramount. This guide provides a comprehensive comparison of analytical methods for confirming the identity of 24,25-Dihydroxyvitamin D2 (24,25-(OH)₂VD₂) using a certified reference standard. Detailed experimental protocols, comparative data tables, and workflow visualizations are presented to aid researchers in achieving accurate and reliable results.
Introduction to 24,25-Dihydroxyvitamin D2
24,25-Dihydroxyvitamin D2 is a metabolite of vitamin D2, formed in the liver. While its biological role is still under investigation, it is considered an important biomarker in vitamin D metabolism studies. Accurate identification and quantification are crucial for understanding its physiological functions and for the development of related therapeutic agents. The use of a well-characterized reference standard is the cornerstone of unambiguous compound identification.
Analytical Approaches for Identity Confirmation
The confirmation of a chemical entity's identity, such as 24,25-(OH)₂VD₂, relies on comparing the analytical properties of a test sample against a certified reference standard. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with Ultraviolet (UV) detection is a widely used technique for the separation and quantification of vitamin D metabolites. The retention time (RT) of a compound under specific chromatographic conditions is a characteristic physical property. By comparing the RT of the test sample with that of the reference standard, a preliminary identification can be made.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of vitamin D metabolites.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water is typically employed. For example, a mobile phase of acetonitrile and water (90:10 v/v) can be used.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: UV detection at the wavelength of maximum absorbance for vitamin D metabolites, which is approximately 265 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve the 24,25-(OH)₂VD₂ test sample and reference standard in a suitable solvent, such as ethanol (B145695) or methanol, to a known concentration (e.g., 10 µg/mL).
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject equal volumes (e.g., 20 µL) of the reference standard solution and the test sample solution.
-
Record the chromatograms and determine the retention times of the major peaks.
-
-
Confirmation Criteria: The retention time of the major peak in the chromatogram of the test sample should match that of the reference standard within an acceptable tolerance (typically ±2%).
Data Comparison: HPLC-UV
| Parameter | Reference Standard | Test Sample | Acceptance Criteria |
| Retention Time (min) | Expected RT (e.g., 8.5 min) | Observed RT | ± 2% of the reference standard's retention time |
Note: The exact retention time will vary depending on the specific HPLC system, column, and mobile phase composition.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Experimental Protocol: LC-MS/MS Analysis (with Derivatization)
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography: A suitable reversed-phase column (e.g., C18) and a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium (B1175870) acetate.
-
Sample Preparation and Derivatization:
-
Prepare solutions of the test sample and reference standard.
-
Derivatization with an agent such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or a similar reagent can enhance ionization efficiency. The derivatization procedure should be followed as per established protocols.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode.
-
Perform a full scan to determine the m/z of the derivatized parent ion.
-
Perform a product ion scan of the parent ion to identify the characteristic fragment ions.
-
Develop a Multiple Reaction Monitoring (MRM) method using the most intense and specific precursor-product ion transitions.
-
-
Confirmation Criteria: The test sample should exhibit the same retention time and the same precursor and product ions with similar relative intensities as the reference standard.
Data Comparison: LC-MS/MS (Based on Derivatized 24,25-(OH)₂VD₃)
| Parameter | Reference Standard (Derivatized) | Test Sample (Derivatized) | Acceptance Criteria |
| Retention Time (min) | ~2.30 | Observed RT | ± 2% of the reference standard's retention time |
| Precursor Ion (m/z) | 762.6 [M+H]⁺ | Observed m/z | Match |
| Product Ion 1 (m/z) | 468.3 | Observed m/z | Match |
| Product Ion 2 (m/z) | 247.2 | Observed m/z | Match |
Note: These values are for the derivatized 24,25-dihydroxyvitamin D3 and are expected to be very similar for the D2 analogue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation and identity confirmation. The chemical shifts (δ), coupling constants (J), and signal multiplicities in the NMR spectrum are unique to a specific molecule.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., Chloroform-d, CDCl₃).
-
Sample Preparation: Dissolve a sufficient amount of the test sample and reference standard in the deuterated solvent.
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra for both the test sample and the reference standard. Other experiments like COSY, HSQC, and HMBC can provide further structural confirmation.
-
Confirmation Criteria: The ¹H and ¹³C NMR spectra of the test sample must be identical to those of the reference standard in terms of chemical shifts, signal splitting patterns, and relative signal intensities.
Data Comparison: ¹H NMR
| Parameter | Reference Standard | Test Sample | Acceptance Criteria |
| Chemical Shifts (ppm) | Characteristic signals at specific δ values | Observed δ values | Match |
| Signal Multiplicity | e.g., singlet, doublet, triplet, multiplet | Observed multiplicity | Match |
| Coupling Constants (Hz) | Specific J values for coupled protons | Observed J values | Match |
Note: Detailed, publicly available assigned ¹H and ¹³C NMR data for 24,25-dihydroxyvitamin D2 is limited. Direct comparison with a certified reference standard under the same experimental conditions is the most reliable approach.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical process for confirming the identity of 24,25-Dihydroxyvitamin D2.
Caption: Experimental workflow for identity confirmation.
Conclusion
Confirming the identity of 24,25-Dihydroxyvitamin D2 is a critical step in research and development. By systematically applying a combination of analytical techniques such as HPLC, LC-MS/MS, and NMR, and by comparing the results to a certified reference standard, researchers can ensure the accuracy and reliability of their findings. This guide provides the necessary framework, including detailed protocols and comparative data, to confidently establish the identity of this important vitamin D metabolite.
Evaluating the Binding Affinity of 24,25-Dihydroxyvitamin D2 to the Vitamin D Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) to the Vitamin D Receptor (VDR) relative to other key vitamin D metabolites. The information is supported by experimental data from published studies and includes detailed experimental protocols for assessing VDR binding.
Quantitative Comparison of VDR Binding Affinities
The binding affinity of various vitamin D metabolites to the VDR varies significantly, which in turn influences their biological activity. While direct quantitative data for 24,25(OH)₂D₂ is limited, we can infer its relative affinity based on studies of closely related compounds. The hormonally active form, 1,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃), serves as the benchmark for high-affinity binding.
| Metabolite | Relative Binding Affinity to VDR | Dissociation Constant (Kd) | Key Findings |
| 1,25-Dihydroxyvitamin D₃ (1,25(OH)₂D₃) | 100% (Reference) | ~0.1 nM | The most biologically active form of vitamin D, exhibiting high affinity for the VDR.[1] |
| 1,25-Dihydroxyvitamin D₂ (1,25(OH)₂D₂) | ~77-100% | Not consistently reported | Generally considered to have a binding affinity nearly equal to that of 1,25(OH)₂D₃.[2][3] One study reported it to be 1.3 times less potent in displacing radiolabeled 1,25(OH)₂D₃ from the chick intestinal VDR.[4] |
| 25-Hydroxyvitamin D₃ (25(OH)D₃) | 0.1-1% | Not applicable (significantly lower affinity) | Binds to the VDR with an affinity that is 100- to 1,000-fold lower than that of 1,25(OH)₂D₃.[1] |
| 24,25-Dihydroxyvitamin D₃ (24,25(OH)₂D₃) | Low | Not consistently reported | Exhibits a significantly lower binding affinity for the nuclear VDR compared to 1,25(OH)₂D₃. Its binding to the VDR-DNA complex is weak even at high concentrations. |
| 24,25-Dihydroxyvitamin D₂ (24,25(OH)₂D₂) | Presumed to be Low | Not explicitly reported | Direct binding data to VDR is scarce. Based on the lower affinity of 24,25(OH)₂D₃ and the slightly reduced affinity of other D₂ metabolites compared to their D₃ counterparts, the affinity of 24,25(OH)₂D₂ for the VDR is expected to be low. One study found it to be 1.7 times less potent than 24,25(OH)₂D₃ in displacing [³H]25(OH)D₃ from rat serum vitamin D binding protein (DBP), not the VDR.[4] |
Experimental Protocols
The determination of VDR binding affinity is typically performed using a competitive radioligand binding assay. This method measures the ability of a test compound (e.g., 24,25(OH)₂D₂) to compete with a high-affinity radiolabeled ligand (e.g., [³H]-1,25(OH)₂D₃) for binding to the VDR.
Competitive Radioligand Binding Assay for VDR
1. Objective:
To determine the relative binding affinity of 24,25-dihydroxyvitamin D₂ and other vitamin D metabolites to the Vitamin D Receptor.
2. Materials:
-
VDR Source: Recombinant human VDR or nuclear extracts from cells expressing VDR (e.g., MCF-7, T-47D).
-
Radioligand: [³H]-1,25(OH)₂D₃ (specific activity >150 Ci/mmol).
-
Unlabeled Ligands: 1,25(OH)₂D₃, 1,25(OH)₂D₂, 25(OH)D₃, 24,25(OH)₂D₃, and 24,25(OH)₂D₂ of high purity.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 5 mM dithiothreitol, 0.5 M KCl).
-
Separation of Bound and Free Ligand: Hydroxylapatite (HAP) slurry or glass fiber filters.
-
Scintillation Cocktail and Counter.
3. Procedure:
-
Preparation of VDR: Prepare nuclear extracts or purified recombinant VDR in the assay buffer. The protein concentration should be optimized to ensure a sufficient number of binding sites.
-
Incubation: In microcentrifuge tubes, combine:
-
A fixed concentration of [³H]-1,25(OH)₂D₃ (typically at or below its Kd).
-
Increasing concentrations of the unlabeled competitor (e.g., 24,25(OH)₂D₂ or other metabolites).
-
VDR preparation.
-
For determining non-specific binding, a parallel set of tubes should contain a large excess (e.g., 1000-fold) of unlabeled 1,25(OH)₂D₃.
-
Incubate the mixture at a controlled temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 4-18 hours).
-
-
Separation:
-
Hydroxylapatite Method: Add HAP slurry to each tube, incubate briefly, and then centrifuge to pellet the HAP with the bound receptor-ligand complex. Wash the pellet multiple times with a wash buffer to remove unbound ligand.
-
Filter Method: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will retain the receptor-ligand complex. Wash the filters with cold wash buffer.
-
-
Quantification:
-
For the HAP method, resuspend the pellet in a scintillation cocktail.
-
For the filter method, place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled 1,25(OH)₂D₃) from the total binding (CPM in the absence of a competitor).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The relative binding affinity can be expressed as the ratio of the IC₅₀ of the reference compound (1,25(OH)₂D₃) to the IC₅₀ of the test compound.
-
Visualizing Key Processes
To better understand the experimental workflow and the signaling pathway involved, the following diagrams are provided.
Caption: Workflow for a competitive radioligand binding assay to determine VDR affinity.
Caption: Simplified genomic signaling pathway of Vitamin D metabolites via the VDR.
References
- 1. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand receptor assay for 25-hydroxyvitamin D2/D3 and 1 alpha, 25-dihydroxyvitamin D2/D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Pharmacokinetics of Vitamin D2 and Its Dihydroxylated Metabolites: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profiles of vitamin D2 and its dihydroxylated metabolites is crucial for optimizing therapeutic strategies and developing novel treatments. This guide provides a comprehensive comparison based on available experimental data, highlighting key metabolic pathways and analytical methodologies.
Vitamin D2, or ergocalciferol, undergoes a two-step hydroxylation process to become biologically active. It is first converted in the liver to 25-hydroxyvitamin D2 (25(OH)D2), the major circulating form and a key indicator of vitamin D status. Subsequently, in the kidneys and other tissues, 25(OH)D2 is converted to its most active form, 1,25-dihydroxyvitamin D2 (1,25(OH)2D2), or to a catabolic product, 24,25-dihydroxyvitamin D2 (24,25(OH)2D2).
While extensive research has compared the pharmacokinetics of vitamin D2 and vitamin D3, detailed data specifically on the dihydroxylated metabolites of vitamin D2 remain limited. This guide synthesizes the current knowledge to provide a comparative overview.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for vitamin D2 and its metabolites. Due to the scarcity of data for the dihydroxylated forms of vitamin D2, parameters for their vitamin D3 counterparts are included for comparative context.
Table 1: Pharmacokinetic Parameters of Vitamin D Metabolites
| Metabolite | Maximum Concentration (Cmax) | Time to Maximum Concentration (Tmax) | Area Under the Curve (AUC) | Half-life (t½) |
| Vitamin D2 (Ergocalciferol) | Dose-dependent | Approximately 24 hours[1] | Dose-dependent | Approximately 24 hours[1] |
| 25-hydroxyvitamin D2 (25(OH)D2) | Dose-dependent | Approximately 3 days after a large dose[2] | Dose-dependent | Approximately 13.9 days[3][4] |
| 1,25-dihydroxyvitamin D2 (1,25(OH)2D2) | Data not readily available | Data not readily available | Data not readily available | Estimated to be 4-6 hours (similar to 1,25(OH)2D3)[1][5] |
| 24,25-dihydroxyvitamin D2 (24,25(OH)2D2) | Data not readily available | Data not readily available | Data not readily available | Data for 24,25(OH)2D3 is ~7-8.2 days[6][7] |
| 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) | - | - | - | Approximately 4-6 hours[1][5] |
| 24,25-dihydroxyvitamin D3 (24,25(OH)2D3) | - | - | - | Approximately 7-8.2 days[6][7] |
It is important to note that pharmacokinetic parameters can be influenced by dosage, formulation, and individual patient characteristics such as age, genetics, and baseline vitamin D levels.[8]
Experimental Protocols for Pharmacokinetic Assessment
A robust understanding of the pharmacokinetics of vitamin D metabolites is derived from well-designed clinical studies. A typical experimental protocol involves the following key stages:
-
Study Design: A randomized, double-blind, placebo-controlled design, often with a crossover or parallel-group structure, is considered the gold standard.[9][10] Participants are usually healthy volunteers, who may be selected based on their baseline vitamin D levels.[11][12]
-
Administration: A standardized dose of vitamin D2 is administered orally. To study the metabolites directly, a labeled form (e.g., deuterated) can be administered intravenously to determine clearance rates.[13]
-
Biological Sampling: Blood samples are collected at multiple time points before and after administration to track the concentration of the parent compound and its metabolites over time. A common schedule includes samples at baseline, and then at 0.5, 1, 2, 4, 8, 12, 24, 48, 168, and 336 hours post-administration.[12][14]
-
Bioanalysis: The concentrations of vitamin D2 and its metabolites in serum or plasma are quantified using highly sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its ability to accurately differentiate between various vitamin D metabolites.[15][16] The sample preparation for LC-MS/MS typically involves protein precipitation, followed by liquid-liquid or solid-phase extraction, and sometimes derivatization to enhance detection.[15][16]
-
Pharmacokinetic Analysis: The concentration-time data are analyzed using non-compartmental methods to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and clearance.[13][17][18]
Visualizing the Metabolic Journey and Study Design
To better illustrate the processes involved, the following diagrams depict the metabolic pathway of vitamin D2 and a standard workflow for a pharmacokinetic study.
Caption: Metabolic pathway of Vitamin D2 to its hydroxylated forms.
Caption: Typical workflow for a vitamin D pharmacokinetic study.
References
- 1. Vitamin D (25-hydroxy) Serum [pathlabs.rlbuht.nhs.uk]
- 2. scispace.com [scispace.com]
- 3. 25(OH)D2 Half-Life Is Shorter Than 25(OH)D3 Half-Life and Is Influenced by DBP Concentration and Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 25(OH)D2 half-life is shorter than 25(OH)D3 half-life and is influenced by DBP concentration and genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VITAMIN D STATUS: MEASUREMENT, INTERPRETATION AND CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of 24,25-dihydroxyvitamin D3 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Model-based meta-analysis for comparing Vitamin D2 and D3 parent-metabolite pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Physiologically Based Pharmacokinetic Modeling of Vitamin D3 and Metabolites in Vitamin D–Insufficient Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. METABOLISM AND PHARMACOKINETICS OF VITAMIN D IN PATIENTS WITH CYSTIC FIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05700C [pubs.rsc.org]
- 17. Synthesis and metabolic clearance of 1,25-dihydroxyvitamin D as determinants of serum concentrations: a comparison of two methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Production and metabolic clearance of 1,25-dihydroxyvitamin D in men: effect of advancing age - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 24, 25-Dihydroxy VD2: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical compounds. This guide provides detailed procedures for the proper disposal of 24, 25-Dihydroxy VD2, a metabolite of vitamin D2, intended for researchers, scientists, and drug development professionals.
While this compound is considered a less active metabolite of vitamin D, it should be handled and disposed of with the same diligence as other laboratory chemicals.[1] Improper disposal can lead to environmental contamination and potential health risks.[2] Adherence to institutional and local regulations for chemical waste management is crucial.[3][4][5]
Core Principles of Chemical Waste Disposal
The fundamental principle of laboratory waste management is to prevent the release of harmful substances into the environment.[6][7] This involves a hierarchical approach: pollution prevention, reuse, recycling, and finally, proper disposal.[7] For this compound, where reuse is unlikely for waste streams, the focus is on safe and compliant disposal.
Key guidelines for chemical waste disposal in a laboratory setting include:
-
Classification and Segregation: Waste must be categorized based on its hazards (e.g., flammable, corrosive, toxic).[3] Incompatible chemicals should never be mixed.[5][7]
-
Approved Containers: Use containers that are chemically compatible with the waste, properly sealed, and clearly labeled.[3][5]
-
Regulatory Compliance: All disposal methods must adhere to federal, state, and local regulations, such as those established by the Resource Conservation and Recovery Act (RCRA).[5]
-
Prohibition of Improper Disposal: Never dispose of chemical waste down the drain or in regular trash unless explicitly permitted for specific, non-hazardous materials.[3][6]
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general best practices for laboratory chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
For Solid (Powder) this compound:
-
Waste Identification: Label a dedicated, sealable container as "Hazardous Waste: this compound." The container must be in good condition and compatible with the chemical.
-
Collection: Carefully transfer any unwanted solid this compound into the designated waste container. Minimize the generation of dust by handling it in a fume hood or other ventilated enclosure.
-
Storage: Store the sealed waste container in a designated satellite accumulation area.[4] This area should be at or near the point of generation and under the control of laboratory personnel.[5]
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
For this compound in Solution (e.g., in DMSO):
-
Waste Identification: Label a dedicated, sealable, and chemically resistant container (e.g., a glass or polyethylene (B3416737) bottle) as "Hazardous Waste: this compound in [Solvent Name]."
-
Segregation: Do not mix this waste stream with other solvent wastes unless approved by your EHS department. Halogenated and non-halogenated solvent wastes are often collected separately.[7]
-
Collection: Pour the waste solution into the designated container. Keep the container sealed when not in use.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, ensuring secondary containment to prevent spills.[5]
-
Disposal Request: Arrange for pickup and disposal through your institution's EHS department.
For Contaminated Labware (e.g., pipette tips, gloves, empty vials):
-
Solid Waste Stream: Dispose of grossly contaminated items (e.g., visibly containing residue) in the solid hazardous waste container for this compound.
-
Decontamination of "Empty" Containers: To be considered "empty" under RCRA, a container holding a hazardous waste must be emptied as much as possible. For acutely hazardous waste, triple rinsing is required.[7] The rinsate must be collected and treated as hazardous waste.[7]
-
Disposal of Decontaminated Items: Once properly decontaminated, labware may be disposed of in the regular laboratory trash, but always confirm this with your institutional guidelines. Remove or deface labels from empty containers before disposal.[7]
Disposal Guidelines Summary
| Waste Form | Disposal Procedure | Key Considerations |
| Solid (Powder) | Collect in a labeled, sealed, compatible container for hazardous waste pickup. | Minimize dust generation. Store in a designated satellite accumulation area.[4] |
| In Solution (e.g., DMSO) | Collect in a labeled, sealed, chemically resistant container for hazardous waste pickup. | Segregate from incompatible solvent wastes.[7] Use secondary containment.[5] |
| Contaminated Labware | Grossly contaminated items: Dispose of as solid hazardous waste. Minor contamination: Decontaminate if possible; consult EHS for disposal. | Triple rinse "empty" containers of acutely hazardous materials and collect rinsate as hazardous waste.[7] |
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of this compound waste in a laboratory setting.
By following these procedures and consulting with your institution's safety professionals, you can ensure the safe and environmentally responsible disposal of this compound.
References
- 1. 24,25-Dihydroxycholecalciferol - Wikipedia [en.wikipedia.org]
- 2. athensservices-2bin.recyclist.co [athensservices-2bin.recyclist.co]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. acs.org [acs.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safe Handling and Disposal of 24,25-Dihydroxyvitamin D2: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 24,25-Dihydroxyvitamin D2. The following procedural guidance is designed to ensure safe operational and disposal practices in a laboratory setting. As a potent derivative of Vitamin D, this compound requires careful handling to minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
24,25-Dihydroxyvitamin D2 and its analogs are classified as highly potent compounds that can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] Prolonged or repeated exposure may cause organ damage.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile or Butyl rubber). | To prevent skin contact and absorption.[4][5][6] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from dust particles or splashes.[2][4][7] |
| Body Protection | A fully buttoned laboratory coat. Consider impervious protective clothing for larger quantities. | To prevent contamination of personal clothing.[4] |
| Respiratory Protection | Use in a chemical fume hood is the primary engineering control.[2][7] If dust or aerosols may be generated outside a fume hood, a NIOSH/MSHA approved respirator with an appropriate particulate filter (e.g., N95 or P3) is required.[4][7] | To prevent inhalation of the potent compound.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling 24,25-Dihydroxyvitamin D2, from preparation to post-handling cleanup.
2.1. Preparation
-
Designated Area: All handling of 24,25-Dihydroxyvitamin D2 should occur in a designated area, such as a chemical fume hood, to control airborne exposures.[2][7]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing instruments, solvents, and waste containers, are within the designated area.
-
Don PPE: Put on all required PPE as specified in the table above before handling the compound.
2.2. Handling the Compound
-
Weighing: If handling a solid form, carefully weigh the required amount in the chemical fume hood. Minimize the generation of dust.
-
Solution Preparation: If preparing a solution, add the solvent to the solid compound slowly to avoid splashing. The compound is often supplied in an ethanol (B145695) or chloroform/methanol solution.[8][9]
-
Procedures: Conduct all experimental procedures within the fume hood.
-
Avoid Contact: Do not touch your face, eyes, or any exposed skin with your gloves.[2][7]
-
No Contamination: Do not eat, drink, or smoke in the laboratory area where the compound is being handled.[5]
2.3. Post-Handling & Cleanup
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent or cleaning agent.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.[5]
Disposal Plan
Proper disposal is critical to prevent environmental release and ensure safety.
-
Waste Segregation: All disposable materials contaminated with 24,25-Dihydroxyvitamin D2, including gloves, pipette tips, and wipes, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[4][5][7]
-
Liquid Waste: Unused solutions should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.
-
Disposal Compliance: Dispose of all waste in accordance with local, state, and national environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[5]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
Workflow for Handling 24,25-Dihydroxyvitamin D2
Caption: Workflow for safe handling of 24,25-Dihydroxyvitamin D2.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. (24R)-24,25-ジヒドロキシビタミンD3 ≥98% (vitamin + pre-vitamin, HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. zoetisus.com [zoetisus.com]
- 5. zoetisus.com [zoetisus.com]
- 6. cdpr.ca.gov [cdpr.ca.gov]
- 7. fishersci.com [fishersci.com]
- 8. 24,25-Dihydroxyvitamin D2 (unlabeled) - Cambridge Isotope Laboratories, ULM-9109-C [isotope.com]
- 9. caymanchem.com [caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
